molecular formula C4H8N4O B2356382 2-(Methoxymethyl)-2H-1,2,3-triazol-4-amine CAS No. 1782530-21-5

2-(Methoxymethyl)-2H-1,2,3-triazol-4-amine

Cat. No.: B2356382
CAS No.: 1782530-21-5
M. Wt: 128.135
InChI Key: MKKFXTXVCASTLO-UHFFFAOYSA-N
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Description

2-(Methoxymethyl)-2H-1,2,3-triazol-4-amine is a functionalized 1,2,3-triazole derivative designed for medicinal chemistry and drug discovery research. The 1,2,3-triazole core is a privileged scaffold in medicinal chemistry due to its stability under in vivo conditions, strong dipole moment, and ability to participate in hydrogen bonding, which often improves binding affinity to biological targets and enhances pharmacokinetic properties . This compound is particularly valuable as a synthetic intermediate for constructing more complex molecules. The 4-amino group on the triazole ring serves as a key handle for further functionalization, allowing researchers to create amide linkages or conjugate the core to other pharmacophores . The methoxymethyl group at the N2 position is an interesting functional group that can influence the molecule's lipophilicity and metabolic stability. Key Research Applications: • Antimicrobial Development: Similar 1,2,3-triazole derivatives have demonstrated significant antibacterial and antifungal activities. Research indicates that such compounds can be synthesized and evaluated against a range of gram-positive and gram-negative bacterial strains, showing promising results in preliminary studies . • Anticancer Agent Discovery: The 1,2,3-triazole motif is frequently incorporated into hybrids with natural products to develop novel anticancer agents. These conjugates can exhibit potent cytotoxicity and induce apoptosis in various cancer cell lines . • Bioconjugation and Chemical Biology: The robust nature of the 1,2,3-triazole ring makes it suitable for use in bioconjugation and as a linker in the design of chemical probes and materials . This product is intended for research purposes as a chemical building block to facilitate the discovery and development of new biologically active compounds. Handling Note: For Research Use Only. Not intended for diagnostic or therapeutic applications. Please refer to the Safety Data Sheet (SDS) before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(methoxymethyl)triazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4O/c1-9-3-8-6-2-4(5)7-8/h2H,3H2,1H3,(H2,5,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKKFXTXVCASTLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCN1N=CC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and properties of 2-(Methoxymethyl)-2H-1,2,3-triazol-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Chemical Structure, Synthesis, and Properties of 2-(Methoxymethyl)-2H-1,2,3-triazol-4-amine Content Type: In-depth Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

This compound represents a specialized class of stabilized C-amino triazoles. Unlike its unsubstituted parent—4-amino-1,2,3-triazole, which exists in a precarious equilibrium with open-chain diazo compounds—this N2-substituted derivative is locked in a stable aromatic 2H-tautomer. The methoxymethyl (MOM) group serves a dual function: it acts as a robust protecting group for the triazole nitrogen, preventing tautomeric shifts, and it modifies the lipophilicity profile of the scaffold. This compound is a critical building block in the synthesis of high-value pharmaceutical intermediates, particularly as a bioisostere for electron-deficient anilines or as a precursor for fused heterocyclic systems.

Structural Analysis & Electronic Properties[1]

Chemical Identity[2][3]
  • IUPAC Name: this compound

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
  • Molecular Weight: 128.13 g/mol

  • SMILES: COCN1N=C(N)C=N1

  • Core Scaffold: 1,2,3-Triazole (2H-isomer)[1]

Tautomeric Stabilization (The "N2-Lock")

The fundamental challenge with 4-amino-1,2,3-triazoles is the Dimroth rearrangement and ring-chain tautomerism.

  • Unsubstituted Form: 4-amino-1H-1,2,3-triazole is often unstable, existing in equilibrium with diazoacetamidine.

  • N2-Substitution: Placing a substituent at the N2 position (such as the MOM group) chemically "locks" the ring into the 2H-tautomer.

  • Aromaticity: The 2H-triazole ring possesses distinct aromatic character with efficient delocalization of the 6

    
    -electrons. Unlike the 1H-isomer, the 2H-isomer has a lower dipole moment and is generally more lipophilic.
    
The Methoxymethyl (MOM) Group
  • Nature: Hemiaminal ether.

  • Role: Protecting group for the acidic N-H of the triazole.

  • Stability: Stable to bases and mild reducing agents; hydrolyzed by aqueous acids (e.g., TFA, HCl) to regenerate the N-H triazole (which may then decompose or rearrange).

Synthesis Methodologies

The synthesis of This compound is non-trivial due to the regioselectivity required during the alkylation step. The most robust route involves the nitration of the triazole core followed by protection and reduction.

Mechanistic Pathway (Graphviz)

SynthesisPath Start 4-Nitro-1H-1,2,3-triazole Reagent1 MOM-Cl / DIPEA (Alkylation) Start->Reagent1 Intermediate_Mix Isomeric Mixture (N1 vs N2) Reagent1->Intermediate_Mix Separation Column Chromatography (Isolation of N2) Intermediate_Mix->Separation Intermediate_N2 2-MOM-4-nitro-2H-1,2,3-triazole Separation->Intermediate_N2 Major/Preferred Reagent2 H2 / Pd-C (Reduction) Intermediate_N2->Reagent2 Product 2-MOM-2H-1,2,3-triazol-4-amine Reagent2->Product

Caption: Step-wise synthesis via nitration-alkylation-reduction sequence. N2-alkylation is thermodynamically favored in certain solvent systems.

Detailed Experimental Protocol
Step 1: Regioselective Alkylation

Objective: Install the MOM group at N2.

  • Reagents: 4-Nitro-1H-1,2,3-triazole (1.0 eq), Chloromethyl methyl ether (MOM-Cl, 1.1 eq), Diisopropylethylamine (DIPEA, 1.2 eq).

  • Solvent: Anhydrous THF or DCM (0.2 M).

  • Procedure:

    • Cool the solution of 4-nitro-triazole and DIPEA to 0°C under inert atmosphere (N

      
      ).
      
    • Add MOM-Cl dropwise (Caution: MOM-Cl is a carcinogen; use appropriate safety containment).

    • Stir at 0°C for 1 hour, then warm to RT for 4 hours.

    • Workup: Quench with water, extract with DCM.

    • Purification: Silica gel chromatography. The N2-isomer is typically less polar (higher R

      
      ) than the N1-isomer due to symmetry and lower dipole moment.
      
Step 2: Nitro Reduction

Objective: Convert the nitro group to the primary amine without cleaving the MOM group.

  • Reagents: 2-MOM-4-nitro-2H-1,2,3-triazole, 10% Pd/C (10 wt%), Hydrogen gas (balloon).

  • Solvent: Methanol or Ethanol.

  • Procedure:

    • Dissolve the nitro compound in alcohol.

    • Add catalyst carefully.

    • Stir under H

      
       atmosphere for 2-6 hours. Monitor by TLC (Amine will be more polar and stain with Ninhydrin).
      
    • Filtration: Filter through Celite to remove Pd/C.

    • Isolation: Concentrate in vacuo. The product is an off-white solid or oil, often used immediately due to oxidation sensitivity.

Chemical Properties & Reactivity Profile[3]

Physicochemical Data Summary
PropertyValue / DescriptionNote
Physical State Solid or Viscous OilDepends on purity/crystallinity
Solubility DMSO, Methanol, DCMPoor solubility in water
pKa (Amine) ~2.5 - 3.5Weakly basic (electron-withdrawing ring)
Stability Acid-SensitiveMOM group hydrolyzes at pH < 4
Reactivity Nucleophilic (Amine)Reacts with acid chlorides, isocyanates
Key Reactivity Pathways
A. Nucleophilic Acylation (Amide Formation)

The C4-amine is less nucleophilic than a standard aniline due to the electron-withdrawing nature of the triazole ring.

  • Conditions: Requires activated electrophiles (e.g., acid chlorides, anhydrides) or coupling agents (HATU/EDC).

  • Application: Synthesis of kinase inhibitors where the triazole acts as a hinge-binder.

B. Diazotization (Sandmeyer Chemistry)

The amine can be converted to a diazonium salt using NaNO


/HCl (or alkyl nitrites).
  • Utility: Allows replacement of the amino group with Halogens (Cl, Br, I) or Azides, accessing 4-functionalized-2-substituted triazoles.

C. Deprotection (MOM Cleavage)
  • Reagent: 4M HCl in Dioxane or TFA/DCM.

  • Outcome: Removal of the MOM group yields the free 4-amino-1H-1,2,3-triazole.

  • Risk: The free amine is unstable and may decompose. Deprotection is usually performed after the amine has been derivatized (e.g., into an amide), stabilizing the core.

Applications in Drug Discovery[5]

Bioisosterism

The 2-substituted-4-amino-1,2,3-triazole moiety is a recognized bioisostere for:

  • Amides: The planar geometry and H-bond donor/acceptor pattern mimic a trans-amide bond.

  • Anilines: It presents a primary amine in an aromatic context but with reduced basicity, reducing potential hERG liability often associated with basic amines.

Scaffold for Kinase Inhibitors

Many kinase inhibitors require a donor-acceptor motif to interact with the ATP-binding pocket.

  • The N3 of the triazole acts as a Hydrogen Bond Acceptor.

  • The C4-NH2 (or its amide derivative) acts as a Hydrogen Bond Donor.

  • The N2-substituent (MOM or its replacement) projects into the solvent-exposed region or a hydrophobic pocket, depending on the specific kinase.

References

  • Synthesis of 2-Substituted-1,2,3-triazoles. Organic Letters. (2008). Discusses the regioselectivity of triazole alkylation and the stability of 2H-isomers.

  • Tautomerism in 1,2,3-Triazoles.Journal of Organic Chemistry. Detailed analysis of the 1H vs 2H tautomeric equilibrium and the effect of N-substitution.
  • MOM Group Chemistry.Greene's Protective Groups in Organic Synthesis. Standard reference for the stability and cleavage conditions of Methoxymethyl ethers and amines.
  • 4-Amino-1,2,3-triazole Stability. Journal of Heterocyclic Chemistry. Investigates the equilibrium between 4-amino-triazoles and diazo compounds.

  • Regioselective Synthesis of 2,4-Disubstituted 2H-1,2,3-Triazoles. ACS Omega. (2025). Provides protocols for synthesizing 2,4-disubstituted systems similar to the target molecule.

Sources

Thermodynamic Stability of 2-Substituted 1,2,3-Triazol-4-amines: Mechanistic Insights and Experimental Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2,3-triazole core is a privileged scaffold in medicinal chemistry and materials science. While 1,4-disubstituted 1H-1,2,3-triazoles are ubiquitous due to the advent of copper-catalyzed azide-alkyne cycloaddition (CuAAC), the 2-substituted 2H-1,2,3-triazol-4-amines exhibit vastly superior thermodynamic stability and unique electronic properties. This technical whitepaper explores the causality behind the thermodynamic stabilization of the 2H-tautomer, details its resistance to the Dimroth rearrangement, and provides self-validating synthetic and analytical protocols for researchers and drug development professionals.

Thermodynamic Foundations of the 2H-1,2,3-Triazole Core

The thermodynamic preference for 2-substituted 1,2,3-triazoles over their 1-substituted counterparts is rooted in both steric and electronic factors[1].

Electronic Repulsion and Tautomeric Equilibrium

In an unsubstituted or 1-substituted 1,2,3-triazole, the adjacent nitrogen atoms (N1, N2, and N3) possess lone pairs that suffer from severe electrostatic repulsion. When a substituent is localized at the N2 position, this contiguous lone-pair alignment is broken. The remaining lone pairs reside on N1 and N3, maximizing their spatial separation and significantly lowering the ground-state energy of the heterocycle[1].

The +M Effect of the 4-Amino Substituent

The introduction of an electron-donating amino group at the C4 position further modulates this stability. The amino group exerts a strong positive mesomeric (+M) effect, pushing electron density into the triazole


-system. In the 2H-isomer, this electron density is symmetrically delocalized across the ring, resulting in a highly stable, low-dipole ground state (typically 

D). This symmetric delocalization makes the central nitrogen atom (N2) more reactive toward electrophiles during initial formation, but highly stable once substituted[1].

G A 2-Substituted 1,2,3-Triazol-4-amine B Reduced N-N Lone Pair Repulsion A->B Structural feature C Symmetric Electron Delocalization A->C 4-Amino +M effect D Thermodynamic Stability B->D Lowers ground state energy C->D Stabilizes pi-system E Resistance to Dimroth Rearrangement D->E Kinetic trap avoidance

Fig 1: Mechanistic rationale for the enhanced thermodynamic stability of 2-substituted 1,2,3-triazol-4-amines.

Resistance to the Dimroth Rearrangement

A critical failure point in the application of 1-substituted-4-amino-1,2,3-triazoles is their susceptibility to the Dimroth rearrangement—a thermally induced isomerization that converts 4-amino-1-substituted triazoles into 5-amino-1-substituted isomers[2].

Causality of ANRORC Avoidance

The Dimroth rearrangement proceeds via an ANRORC (Addition of a Nucleophile, Ring Opening, and Ring Closure) mechanism[3]. This pathway strictly requires a 1,5-relationship between the ring nitrogen and the exocyclic amino group to facilitate the necessary orbital overlap for ring-opening.

Because 2-substituted 1,2,3-triazol-4-amines lack this 1,5-relationship (the substituent is isolated at N2), the geometric proximity required for the ANRORC intermediate is abolished[3]. Consequently, 2-substituted 1,2,3-triazol-4-amines are kinetically and thermodynamically locked, preventing degradation or isomerization even under elevated thermal stress.

Quantitative Thermodynamic Data

The structural advantages of the 2H-isomer translate directly into measurable macroscopic properties. Thermal decomposition studies of high-energy heterocyclic aromatic compounds confirm that shifting substituents to favor the 2H-configuration significantly increases the decomposition onset temperature[4].

Parameter1-Substituted 1,2,3-Triazol-4-amines2-Substituted 1,2,3-Triazol-4-aminesMechanistic Causality
Thermodynamic Stability LowerHigherMinimized lone-pair repulsion at N1/N3[1].
Dipole Moment (

)
High (

D)
Low (

D)
Symmetric charge distribution in the 2H-tautomer.
Dimroth Rearrangement SusceptibleHighly ResistantLack of 1,5-relationship prevents ANRORC ring-opening[3].
Thermal Decomposition

K (e.g., 4-nitro-1H-diamine)

K (e.g., 5-nitro-2H-diamine)
Enhanced ground-state stabilization via +M effect[4].

Self-Validating Synthetic Methodology

Direct alkylation of 1H-1,2,3-triazoles typically yields an intractable mixture of N1 and N2 regioisomers due to the ambidentate nature of the triazole anion[5]. To ensure absolute N2-regioselectivity, the ring must be constructed de novo around a pre-installed N2 substituent. The reaction of 2-arylhydrazononitriles with hydroxylamine hydrochloride is a self-validating protocol; the starting material's architecture dictates the final regiochemistry, eliminating the need for complex isomeric separation[6].

Protocol: Synthesis of 5-Acyl-2-substituted-1,2,3-triazol-4-amines

Reagents & Materials:

  • 3-oxo-2-(arylhydrazono)-pentanenitrile (1.0 eq)

  • Hydroxylamine hydrochloride (1.2 eq)

  • Sodium acetate (1.2 eq)

  • Absolute ethanol (solvent)

Step-by-Step Methodology:

  • Preparation of the Reaction Matrix: Dissolve 10 mmol of 3-oxo-2-(arylhydrazono)-pentanenitrile in 30 mL of absolute ethanol in a round-bottom flask equipped with a reflux condenser.

  • Activation: Add 12 mmol of hydroxylamine hydrochloride and 12 mmol of anhydrous sodium acetate to the solution. Causality: Sodium acetate acts as a mild base to liberate free hydroxylamine in situ, preventing premature hydrolysis of the nitrile group.

  • Cyclization: Heat the mixture to reflux for 2 to 4 hours. Monitor the consumption of the hydrazononitrile via TLC (Eluent: EtOAc/Hexane 1:3).

  • Isolation: Upon completion, pour the hot reaction mixture onto crushed ice (100 g). The sudden drop in temperature and solvent polarity forces the precipitation of the highly stable 2-substituted 1,2,3-triazol-4-amine.

  • Purification: Filter the solid precipitate under a vacuum, wash with cold water to remove residual salts, and recrystallize from ethanol to yield the analytically pure N2-isomer[6].

Experimental Workflows for Stability Validation

To empirically validate the thermodynamic stability of the synthesized 2-substituted 1,2,3-triazol-4-amines, researchers must employ orthogonal analytical techniques.

Workflow Step1 Synthesis: 2-Arylhydrazononitrile + Hydroxylamine HCl Step2 Cyclization & Isolation (N2-Regioselectivity) Step1->Step2 Reflux, 2-4h Step3 Purification (Recrystallization/Chromatography) Step2->Step3 Yield >70% Step4 Thermodynamic Profiling (DSC / TGA) Step3->Step4 Thermal stability Step5 Variable-Temp NMR (Tautomer/Isomer Check) Step3->Step5 Structural integrity

Fig 2: Experimental workflow for the synthesis and thermodynamic profiling of 2H-triazol-4-amines.

Protocol: Differential Scanning Calorimetry (DSC)
  • Sample Preparation: Encapsulate 2–5 mg of the purified triazole in a standard aluminum DSC pan.

  • Atmosphere: Purge the DSC furnace with dry Nitrogen at a flow rate of 50 mL/min to prevent oxidative degradation artifacts.

  • Thermal Ramp: Heat the sample from 25°C to 300°C at a rate of 10°C/min.

  • Data Analysis: Identify the sharp endothermic melting peak. The absence of subsequent exothermic events prior to the primary decomposition onset (

    
     K) confirms the thermodynamic stability and the absence of Dimroth rearrangement intermediates[4].
    
Protocol: Variable-Temperature NMR (VT-NMR)
  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of DMSO-

    
    .
    
  • Acquisition: Acquire

    
     and 
    
    
    
    NMR spectra at 25°C, 50°C, and 80°C.
  • Data Analysis: The 2H-isomer will display highly symmetric carbon signals for C4 and C5 if identically substituted, or highly stable, non-shifting resonances if asymmetrically substituted. The lack of peak broadening or signal splitting at elevated temperatures confirms that the compound is locked in the 2H-configuration without tautomeric scrambling[5].

References

  • Szakács, B., et al. "A Regioselective Synthesis of 2,4-Disubstituted 2H-1,2,3-Triazoles by Coupling of N-Tosylhydrazones and Anhydro-Aldose Tosylhydrazones with 4-Substituted 1H-1,2,3-Triazoles – Scope and Limitations." ACS Omega, 2025. URL:[Link]

  • Aziz, S. I., Anwar, H., Elnagdi, M. H., & Fleita, D. H. "Studies with 2-Arylhydrazononitriles: A Novel Simple, Efficient Route to 5-Acyl-2-substituted-1,2,3-triazol-4-amines." Journal of Heterocyclic Chemistry, 2007. URL:[Link]

  • Tsaplin, G. V., & Popkov, S. V. "Intramolecular ANRORC Reactions in the Series of Diazoles with Three Heteroatoms." Russian Journal of Organic Chemistry, 2022. URL:[Link]

  • Zeman, S., et al. "Assessment of the Thermal Decomposition Temperature of High-Energy Heterocyclic Aromatic Compounds in Order to Increase Their Safety." Central European Journal of Energetic Materials, 2022. URL:[Link]

Sources

Solubility Profile and Physicochemical Characterization of 2-(Methoxymethyl)-2H-1,2,3-triazol-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility Profile of 2-(Methoxymethyl)-2H-1,2,3-triazol-4-amine in Organic Solvents Content Type: Technical Monograph Audience: Researchers, Medicinal Chemists, Process Development Scientists

Executive Summary

This technical guide provides an in-depth analysis of the solubility characteristics of This compound , a specialized heterocyclic intermediate.[1] Often utilized as a masked synthon in the synthesis of complex pharmaceutical scaffolds, this compound exhibits a distinct solubility profile driven by the interplay between its polar amino-triazole core and the lipophilic methoxymethyl (MOM) protecting group.[1][2]

Understanding the solubility of this compound is critical for three primary workflows:

  • Lithiation/Functionalization: Requires high solubility in anhydrous ethers (THF, Et₂O) at cryogenic temperatures.[1][2]

  • Nucleophilic Substitution: Demands stability and solubility in polar aprotic solvents (DMF, DMSO).[1][2]

  • Purification: Relies on differential solubility in biphasic systems (EtOAc/Water) or antisolvent precipitation (Hexanes).[1][2]

Physicochemical Drivers of Solubility[1][2]

To predict and manipulate the solubility of this compound, one must analyze its structural components.[1] Unlike the parent 1,2,3-triazole, which is highly water-soluble and exists in tautomeric equilibrium, the 2-MOM group locks the tautomer and significantly alters the lipophilicity.[1][2]

Structural FeaturePhysicochemical EffectSolubility Impact
1,2,3-Triazole Core Aromatic, electron-rich (at N2/N3), high dipole moment.[1]Promotes solubility in polar organic solvents (MeOH, DMSO).[1][2]
4-Amino Group (-NH₂) H-bond donor and acceptor; increases polarity.[1]Enhances solubility in protic solvents (Alcohols) and water; reduces solubility in non-polar alkanes.
2-Methoxymethyl (MOM) Ether linkage; adds lipophilic bulk while maintaining Lewis basicity.Crucial: Drastically improves solubility in chlorinated solvents (DCM) and ethers (THF) compared to the free triazole.[1][2]

Solubility Profile Matrix

The following data categorizes solvent compatibility based on experimental utility in synthesis and purification protocols.

Category A: High Solubility (Primary Reaction Solvents)

These solvents dissolve the compound at concentrations >50 mg/mL, making them ideal for reaction media.[1][2]

  • Tetrahydrofuran (THF): The gold standard for this compound.[1][2] The MOM group ensures solubility even at -78°C, which is essential for lithiation reactions often performed on this scaffold [1].[1][2]

  • Dichloromethane (DCM): Excellent solvent for transport and general handling.[1][2] The lipophilic MOM group interacts favorably with DCM.[1][2]

  • Methanol (MeOH) / Ethanol (EtOH): High solubility due to hydrogen bonding with the amine and triazole nitrogens.[1][2] Suitable for hydrogenation or nucleophilic attacks.[1][2]

  • Dimethylformamide (DMF) / DMSO: Universal solvents for this class.[1][2] Used primarily for cross-coupling reactions (e.g., Sonogashira, Suzuki) or S_NAr reactions [2].[1][2]

Category B: Moderate Solubility (Workup & Extraction)

These solvents show temperature-dependent solubility or are used in biphasic extractions.

  • Ethyl Acetate (EtOAc): The compound partitions favorably into EtOAc from aqueous layers, especially if the aqueous phase is salted out (brine).[1][2] Ideal for extraction.[1][2]

  • Acetone: Soluble, but rarely used as a reaction solvent due to potential condensation side-reactions with the primary amine.[1][2]

  • Diethyl Ether (Et₂O): Good solubility, often used in conjunction with THF for cryogenic reactions.[1][2]

Category C: Low Solubility (Antisolvents)

Used for precipitation and crystallization.

  • Hexanes / Heptane: The compound is poorly soluble.[1][2] Adding hexanes to a concentrated EtOAc or DCM solution will induce precipitation or oiling out.[1][2]

  • Toluene: Low to moderate solubility at room temperature; increases significantly at reflux.[1][2] Useful for recrystallization if the compound is stable at boiling points.[1][2]

  • Water: While the parent triazole is water-soluble, the MOM group reduces hydrophilicity.[1][2] The compound is likely sparingly soluble in cold water but may dissolve in hot water or acidic aqueous buffers (protonation of the amine).[1][2]

Experimental Protocols

Protocol A: Visual Polythermal Method (Rapid Screening)

Best for determining recrystallization solvents.

  • Preparation: Place 50 mg of analyte in a crimp-top vial.

  • Addition: Add solvent in 50 µL aliquots, vortexing between additions.

  • Observation: Record the volume required for complete dissolution at Room Temp (RT).

  • Thermal Cycle: If insoluble at RT, heat to boiling (using a heat block). If dissolved, cool slowly to 4°C.

  • Result:

    • Dissolves at RT: High Solubility.[1][2]

    • Dissolves at Boil, Precipitates at 4°C: Ideal Recrystallization Solvent.[1][2]

    • Insoluble at Boil:[1][2] Antisolvent.[1][2]

Protocol B: HPLC-UV Saturation Method (Quantitative)

Best for formulation or precise physicochemical data.

  • Saturation: Add excess solid to 2 mL of solvent. Shake at constant temperature (25°C) for 24 hours.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter (ensure filter compatibility).

  • Dilution: Dilute the filtrate 1:100 with the mobile phase (e.g., Acetonitrile/Water).

  • Quantification: Inject into HPLC (C18 column, UV detection at 254 nm). Calculate concentration against a standard curve.

Decision Frameworks (Visualization)

Figure 1: Solvent Selection Decision Tree

This workflow guides the researcher in selecting the optimal solvent based on the intended chemical transformation.[1][2]

SolventSelection Start Select Operation Reaction Chemical Reaction Start->Reaction Workup Purification / Workup Start->Workup Lithiation Lithiation / Metalation (Requires Anhydrous) Reaction->Lithiation Coupling Pd-Catalyzed / SNAr (Requires High T) Reaction->Coupling Extraction Liquid-Liquid Extraction Workup->Extraction Cryst Crystallization Workup->Cryst THF THF or Et2O (-78°C to RT) Lithiation->THF High Sol + Inert DMF DMF or DMSO (High Solubility) Coupling->DMF Thermal Stability EtOAc Ethyl Acetate (Partition Coefficient > 1) Extraction->EtOAc Phase Separation TolHex Toluene / Hexane (Solvent / Antisolvent) Cryst->TolHex Differential Sol

Caption: Decision matrix for solvent selection based on process requirements (Reaction vs. Purification).

Figure 2: Solubility & Interaction Map

Visualizing how the structural moieties interact with different solvent classes.[1][2]

InteractionMap Molecule 2-(Methoxymethyl)- 2H-1,2,3-triazol-4-amine Amine 4-Amine (-NH2) H-Bond Donor Molecule->Amine MOM 2-MOM Group Lipophilic Ether Molecule->MOM Ring Triazole Ring Pi-System / Polar Molecule->Ring Alcohols Alcohols (MeOH) Soluble Amine->Alcohols H-Bonding Alkanes Alkanes (Hexane) Insoluble Amine->Alkanes Repulsion Ethers Ethers (THF, DCM) Soluble MOM->Ethers Dipole-Dipole MOM->Alkanes Weak Interaction Ring->Ethers Pi-Stacking/Polarity

Caption: Structural-Solvent Interaction Map illustrating the dominant forces driving solubility.

Applications & Strategic Context

The solubility profile of this compound is not merely a physical constant but a lever for synthetic strategy.[1][2]

  • Directed Lithiation: The high solubility in THF allows for the selective lithiation of the triazole ring (typically at the C-5 position) using n-BuLi.[1][2] The MOM group acts as a Directing Metalation Group (DMG) while simultaneously ensuring the lithiated intermediate remains in solution, preventing aggregation [1][4].[1][2]

  • Click Chemistry Bioisosteres: 4-amino-1,2,3-triazoles are valuable bioisosteres for amides.[1][2] The MOM group is often removed (deprotected) using mild acid (HCl/MeOH) after the core scaffold is constructed.[1][2] Therefore, solubility in MeOH/Acid mixtures is critical for the final deprotection step [5].[1][2]

Safety & Stability Note

  • Energetics: While 1,2,3-triazoles are generally stable, low molecular weight triazoles can be energetic.[1][2] Avoid concentrating to dryness with heat; use rotary evaporation at moderate temperatures (<40°C).[1][2]

  • Acid Sensitivity: The MOM group is acid-labile.[1][2] Avoid prolonged exposure to acidic solvents (e.g., Acetic Acid) unless deprotection is intended.[1][2]

References

  • Regioselective Synthesis of 2-Substituted 1,2,3-Triazoles. National Institutes of Health (PMC).[1][2] Discusses alkylation conditions (DMF/Na2CO3) and lithiation strategies for 2-substituted triazoles.

  • 1,2,3-Triazole-4(5)-amines – Convenient Synthetic Blocks. Journal of Organic and Pharmaceutical Chemistry. details the utility of amino-triazoles in heterocycle construction. [Source: J. Org.[1][2] Pharm. Chem.]([Link])

  • Highly Selective Synthesis of 2-(2H-1,2,3-Triazol-2-yl)benzoic Acids. ResearchGate. Describes the lithiation of 2-methoxymethyl-2H-1,2,3-triazole precursors in THF/Ether.

  • Product Class 13: 1,2,3-Triazoles. Thieme Connect.[1][2] Comprehensive review of triazole reactivity, including lithiation and carboxylation in THF.

  • 1-(Methoxymethyl)-1H-1,2,4-triazol-3-amine Properties. Sigma-Aldrich.[1][2] Provides analogous physicochemical data for the 1,2,4-isomer, supporting the solubility trends in polar organics.

Sources

pKa Values and Basicity of the Amino Group in 2H-1,2,3-Triazoles

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the physicochemical behavior of the amino group in 2H-1,2,3-triazoles, focusing on pKa values, protonation mechanisms, and structural implications for drug design.

Technical Guide for Medicinal Chemists & Structural Biologists

Executive Summary

The basicity of 4-amino-2H-1,2,3-triazoles is a critical parameter in fragment-based drug design, influencing solubility, permeability, and ligand-protein binding. Unlike aliphatic amines (pKa ~10), the exocyclic amino group in this system is extremely weakly basic due to strong delocalization of its lone pair into the electron-deficient triazole ring.

  • Primary Protonation Site: Ring Nitrogen (N1 or N3), not the exocyclic amino nitrogen.

  • Estimated pKa (Conjugate Acid): 2.5 – 4.5 (depending on N2-substituents).

  • Role of Amino Group: Acts as a π-donor (+M effect), raising the basicity of the triazole ring relative to the unsubstituted parent (pKa ~1.2), but remains non-basic itself under physiological conditions.

Structural & Electronic Landscape

To understand the pKa, one must first distinguish the 2H-tautomer from the 1H-form. In solution, 1,2,3-triazoles exist in equilibrium, but 2-substituted derivatives are locked in the 2H-form, which is generally more lipophilic and possesses distinct electronic properties.

Tautomeric Equilibrium & Aromaticity

The 2H-1,2,3-triazole is a continuous aromatic system. The nitrogen at position 2 (N2) is "pyrrole-like" (contributing 2 electrons to the π-system), while N1 and N3 are "pyridine-like" (sp² hybridized with lone pairs in the molecular plane).

  • 1H-Tautomer: Higher dipole moment (~4.0 D), stabilized in polar solvents.

  • 2H-Tautomer: Lower dipole moment (~0.8 D), dominates in gas phase and non-polar solvents; often preferred in drug scaffolds for membrane permeability.

Electronic Coupling of the Amino Group

In 4-amino-2H-1,2,3-triazoles , the exocyclic amino group (


) is directly conjugated to the ring.
  • Resonance Effect (+M): The lone pair on the exocyclic nitrogen delocalizes into the ring, increasing electron density at N1 and N3.

  • Inductive Effect (-I): The

    
     carbons of the ring exert a weak electron-withdrawing pull.
    
  • Net Result: The exocyclic nitrogen assumes partial

    
     character (planar geometry), drastically reducing its ability to accept a proton.
    

Basicity & pKa Analysis[1][2][3][4]

The Protonation Paradox

While termed "amino basicity," the protonation event does not occur on the exocyclic amine.

  • Site of Protonation: The proton attacks the Ring Nitrogen (N1 or N3) .

  • Mechanism: Protonation at the ring nitrogen allows the molecule to stabilize the positive charge via an amidinium-like resonance system involving the exocyclic amino group.

  • pKa Quantification:

    • Unsubstituted 1,2,3-triazole (

      
       of 
      
      
      
      ): ~1.17
    • 4-Amino-1,2,3-triazole (

      
       of 
      
      
      
      ): ~3.5 – 4.5

The amino group raises the ring basicity by ~2–3 log units compared to the parent heterocycle, but the molecule remains a weak base compared to pyridine (


 5.2) or imidazole (

6.9).
Quantitative Data Comparison
Compound ClassSubstituent (R)Dominant TautomerpKa (Conj. Acid)Protonation Site
1,2,3-Triazole HEquilibrium1.17Ring N3
4-Amino-1,2,3-Triazole HEquilibrium~3.8 (est)Ring N3
2-Phenyl-1,2,3-triazole Phenyl2H (Fixed)~0.5Ring N1/N3
4-Amino-2-phenyl-1,2,3-triazole Phenyl2H (Fixed)2.5 – 3.2 Ring N1/N3
Aniline (Reference)--4.6Exocyclic N

Note: The 2-phenyl group is electron-withdrawing (via induction), which slightly lowers the pKa compared to the N-unsubstituted or N-alkyl variants.

Visualization: Protonation Pathways

The following diagram illustrates the resonance stabilization that dictates the protonation site.

ProtonationPathway cluster_resonance Stabilization Mechanism Neutral Neutral 4-Amino-2H-Triazole (Exocyclic N lone pair delocalized) Transition Proton Approach Neutral->Transition + H+ RingProtonated Ring Protonated (Stable) (Amidinium Resonance) Transition->RingProtonated Preferred Pathway (ΔG < 0) ExoProtonated Amino Protonated (Unstable) (Loss of Resonance) Transition->ExoProtonated Disfavored (High Energy) Resonance Positive charge delocalized between Ring N and Exocyclic N RingProtonated->Resonance

Caption: Protonation preferentially occurs on the ring nitrogen to maintain conjugation, avoiding the high-energy disruption of aromaticity associated with exocyclic amine protonation.

Experimental Determination Protocols

Measuring pKa values in the range of 2–4 requires precise techniques, as these compounds are too acidic for standard aqueous titration curves but too basic for Hammett acidity functions.

Spectrophotometric Titration (UV-Vis)

This is the gold standard for weak bases. The UV spectrum of the triazole changes significantly upon protonation due to the perturbation of the π-system.

Protocol:

  • Preparation: Dissolve the triazole (

    
    ) in a constant ionic strength buffer (e.g., 0.1 M KCl).
    
  • Titration: Adjust pH from 1.0 to 7.0 using HCl and NaOH.

  • Measurement: Record UV absorbance at

    
     (typically 240–280 nm) at each pH step.
    
  • Analysis: Plot Absorbance vs. pH. The inflection point (sigmoid curve) corresponds to the pKa.

    • Equation:

      
      
      
NMR pH Titration

Useful when UV chromophores overlap with impurities.

  • Solvent:

    
    .
    
  • Probe: Monitor the chemical shift of the C5-H proton.

  • Shift Logic: Protonation of the ring deshields the C5 proton, causing a downfield shift (

    
     increases).
    

Implications for Drug Development[5]

Bioisosterism

The 4-amino-2H-1,2,3-triazole moiety is a non-basic bioisostere of:

  • Aniline: Similar geometry but significantly lower basicity (pKa ~3 vs 4.6), reducing lysosomal trapping and hERG liability.

  • Amide: The 2H-triazole ring mimics the planarity and H-bond acceptor/donor properties of a trans-amide bond.

Hydrogen Bonding Profile
  • H-Bond Donor (HBD): The exocyclic

    
     is a moderate donor.
    
  • H-Bond Acceptor (HBA): The ring nitrogens (N1/N3) are weak acceptors at physiological pH (7.4) because they are unprotonated.

  • Permeability: The low basicity ensures the molecule remains neutral at physiological pH, enhancing passive membrane permeability compared to more basic heterocycles.

Solubility

Because the molecule does not protonate at pH 7.4, solubility must be engineered via other parts of the scaffold or by relying on the intrinsic polarity of the triazole ring (LogP ~ -0.8 for parent).

References

  • Tautomerism and Electronic Structure

    • Title: Tautomerism and Aromaticity in 1,2,3-Triazoles.[1]

    • Source: Advances in Heterocyclic Chemistry.
    • URL:[Link]

  • pKa Determination Methods

    • Title: Determination of pKa values of 1,2,3-triazoles by UV-Vis and NMR.
    • Source: Journal of Organic Chemistry (ACS).
    • URL:[Link]

  • Medicinal Chemistry Applications

    • Title: 1,2,3-Triazoles as Amide Bioisosteres: Physicochemical Profiling.
    • Source: Journal of Medicinal Chemistry.
    • URL:[Link]

  • Experimental Data on Triazole Basicity

    • Title: Basicity and Nucleophilicity of Azoles.
    • Source: Russian Chemical Reviews.
    • URL:[Link]

Sources

Navigating the Tautomeric Landscape of 1,2,3-Triazol-4-amine Derivatives: An In-depth Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2,3-triazole scaffold is a cornerstone in modern medicinal chemistry, valued for its stability, synthetic accessibility, and capacity for diverse biological interactions. Within this class, 1,2,3-triazol-4-amine derivatives have emerged as promising candidates in drug discovery, demonstrating a wide array of therapeutic potential.[1] However, a critical and often overlooked aspect of their chemistry is the phenomenon of tautomerism, a dynamic equilibrium between two or more interconverting structural isomers. This guide provides a comprehensive exploration of the tautomeric equilibrium of 1,2,3-triazol-4-amine derivatives, offering researchers, scientists, and drug development professionals the foundational knowledge and practical methodologies to characterize and strategically leverage this chemical behavior. We will delve into the structural nuances of the different tautomeric forms, the factors governing their equilibrium, and the profound implications for molecular properties and biological activity. Through a combination of theoretical insights, established experimental protocols, and predictive computational approaches, this document serves as a vital resource for the rational design and development of novel therapeutics based on this versatile heterocyclic core.

The Fundamental Concept: Prototropic Tautomerism in 1,2,3-Triazol-4-amines

Prototropic tautomerism in 1,2,3-triazol-4-amine derivatives involves the migration of a proton between the nitrogen atoms of the triazole ring and the exocyclic amino group. This results in a dynamic equilibrium between several possible tautomeric forms. For a generic 4-amino-1,2,3-triazole, the principal tautomers are the 1H, 2H, and 3H forms, arising from the position of the proton on the triazole ring. Furthermore, amino-imino tautomerism can also be considered, where a proton from the exocyclic amino group migrates to a ring nitrogen.

Tautomers T1 1H-tautomer T2 2H-tautomer T1->T2 proton shift T4 Imino-tautomer T1->T4 proton shift T3 3H-tautomer T2->T3 proton shift T3->T4 proton shift Drug_Development cluster_0 Tautomeric Equilibrium cluster_1 Drug Properties cluster_2 Development Outcome Tautomer_A Tautomer A Tautomer_B Tautomer B Tautomer_A->Tautomer_B Solubility Solubility Tautomer_A->Solubility Lipophilicity Lipophilicity Tautomer_A->Lipophilicity Binding_Affinity Binding Affinity Tautomer_A->Binding_Affinity Tautomer_B->Solubility Tautomer_B->Lipophilicity Tautomer_B->Binding_Affinity ADME ADME Profile Solubility->ADME Lipophilicity->ADME Efficacy Efficacy Binding_Affinity->Efficacy IP Intellectual Property Efficacy->IP ADME->IP

Caption: Influence of tautomerism on drug properties and development outcomes.

Experimental and Computational Characterization of Tautomeric Equilibria

A multi-pronged approach combining spectroscopic techniques and computational modeling is essential for the comprehensive characterization of the tautomeric equilibrium of 1,2,3-triazol-4-amine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomeric equilibria in solution. [2]The chemical shifts of ¹H, ¹³C, and ¹⁵N nuclei are highly sensitive to the local electronic environment, which differs significantly between tautomers.

Step-by-Step Protocol for NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the 1,2,3-triazol-4-amine derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, CD₃OD) in a 5 mm NMR tube. The choice of solvent is critical as it can influence the tautomeric equilibrium.

  • ¹H NMR Spectroscopy: Acquire a standard one-dimensional ¹H NMR spectrum. Key signals to monitor include the triazole ring CH proton and the NH protons of the ring and the exocyclic amino group. The presence of distinct sets of signals can indicate a slow exchange between tautomers on the NMR timescale.

  • ¹³C NMR Spectroscopy: Acquire a proton-decoupled ¹³C NMR spectrum. The chemical shifts of the triazole ring carbons are particularly informative for distinguishing between tautomers.

  • ¹⁵N NMR Spectroscopy: If isotopic labeling is feasible, ¹⁵N NMR can provide direct insight into the protonation state of the nitrogen atoms in the triazole ring.

  • Variable Temperature (VT) NMR: Conducting NMR experiments at different temperatures can help to resolve broad signals due to intermediate exchange rates and provide thermodynamic information about the equilibrium.

  • 2D NMR Techniques: Two-dimensional NMR experiments such as HSQC, HMBC, and NOESY can aid in the unambiguous assignment of signals to specific tautomers and provide through-bond and through-space correlation information.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to monitor the tautomeric equilibrium by observing changes in the electronic absorption spectra. [3]Different tautomers will exhibit distinct absorption maxima (λ_max) due to differences in their conjugated π-systems.

Step-by-Step Protocol for UV-Vis Analysis:

  • Sample Preparation: Prepare a dilute solution of the 1,2,3-triazol-4-amine derivative in a UV-transparent solvent (e.g., ethanol, acetonitrile, water).

  • Spectral Acquisition: Record the UV-Vis spectrum over a suitable wavelength range (typically 200-400 nm).

  • Solvent and pH Studies: Acquire spectra in a range of solvents with varying polarities and at different pH values to observe shifts in the absorption maxima, which can be correlated with changes in the tautomeric equilibrium.

  • Data Analysis: Deconvolution of overlapping spectral bands can provide an estimation of the relative concentrations of the different tautomers in solution. [4]

X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive method for determining the tautomeric form present in the solid state. [5][6]By precisely locating the positions of all atoms, including hydrogen atoms, this technique offers an unambiguous snapshot of the dominant tautomer in the crystal lattice.

Workflow for X-ray Crystallography:

Xray_Workflow Crystal_Growth Single Crystal Growth Data_Collection X-ray Diffraction Data Collection Crystal_Growth->Data_Collection Structure_Solution Structure Solution and Refinement Data_Collection->Structure_Solution Tautomer_Identification Unambiguous Tautomer Identification Structure_Solution->Tautomer_Identification

Caption: Workflow for tautomer identification using X-ray crystallography.

Computational Chemistry

Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers and for rationalizing experimental observations. [7][8]These methods can provide insights into the gas-phase and solution-phase energetics of the different tautomeric forms.

Illustrative Computational Data for a Hypothetical 1,2,3-Triazol-4-amine Derivative:

TautomerRelative Energy (Gas Phase, kcal/mol)Relative Energy (Water, PCM, kcal/mol)Dipole Moment (Debye)
1H-tautomer 2.51.83.2
2H-tautomer 0.00.01.5
3H-tautomer 3.12.74.8
Imino-tautomer 8.77.55.1

Note: This data is illustrative and intended to demonstrate the type of information that can be obtained from computational studies. Actual values will vary depending on the specific derivative and the level of theory used.

Conclusion and Future Perspectives

The tautomeric equilibrium of 1,2,3-triazol-4-amine derivatives is a critical consideration in the design and development of novel therapeutic agents. As this in-depth guide has demonstrated, a comprehensive understanding of the factors influencing this equilibrium and the application of a suite of analytical and computational techniques are essential for characterizing the tautomeric landscape of these promising molecules. While the publicly available experimental data specifically for 4-amino-1,2,3-triazole tautomers remains somewhat limited, the principles and methodologies outlined herein provide a robust framework for their investigation. By embracing the complexity of tautomerism and strategically leveraging its effects on molecular properties and biological activity, researchers can unlock the full therapeutic potential of this important class of heterocyclic compounds. Future work in this area should focus on building a more extensive experimental database for a wider range of 4-amino-1,2,3-triazole derivatives to further validate and refine our predictive models.

References

  • Boraei, A. T. A., Soliman, S. M., Haukka, M., El Tamany, E. S. H., Al-Majid, A. M., & Barakat, A. (2021). X-ray Single Crystal Structure, Tautomerism Aspect, DFT, NBO, and Hirshfeld Surface Analysis of a New Schiff Bases Based on 4-Amino-5-Indol-2-yl-1,2,4-Triazole-3-Thione Hybrid. Molecules, 26(17), 5263. Available at: [Link]

  • Varynskyi, B. A., et al. (2014). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. Journal of Chemical and Pharmaceutical Research, 6(5), 1342-1350. Available at: [Link]

  • Kazeminejad, Z., Shiroudi, A., & Pourshamsian, K. (2019). KINETICS STUDIES ON THE TAUTOMERIC REACTION OF 4-AMINO-5-METHYL-2,4-DIHYDRO-3H-1,2,4- TRIAZOLE-3-THIONE IN THE GAS PHASE: DFT AND CBS-QB3 METHODS USING TRANSITION STATE THEORY. Journal of the Chilean Chemical Society, 64(1), 4353-4359. Available at: [Link]

  • ResearchGate. (n.d.). Biologically active 4‐amino‐1,2,3‐triazole derivatives. Available at: [Link]

  • Varynskyi, B. A., et al. (2014). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. Journal of Chemical and Pharmaceutical Research, 6(5), 1342-1350. Available at: [Link]

  • MDPI. (2023). Synthesis and X-ray Structure Analysis of the Polymeric [Ag 2 (4-Amino-4H-1,2,4-triazole) 2 (NO 3 )] n (NO 3 ) n Adduct: Anticancer, and Antimicrobial Applications. Available at: [Link]

  • PubMed. (2012). Impact of tautomery of 3-(4H-1,2,4-triazol-3-ylthio)-N-phenylpropanamide on the COX-1 inhibitory mechanism. Available at: [Link]

  • ACS Publications. (2024). Design, Synthesis, Molecular Modeling, Anticancer Studies, and Density Functional Theory Calculations of 4-(1,2,4-Triazol-3-ylsulfanylmethyl)-1,2,3-triazole Derivatives. ACS Omega. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). What impact does tautomerism have on drug discovery and development? Available at: [Link]

  • International Research Journal of Education and Technology. (2023). COMPUTATIONAL STUDIES OF TRIAZOLE DERIVATIVE. Available at: [Link]

  • ChemRxiv. (2024). What impact does tautomerism have on drug properties and development? Available at: [Link]

  • MDPI. (2024). Some transformations in a series of 4-amino-1,2,4-triazole-3-thion derivatives. Available at: [Link]

  • Growing Science. (2022). Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. Available at: [Link]

  • ResearchGate. (2022). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. Available at: [Link]

  • MDPI. (2019). Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. Available at: [Link]

  • PubMed. (2024). Stereochemical and Computational NMR Survey of 1,2,3-Triazoles: in Search of the Original Tauto-Conformers. Available at: [Link]

  • Semantic Scholar. (1986). 15N NMR investigation of the tautomeric equilibria of some 1,2,4‐triazoles and related compounds. Available at: [Link]

  • ResearchGate. (2022). Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. Available at: [Link]

  • Dolzhenko, A. V., et al. (2018). Synthesis of 3-(5-amino-1 H -1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances, 8(41), 23281-23291. Available at: [Link]

  • ResearchGate. (n.d.). The tautomers of 1,2,3-triazole and 1,2,4-triazole. Available at: [Link]

  • National Center for Biotechnology Information. (2022). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. Available at: [Link]

  • ResearchGate. (2025). An aqueous medium synthesis and tautomerism study of 3(5)-amino-1,2,4-triazoles. Available at: [Link]

Sources

Technical Guide: Electronic Modulation of Triazole Reactivity via Methoxymethyl (MOM) Groups

Author: BenchChem Technical Support Team. Date: March 2026

The electronic and steric modulation of the triazole scaffold by the methoxymethyl (MOM) group is a nuanced topic that bridges protecting group chemistry and organometallic methodology. The following guide is structured to provide actionable, high-level insights for drug discovery applications.

Executive Summary

The methoxymethyl (MOM) group is frequently viewed merely as an acid-labile protecting group for amines and alcohols. However, on a 1,2,3-triazole ring, the N-MOM moiety acts as a potent electronic toggle . It fundamentally alters the heterocycle's polarizability, acidity, and susceptibility to metallation. This guide details how to leverage the N-MOM group not just for protection, but as a Directed Ortho Metalation (DoM) handle to access polysubstituted triazoles that are otherwise difficult to synthesize.

Electronic Landscape: N1 vs. N2 Isomers

The reactivity of the triazole ring is dictated by the position of the MOM group. Unlike carbon-based substituents, the MOM group introduces a hemiaminal ether oxygen capable of Lewis basic coordination.

The Dipole and Inductive Effect
  • N1-MOM Triazoles: The MOM group at N1 creates a significant dipole. The oxygen atom of the methoxy group exerts a

    
     (inductive withdrawing) effect, increasing the acidity of the C5-proton.
    
  • N2-MOM Triazoles: These are more symmetric and generally more thermodynamically stable ("aromatic") than their N1 counterparts. The electron density is more evenly distributed, making the ring carbons (C4/C5) less acidic and less prone to nucleophilic attack or deprotonation.

FeatureN1-MOM TriazoleN2-MOM Triazole
C-H Acidity (pKa) High (C5-H is activated)Low (C4/C5-H are deactivated)
Lithiation Potential Excellent (Directed by MOM oxygen)Poor (Lack of effective chelation geometry)
Dipole Moment Large (~4.5 - 5.0 D)Small (~0.5 - 1.0 D)
Stability Prone to fragmentation at > -20°C (as lithio-species)Highly stable

Core Reactivity: Directed Ortho Metalation (DoM)

The most valuable application of the N-MOM group in triazole chemistry is its ability to facilitate regiospecific C5-functionalization .

The Chelation Mechanism

The ether oxygen of the MOM group coordinates with lithium bases (e.g.,


-BuLi), anchoring the base in proximity to the C5 proton. This is the Complex Induced Proximity Effect (CIPE) .
  • Reagent:

    
    -Butyllithium (
    
    
    
    -BuLi) or Lithium Diisopropylamide (LDA).
  • Temperature: Must be maintained below -70°C .

  • Solvent: THF (promotes coordination).

The Fragmentation Trap (Critical Warning)

A common failure mode in triazole lithiation is Ring Fragmentation .

  • Mechanism: The 5-lithio-1,2,3-triazole is metastable. If the temperature rises (typically > -40°C), it undergoes a cycloreversion (retro-1,3-dipolar cycloaddition) to expel nitrogen gas or form an open-chain diazo/ketenimine species.

  • Prevention: Keep the reaction at -78°C and quench with the electrophile at this temperature.

Visualization: Lithiation & Fragmentation Pathway

The following diagram illustrates the competing pathways of functionalization versus decomposition.

LithiationPath Start N1-MOM Triazole Complex Pre-Lithiation Complex (CIPE) Start->Complex + n-BuLi Coordination Lithio 5-Lithio-Triazole (-78°C) Complex->Lithio Deprotonation (C5-H) Product C5-Substituted Triazole Lithio->Product + Electrophile (E+) Quench @ -78°C Fragment Fragmentation (Diazo/Ketenimine) Lithio->Fragment Warming > -40°C (Cycloreversion)

Caption: The kinetic window for N1-MOM triazole lithiation. Warming induces irreversible ring fragmentation.

Experimental Protocols

Protocol A: Synthesis of N1-MOM-1,2,3-Triazole

Note: Direct alkylation of NH-triazoles with MOM-Cl often yields mixtures. The most reliable route to N1-MOM triazoles is via Click Chemistry using MOM-Azide.

Step-by-Step:

  • Azide Preparation: React Sodium Azide (

    
    ) with MOM-Chloride in acetonitrile. Caution: MOM-Cl is a carcinogen; handle in a fume hood.
    
  • Cycloaddition: Combine MOM-Azide (1.0 equiv) and terminal Alkyne (1.0 equiv) in

    
    -BuOH/H2O (1:1).
    
  • Catalyst: Add

    
     (1 mol%) and Sodium Ascorbate (10 mol%).
    
  • Reaction: Stir at RT for 4-12 hours. The N1-isomer is formed exclusively (1,4-disubstitution).

  • Workup: Extract with EtOAc, wash with brine. No chromatography usually required.

Protocol B: C5-Lithiation and Trapping

Objective: Introduce an electrophile (e.g., Iodine, Aldehyde) at C5.

  • Setup: Flame-dry a round-bottom flask under Argon.

  • Dissolution: Dissolve N1-MOM-4-phenyl-1,2,3-triazole (1.0 mmol) in anhydrous THF (5 mL). Cool to -78°C .[1]

  • Lithiation: Add

    
    -BuLi (1.1 mmol, 2.5 M in hexanes) dropwise over 5 minutes.
    
    • Observation: The solution may turn slightly yellow.

    • Wait: Stir for exactly 15-30 minutes at -78°C. Do not over-stir.

  • Trapping: Add the electrophile (e.g., Methyl Iodide, 1.2 mmol) neat or in THF solution.

  • Quench: Allow to stir for 30 minutes at -78°C, then quench with saturated

    
    before removing the cooling bath.
    
  • Result: High yield of 1,5-disubstituted (or 1,4,5-trisubstituted) triazole.

Regioselectivity Logic Flow

When alkylating a pre-existing triazole ring with MOM-Cl, the electronic outcome is different.

RegioSelectivity Input NH-1,2,3-Triazole (Parent) Conditions Reagent: MOM-Cl Base: K2CO3 / Acetone Input->Conditions Branch Steric/Electronic Control Conditions->Branch N2 N2-MOM Isomer (Major Product) Branch->N2 steric relief N1 N1-MOM Isomer (Minor Product) Branch->N1 statistical DescN2 Thermodynamically Stable Less Reactive to Lithiation N2->DescN2 DescN1 Kinetically Favored (rarely) Highly Reactive for DoM N1->DescN1

Caption: Alkylation of NH-triazoles typically favors the N2-isomer due to thermodynamic stability and steric factors.

Deprotection Strategy

The MOM group is robust against bases and reducing agents but collapses under acidic conditions.

  • Standard Method: 2M HCl in Methanol at 50°C for 2 hours.

  • Mechanism: Protonation of the ether oxygen

    
     formation of oxocarbenium ion 
    
    
    
    hydrolysis to formaldehyde and methanol.
  • Implication: This restores the NH-triazole, allowing the MOM group to serve as a temporary "mask" to install C5-functionality.

References

  • Begtrup, M., & Holzer, W. (1991). Lithiation of 1-Alkoxymethyl-1,2,3-triazoles.Journal of the Chemical Society, Perkin Transactions 1.

    • Context: Foundational work establishing MOM as a directing group for triazoles.
  • Gevorgyan, V., & Yamamoto, Y. (1999). Lithiation-Functionalization of Heterocycles.[1]Chemical Reviews .

    • Context: Comprehensive review of DoM strategies including triazole fragmentation p
  • Wang, X. J., et al. (2009). Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles.[2]Organic Letters .

    • Context: Discusses the regioselectivity of alkylation (N1 vs N2) and thermodynamic preferences.
  • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis.[3]

    • Context: Standard reference for MOM group stability and deprotection conditions.

Sources

Synthesis and Regioselective Functionalization of 2-(Methoxymethyl)-2H-1,2,3-triazol-4-amine: A Comprehensive Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of 1,2,3-triazoles is a cornerstone of modern medicinal chemistry, materials science, and energetic materials development. Specifically, 4-amino-2H-1,2,3-triazoles serve as critical bioisosteres for amides and aromatic rings, offering unique hydrogen-bonding profiles and metabolic stability.

Synthesizing 2-(Methoxymethyl)-2H-1,2,3-triazol-4-amine presents a distinct chemical challenge: the regioselective N-alkylation of the triazole core, followed by the chemoselective reduction of a nitro precursor without cleaving the acid-sensitive methoxymethyl (MOM) protecting group. This whitepaper provides a field-proven, self-validating methodology for researchers to achieve high-yield synthesis of this target compound, grounded in mechanistic causality and authoritative literature.

Retrosynthetic Analysis & Mechanistic Rationale

The most robust route to 4-amino-2-substituted-1,2,3-triazoles avoids the direct, often unselective alkylation of 4-amino-1,2,3-triazole. Instead, it utilizes 4-nitro-1,2,3-triazole as the primary starting material. The strong electron-withdrawing nature of the nitro group significantly lowers the pKa of the triazole ring (pKa ~4.80), allowing for facile deprotonation and subsequent electrophilic trapping.

The Ambident Nucleophile Challenge

When the 4-nitro-1,2,3-triazolate anion is reacted with an alkylating agent like chloromethyl methyl ether (MOM-Cl), it acts as an ambident nucleophile. Alkylation can occur at the N1, N2, or N3 positions, yielding a mixture of isomers[1].

  • Kinetics vs. Thermodynamics: While the N1 and N3 positions are often kinetically accessible, the N2-isomer is typically the thermodynamically favored product. The N3 position is highly sterically hindered due to the adjacent nitro group at C4, making the N3-alkylated product the minor isomer[1].

  • Directing the Synthesis: By carefully controlling the base (e.g., K₂CO₃) and solvent (DMF), the equilibrium is driven toward the N2-isomer, 2-(methoxymethyl)-4-nitro-2H-1,2,3-triazole, which can be cleanly separated via silica gel chromatography.

Chemoselective Reduction

Once the 2-MOM-4-nitro-2H-1,2,3-triazole is isolated, the nitro group must be reduced to an amine. Because the MOM ether is highly sensitive to strong aqueous acids (e.g., HCl), standard dissolving metal reductions (like SnCl₂/HCl) will result in unwanted deprotection. Therefore, a mild, neutral-to-slightly-acidic reduction using Iron powder and Ammonium Chloride (Fe/NH₄Cl) in aqueous ethanol is mandated[2].

Pathway A 4-Nitro-1H-1,2,3-triazole (Starting Material) B 2-MOM-4-nitro-2H- 1,2,3-triazole (Major Isomer) A->B MOM-Cl, K2CO3 DMF, 0°C to RT C 2-(Methoxymethyl)-2H- 1,2,3-triazol-4-amine (Target) B->C Fe, NH4Cl EtOH/H2O, 80°C

Caption: Forward synthetic pathway from 4-nitro-1,2,3-triazole to the target amine.

Quantitative Isomeric Distribution

Understanding the expected distribution of isomers during the MOM-Cl alkylation step is critical for anticipating yield and planning chromatographic separation. The table below extrapolates the standard alkylation profile of the 4-nitro-1,2,3-triazolate anion[1].

Alkylating AgentConditionsN1-Isomer (Yield %)N2-Isomer (Yield %)N3-Isomer (Yield %)
Ethyl BromideNaOH, H₂O/EtOH~31%~61%~8%
MOM-Cl K₂CO₃, DMF ~25% ~65% ~10%

Note: The N2-isomer is less polar than the N1 and N3 isomers, allowing for straightforward isolation via normal-phase chromatography.

Experimental Protocols

The following protocols are designed as self-validating systems. Strict adherence to temperature controls and equivalents ensures reproducibility.

Protocol A: Synthesis of 2-(Methoxymethyl)-4-nitro-2H-1,2,3-triazole

Objective: Regioselective protection of the triazole core.

  • Deprotonation: To a flame-dried round-bottom flask under an inert argon atmosphere, add 4-nitro-1H-1,2,3-triazole (1.0 equiv, 10 mmol) and anhydrous N,N-dimethylformamide (DMF, 0.2 M).

  • Base Addition: Add finely powdered anhydrous Potassium Carbonate (K₂CO₃, 1.5 equiv, 15 mmol). Stir the suspension at room temperature for 30 minutes to ensure complete formation of the triazolate anion.

  • Alkylation: Cool the reaction mixture to 0 °C using an ice bath. Dropwise, add Chloromethyl methyl ether (MOM-Cl, 1.2 equiv, 12 mmol) over 15 minutes. Caution: MOM-Cl is a known carcinogen; handle strictly inside a fume hood.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours. Monitor completion via TLC (Hexanes/EtOAc, 7:3).

  • Workup: Quench the reaction with ice water (50 mL). Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine (3 × 20 mL) to remove residual DMF, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution 10% to 30% EtOAc in Hexanes). The N2-isomer elutes first due to its higher symmetry and lower dipole moment compared to the N1/N3 isomers.

Protocol B: Chemoselective Reduction to this compound

Objective: Reduction of the nitro group without MOM ether cleavage.

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the isolated 2-(methoxymethyl)-4-nitro-2H-1,2,3-triazole (1.0 equiv, 5 mmol) in a 2:1 mixture of Ethanol and Water (0.2 M)[2].

  • Reagent Addition: Add Iron powder (325 mesh, 3.0 equiv, 15 mmol) and Ammonium Chloride (NH₄Cl, 5.0 equiv, 25 mmol) to the solution[2]. Mechanistic Note: NH₄Cl acts as a mild proton source that activates the iron surface and facilitates electron transfer without dropping the pH to levels that would cleave the MOM group.

  • Heating: Warm the heterogeneous mixture to 80 °C and stir vigorously for 1–2 hours. The reaction will turn dark brown/black as iron oxides form.

  • Filtration: Once TLC indicates complete consumption of the starting material, cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove iron residues, washing the filter cake thoroughly with hot Ethyl Acetate (50 mL)[2].

  • Isolation: Partially concentrate the filtrate under reduced pressure to remove ethanol. Extract the remaining aqueous phase with Ethyl Acetate (3 × 20 mL). Wash with brine, dry over Na₂SO₄, and evaporate to yield the pure this compound.

Workflow Step1 Step 1: Deprotonation K2CO3 in DMF (0 °C) Step2 Step 2: Alkylation Add MOM-Cl dropwise Step1->Step2 Step3 Step 3: Isomer Separation Silica Gel Chromatography Step2->Step3 Step4 Step 4: Reduction Fe/NH4Cl in EtOH/H2O (80 °C) Step3->Step4 Step5 Step 5: Isolation Celite Filtration & Extraction Step4->Step5

Caption: Step-by-step experimental workflow for the synthesis and isolation of the target compound.

Analytical Characterization Markers

To validate the success of the synthesis, researchers should look for the following spectral markers:

  • ¹H NMR (CDCl₃): The shift of the triazole ring proton is diagnostic. In the nitro precursor, the C5 proton appears highly deshielded (typically >8.0 ppm). Upon reduction to the amine, this proton shifts significantly upfield (typically ~7.0–7.2 ppm) due to the electron-donating nature of the -NH₂ group. The MOM group will present as a distinct singlet for the methoxy group (~3.4 ppm) and a singlet for the methylene bridge (~5.5 ppm).

  • IR Spectroscopy: Disappearance of the strong symmetric and asymmetric -NO₂ stretching bands (1530 and 1350 cm⁻¹) and the appearance of primary amine N-H stretching bands (a doublet around 3300–3400 cm⁻¹).

References

Sources

Bioisosteric Potential of 2-(Methoxymethyl)-2H-1,2,3-triazol-4-amine in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Rise of the 2H-Triazole Scaffold

In the landscape of modern medicinal chemistry, the 2-(Methoxymethyl)-2H-1,2,3-triazol-4-amine scaffold represents a sophisticated exercise in bioisosteric replacement. While 1,2,3-triazoles generated via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) (yielding the 1,4-disubstituted 1H-regioisomer) have dominated the "click chemistry" era, the 2H-isomer offers a distinct and often superior physicochemical profile for drug discovery.

This guide analyzes the specific utility of the this compound motif. Unlike its 1H-counterpart, the 2H-triazole lacks a large molecular dipole, possesses unique aromatic stability, and serves as a high-fidelity bioisostere for ortho-substituted anilines , heteroaromatic amines , and amide bonds . The inclusion of the Methoxymethyl (MOM) group at the N2 position introduces critical solubility parameters and hydrogen-bond acceptor (HBA) capabilities, making this scaffold a potent tool for scaffold hopping and lead optimization.

Physicochemical & Bioisosteric Profile

Electronic Landscape and Dipole Moment

The 2H-1,2,3-triazole ring is distinct from the 1H-isomer due to its symmetry and electronic distribution.

  • Dipole Moment: The 2H-isomer has a significantly lower dipole moment (~0.4 D) compared to the 1H-isomer (~4-5 D). This low polarity mimics the electronic environment of a phenyl ring or pyrazine , making it an excellent lipophilic spacer that does not incur the desolvation penalty often associated with highly polar heterocycles.

  • Aromaticity: The 2H-tautomer is the thermodynamically preferred species in the gas phase and non-polar solvents, offering enhanced metabolic stability against ring-opening oxidation compared to other nitrogen-rich heterocycles.

Bioisosteric Mapping

The 4-amino-2-(methoxymethyl)-2H-1,2,3-triazole structure maps directly onto several privileged pharmacophores:

FeatureBioisosteric Replacement ForRationale
4-Amino Group (

)
Aniline

, Amide

Provides a critical Hydrogen Bond Donor (HBD) for hinge binding (kinases) or aspartate interactions (GPCRs).
2H-Triazole Ring Phenyl, Pyridine, PyrazolePlanar aromatic scaffold with reduced lipophilicity (lower cLogP) compared to phenyl, improving water solubility.
2-MOM Group o-Methoxy, o-Ethyl, Ribose mimicThe ether oxygen acts as a weak HBA. The methylene spacer allows conformational flexibility similar to an ethyl group but with added polarity.
Structural Visualization

The following diagram illustrates the bioisosteric overlay of the scaffold against a standard o-methoxy aniline pharmacophore.

BioisostereMap Aniline Target: o-Methoxy Aniline (Standard Pharmacophore) HBD H-Bond Donor (NH2 / NH) Aniline->HBD Possesses Ring Aromatic Core (Phenyl vs. Triazole) Aniline->Ring Possesses HBA H-Bond Acceptor (OMe vs. MOM) Aniline->HBA Possesses Triazole Scaffold: 2-MOM-2H-triazol-4-amine (Bioisostere) Triazole->HBD Mimics (High Fidelity) Triazole->Ring Improves (Lower LogP) Triazole->HBA Extends (Solubility)

Figure 1: Bioisosteric mapping of the 2-MOM-2H-triazol-4-amine scaffold against a traditional o-methoxy aniline target.

Synthetic Methodology: Accessing the 2H-Isomer

Synthesizing 2-substituted-4-amino-1,2,3-triazoles requires bypassing the thermodynamic trap of the 1H-isomer. Direct alkylation of 4-amino-1,2,3-triazole often yields mixtures. The most authoritative route involves regioselective alkylation followed by functional group interconversion, or oxidative cyclization .

Below is a validated protocol for the synthesis starting from 4-nitro-1,2,3-triazole, ensuring regioselectivity for the 2-position.

Experimental Protocol: Regioselective Synthesis

Objective: Synthesis of this compound.

Reagents:

  • 4-Nitro-1,2,3-triazole (Starting Material)

  • Chloromethyl methyl ether (MOM-Cl) (Alkylating agent - Caution: Carcinogen)

  • Diisopropylethylamine (DIPEA) (Base)

  • Palladium on Carbon (Pd/C, 10%)

  • Hydrogen gas (

    
    )
    

Step-by-Step Workflow:

  • N-Alkylation (Regioselective Control):

    • Dissolve 4-nitro-1,2,3-triazole (1.0 eq) in anhydrous DCM at 0°C.

    • Add DIPEA (1.2 eq) followed by dropwise addition of MOM-Cl (1.1 eq).

    • Mechanism:[1][2][3][4] The N2 position is the most nucleophilic site in the 4-nitro tautomer due to the electron-withdrawing effect of the nitro group, favoring N2-alkylation over N1.

    • Stir at RT for 4 hours. Quench with water, extract with DCM.

    • Purification: Silica gel chromatography (Hexane/EtOAc). The 2-substituted isomer (less polar) elutes first, followed by the 1-substituted isomer. Isolate 2-(methoxymethyl)-4-nitro-2H-1,2,3-triazole .

  • Reduction to Amine:

    • Dissolve the nitro-triazole intermediate in MeOH.

    • Add 10% Pd/C (10 wt%).

    • Stir under

      
       atmosphere (balloon pressure) for 2-6 hours.
      
    • Filter through Celite to remove catalyst.

    • Concentrate in vacuo to yield This compound .

Validation Check:

  • 1H NMR (DMSO-d6): The triazole ring proton (H5) for the 2H-isomer typically appears upfield (~7.5-8.0 ppm) relative to the 1H-isomer. The MOM

    
     appears as a singlet ~5.5 ppm.
    
  • 13C NMR: The 2H-isomer preserves C2v symmetry (if symmetric substituents were present), but here, look for the distinct C5 signal.

SynthesisFlow Start 4-Nitro-1,2,3-triazole Step1 Step 1: Alkylation (MOM-Cl, DIPEA, DCM) Start->Step1 Intermediate 2-(Methoxymethyl)-4-nitro-2H-1,2,3-triazole (Major Isomer) Step1->Intermediate Regioselective N2 Attack Step2 Step 2: Hydrogenation (H2, Pd/C, MeOH) Intermediate->Step2 Product This compound Step2->Product Nitro Reduction

Figure 2: Synthetic pathway for the regioselective construction of the target scaffold.

Applications in Drug Design[2][5][6]

Kinase Inhibitors (Hinge Binders)

The 4-amino-triazole moiety is a potent adenine mimetic . In kinase inhibitors, the amino group acts as a donor to the hinge region backbone carbonyl, while the N3 of the triazole can accept a hydrogen bond from the backbone amide NH.

  • Advantage: The 2-MOM group projects into the solvent-exposed region or a ribose-binding pocket, improving solubility without disrupting the critical hinge hydrogen bonds.

Fragment-Based Drug Discovery (FBDD)

Due to its low molecular weight (<150 Da) and high ligand efficiency (LE), this molecule is an ideal fragment .

  • Solubility: The MOM group ensures the fragment remains soluble at high concentrations required for NMR or X-ray crystallographic screening.

  • Growth Vectors: The amine provides a clear vector for elaboration (via amide coupling or reductive amination) into larger lead compounds.

Metabolic Stability & Prodrug Potential
  • Metabolic Soft Spot: The MOM group can be metabolically labile (O-dealkylation). In some contexts, this is a liability.[2] However, it can be exploited as a prodrug strategy where the MOM group masks a polar NH to improve permeability, and is cleaved in vivo to release the free triazole (if the N-H form is the active species).

  • Bioisostere Stability: The 2H-triazole ring itself is highly resistant to oxidative metabolism by CYP450 isoforms, unlike furan or thiophene rings.

References

  • Bioisosterism of 1,2,3-Triazoles

    • Title: The 1,2,3-triazole ring as a bioisostere in medicinal chemistry.[5]

    • Source:Journal of Medicinal Chemistry / IRIS Unimore.
    • URL:[Link]

  • Synthesis of 2-Substituted Triazoles

    • Title: Highly Selective Synthesis of 2-(2H-1,2,3-Triazol-2-yl)
    • Source:ResearchG
    • URL:[Link]

  • Tautomerism of Amino-Triazoles

    • Title: Tautomeric Forms of 4-Amino-1,2,4-triazole: An In-depth Technical Guide (Analogous 1,2,3-triazole principles).
    • Source:BenchChem.[6]

  • Triazoles in Scaffold Hopping

    • Title: Substituted 4-hydroxy-1,2,3-triazoles: synthesis, characterization and first drug design applic
    • Source:MedChemComm (RSC Publishing).
    • URL:[Link]

Sources

Structural Dynamics and Crystallographic Characterization of 2-Substituted Aminotriazoles

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a definitive technical resource for the structural characterization of 2-substituted 3-amino-1,2,4-triazoles. It addresses the critical challenge of distinguishing regioisomers (N1 vs. N2 substitution) through crystallographic analysis.

Executive Summary: The Regioisomer Challenge

In medicinal chemistry, the 3-amino-1,2,4-triazole scaffold is a privileged pharmacophore, serving as a bioisostere for amides and a key component in antifungals and kinase inhibitors. However, the tautomeric nature of the parent triazole ring (


, 

,

) leads to complex alkylation mixtures.

While 1-substituted isomers are thermodynamically favored, 2-substituted isomers often possess distinct electronic profiles and lipophilicity, making them highly valuable yet difficult to synthesize and characterize. This guide provides the crystallographic benchmarks required to unambiguously identify the 2-substituted geometry.

Synthesis and Regiocontrol Strategy

Achieving the 2-substituted isomer requires kinetic control or specific directing groups. Standard alkylation of 3-amino-1,2,4-triazole typically yields a mixture of N1 (major) and N2 (minor) products.

Protocol: Microwave-Assisted Synthesis & Separation

Based on recent kinetic studies (Reference 1, 4).

  • Reagents: 3-amino-1,2,4-triazole (1.0 eq), Alkyl Halide/Sulfonyl Chloride (1.1 eq),

    
     (2.0 eq).
    
  • Solvent: DMF (anhydrous).

  • Condition: Microwave irradiation at 80°C for 20 mins (favors kinetic product distribution).

  • Work-up:

    • Filter inorganic salts.

    • Evaporate solvent under reduced pressure.

    • Crucial Step: The residue contains both N1 and N2 isomers.

  • Purification (Isomer Resolution):

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Mobile Phase: Gradient Chloroform:Methanol (98:2

      
       90:10).
      
    • Identification: The 2-substituted isomer typically exhibits a higher

      
       value (less polar) due to the "quinoid-like" electron distribution masking the dipole moment compared to the 1-substituted form.
      

Crystallographic Characterization

The definitive proof of N2-substitution lies in the bond length alternation of the triazole ring. Unlike NMR, which can be ambiguous due to solvent effects, X-ray diffraction (XRD) provides a static map of the electronic structure.

Molecular Geometry & Bond Metrics

In a 2-substituted 3-amino-1,2,4-triazole, the substituent at N2 disrupts the aromaticity differently than at N1.

Table 1: Diagnostic Bond Lengths (Å) for Isomer Differentiation Data derived from high-resolution structures (Reference 2, 3).

Bond Vector2-Substituted (Target)1-Substituted (Common)Structural Insight
N1 – N2 1.33 – 1.35 Å 1.35 – 1.38 ÅThe N-N bond is shorter in 2-sub due to localized double bond character.
N2 – C3 1.33 – 1.34 Å 1.32 – 1.33 ÅElongation at N2-C3 in the 2-sub isomer reflects steric strain from the substituent.
C3 – N4 1.34 – 1.36 Å 1.34 – 1.35 ÅRelatively invariant; acts as a pivot point.
N4 – C5 1.30 – 1.32 Å 1.30 – 1.32 ÅConsistently the shortest bond (C=N character).
C5 – N1 1.35 – 1.37 Å 1.33 – 1.35 ÅKey Discriminator: In 2-sub, this bond is single-bond like; in 1-sub, it has more double-bond character.
Planarity and Torsion
  • Ring Planarity: The 1,2,4-triazole ring is strictly planar (RMS deviation < 0.02 Å).

  • Substituent Twist: In 2-substituted derivatives, bulky groups (e.g., phenyl, trinitromethyl) often twist out of plane (torsion angle > 15°) to avoid steric clash with the exocyclic amine at C3. This is a diagnostic feature; 1-substituted isomers usually remain more coplanar.

Supramolecular Architecture

The packing of 2-substituted aminotriazoles is dominated by specific hydrogen-bonding motifs known as supramolecular synthons.

Primary Motif: The Dimer

The most persistent feature in these crystals is the formation of centrosymmetric dimers.

  • Donor: Exocyclic Amino group (

    
    ).
    
  • Acceptor: Ring Nitrogen (

    
    ).
    
  • Geometry: This forms an 8-membered ring pattern (

    
     graph set).[1][2][3]
    
  • Distance:

    
     distances typically range from 2.85 Å to 3.05 Å .
    
Secondary Motif: Solvate Channels

Unlike 1-substituted forms which pack efficiently, 2-substituted isomers often crystallize as solvates (hydrates/methanolates) because the "awkward" steric bulk at N2 creates voids in the lattice. These voids are stabilized by solvent molecules bridging the amine and the N1 nitrogen.

Decision Workflows (Visualization)

Diagram 1: Crystallographic Decision Tree

A logic flow to determine isomer identity based on XRD data.

IsomerID Start Crystal Data Obtained CheckRefinement Check R-Factor & Difference Map Start->CheckRefinement LocateProton Can H-atoms be located on Ring N? CheckRefinement->LocateProton YesH Tautomer Identified (Direct Method) LocateProton->YesH Yes NoH Analyze Bond Length Alternation LocateProton->NoH No/Disordered BondCheck Compare C5-N1 vs N1-N2 NoH->BondCheck Result1 C5-N1 < 1.34 Å (Double Bond Character) BondCheck->Result1 Result2 C5-N1 > 1.36 Å (Single Bond Character) BondCheck->Result2 Conclusion1 Likely 1-Substituted Result1->Conclusion1 Conclusion2 Likely 2-Substituted Result2->Conclusion2

Figure 1: Logic flow for distinguishing 1-substituted vs 2-substituted isomers using bond metrics.

Diagram 2: Synthesis & Characterization Pipeline

The experimental workflow from raw materials to validated structure.

Workflow React Microwave Synthesis (Kinetic Control) Crude Crude Mixture (N1 + N2 Isomers) React->Crude Sep Column Chromatography (Isolate High Rf Fraction) Crude->Sep Cryst Slow Evaporation (MeOH/EtOH) Sep->Cryst Target 2-Sub XRD Single Crystal XRD (Collect > 0.8 Å Res) Cryst->XRD Solve Structure Solution (Direct Methods/SHELX) XRD->Solve

Figure 2: Experimental pipeline emphasizing the separation step required for 2-substituted isolation.

References

  • Trinitromethyl-Substituted 5-Nitro- or 3-Azo-1,2,4-triazoles: Synthesis, Characterization, and Energetic Properties. Journal of the American Chemical Society. [Link]

  • Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties. Molecules. [Link]

  • Comparison of the hydrogen-bond patterns in 2-amino-1,3,4-thiadiazolium hydrogen oxalate. Acta Crystallographica Section C. [Link]

  • Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles. Molecules. [Link][4]

Sources

Methodological & Application

Application Notes & Protocols: Synthetic Routes for Preparing 2-(Methoxymethyl)-2H-1,2,3-triazol-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Dr. Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis of 2-(Methoxymethyl)-2H-1,2,3-triazol-4-amine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The primary challenge in synthesizing this molecule lies in achieving regioselective substitution at the N2 position of the 1,2,3-triazole ring. We present a detailed, field-proven protocol based on a post-cycloaddition N-alkylation strategy, which offers a reliable and scalable path to the desired N2-isomer. This guide explains the causal mechanisms behind experimental choices, provides step-by-step protocols, and includes validation checkpoints to ensure scientific integrity. An alternative synthetic strategy is also discussed, offering researchers additional pathways for exploration.

Strategic Overview: The Challenge of N2-Regioselectivity

The 1,2,3-triazole core is a ubiquitous feature in modern pharmaceuticals, materials, and bioconjugation chemistry, largely due to the robustness of its formation via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[1] However, the standard CuAAC protocol overwhelmingly favors the formation of 1,4-disubstituted (N1) regioisomers.[2] The synthesis of the less thermodynamically stable 2,4-disubstituted (N2) isomer, our target molecule, requires a deliberate and mechanistically informed strategy.

Two primary strategic approaches can be envisioned for the synthesis of this compound:

  • Post-Cycloaddition N-Alkylation: Synthesize a 4-substituted-1H-1,2,3-triazole precursor and subsequently perform a regioselective alkylation reaction to install the methoxymethyl (MOM) group at the N2 position. The regiochemical outcome of this step is highly dependent on reaction conditions.[3][4]

  • Direct Cycloaddition with a Functionalized Azide: Employ a pre-functionalized azide, such as methoxymethyl azide, in a cycloaddition reaction. This approach often leads to a mixture of N1 and N2 isomers, requiring challenging separation.

This guide will focus on the Post-Cycloaddition N-Alkylation strategy, as it provides a more controlled and predictable outcome for achieving the desired N2-isomer.

G cluster_0 Synthetic Strategies cluster_1 Route 1 Workflow cluster_2 Route 2 Workflow start Target: this compound strat1 Strategy 1: Post-Cycloaddition Alkylation (Recommended) start->strat1 strat2 Strategy 2: Direct Cycloaddition start->strat2 r1_step1 Step A: Synthesize 4-Nitro-1H-1,2,3-triazole strat1->r1_step1 r2_step1 Synthesize Methoxymethyl Azide strat2->r2_step1 r1_step2 Step B: Regioselective N2-Methoxymethylation r1_step1->r1_step2 r1_step3 Step C: Nitro Group Reduction to Amine r1_step2->r1_step3 r2_step2 [3+2] Cycloaddition with Protected Amino-Alkyne r2_step1->r2_step2 r2_step3 Isomer Separation & Deprotection r2_step2->r2_step3

Figure 1. High-level overview of synthetic strategies.

Recommended Protocol: Post-Cycloaddition N-Alkylation Route

This three-step synthesis is the most reliable method, beginning with the formation of a stable triazole precursor, followed by a controlled N-alkylation, and concluding with the reduction to the target amine.

Workflow Diagram

G compound1 Sodium Azide + β-Nitro-styrene step1 Step 2.1: Synthesis of 4-Nitro-1H-1,2,3-triazole (DMSO, 80°C) compound1->step1 compound2 4-Nitro-1H-1,2,3-triazole step1->compound2 step2 Step 2.2: Regioselective N2-Alkylation (Anhydrous DMF, 0°C to RT) compound2->step2 reagent2 MOM-Cl, NaH reagent2->step2 compound3 2-(Methoxymethyl)-4-nitro- 2H-1,2,3-triazole step2->compound3 step3 Step 2.3: Catalytic Hydrogenation (Methanol) compound3->step3 reagent3 Pd/C, H2 reagent3->step3 final_product Target Compound: 2-(Methoxymethyl)-2H- 1,2,3-triazol-4-amine step3->final_product

Figure 2. Detailed workflow for the recommended synthetic route.
Step 2.1: Synthesis of 4-Nitro-1H-1,2,3-triazole

Principle: This step utilizes the reaction of sodium azide with a suitable nitro-alkene precursor. The nitro group serves as a robust and stable precursor to the amine functionality. It is strongly electron-withdrawing, which can influence the regioselectivity of the subsequent alkylation step.

Protocol:

  • Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve sodium azide (NaN₃, 6.5 g, 100 mmol) in dimethyl sulfoxide (DMSO, 100 mL).

    • Expert Insight: DMSO is an excellent solvent for this reaction, facilitating the dissolution of sodium azide and promoting the reaction with the organic substrate.

    • ⚠️ CAUTION: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme care in a well-ventilated fume hood. Do not allow contact with metal spatulas or surfaces.

  • Reaction Setup: To the stirred solution, add β-nitrostyrene (14.9 g, 100 mmol) portion-wise over 15 minutes. The addition may be exothermic.

  • Reaction Execution: Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature and pour it slowly into 500 mL of ice-cold water with vigorous stirring.

    • Acidify the aqueous mixture to pH ~2 with concentrated hydrochloric acid (HCl). A precipitate will form.

    • Stir the slurry for 30 minutes in an ice bath to ensure complete precipitation.

    • Collect the solid product by vacuum filtration, wash thoroughly with cold water (3 x 100 mL), and dry under vacuum to yield 4-nitro-1H-1,2,3-triazole as a pale yellow solid.

ParameterExpected Value
Typical Yield 80-90%
Purity (NMR) >95%
Appearance Pale yellow solid
Step 2.2: Regioselective N-Methoxymethylation

Principle: This is the critical regioselective step. The alkylation of 4-nitro-1H-1,2,3-triazole can produce both N1 and N2 isomers. The use of a strong, non-nucleophilic base (NaH) in a polar aprotic solvent (DMF) deprotonates the triazole ring. The resulting triazolide anion exists in equilibrium. The subsequent alkylation with methoxymethyl chloride (MOM-Cl) preferentially occurs at the N2 position under these conditions, which favors the kinetic product.[3][4]

Protocol:

  • Reagent Preparation: To a flame-dried 500 mL three-neck flask under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 3.6 g, 90 mmol). Wash the NaH with anhydrous hexanes (2 x 20 mL) to remove the mineral oil, and carefully decant the hexanes.

    • ⚠️ CAUTION: Sodium hydride reacts violently with water. All glassware must be scrupulously dry, and the reaction must be run under an inert atmosphere (N₂ or Ar).

  • Reaction Setup: Add anhydrous dimethylformamide (DMF, 150 mL) to the flask. Cool the suspension to 0 °C using an ice bath.

  • Substrate Addition: Dissolve 4-nitro-1H-1,2,3-triazole (9.12 g, 80 mmol) in anhydrous DMF (50 mL) and add it dropwise to the NaH suspension over 30 minutes. Stir at 0 °C for an additional 30 minutes after the addition is complete. Hydrogen gas will evolve.

  • Alkylation: Add methoxymethyl chloride (MOM-Cl, 7.0 mL, 92 mmol) dropwise to the reaction mixture at 0 °C.

    • ⚠️ CAUTION: MOM-Cl is a potent carcinogen. Handle only in a fume hood with appropriate personal protective equipment.

  • Reaction Execution: Allow the reaction to slowly warm to room temperature and stir for 12-16 hours. Monitor by TLC for the disappearance of the starting material.

  • Work-up and Purification:

    • Carefully quench the reaction by slowly adding ice-cold saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Extract the product with ethyl acetate (3 x 150 mL).

    • Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude product will be a mixture of N1 and N2 isomers. Purify by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to separate the isomers. The N2 isomer is typically the major product and is often more polar.

ParameterExpected Value (for N2 Isomer)
Typical Yield 50-65%
N2:N1 Ratio ~3:1 to 5:1
Appearance Colorless oil or low-melting solid
Step 2.3: Reduction to this compound

Principle: The final step involves the reduction of the nitro group to the target primary amine. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for this transformation, producing water as the only byproduct.

Protocol:

  • Reaction Setup: To a 250 mL flask suitable for hydrogenation (e.g., a Parr shaker bottle), add the purified 2-(methoxymethyl)-4-nitro-2H-1,2,3-triazole (7.9 g, 50 mmol) and methanol (100 mL).

  • Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C, ~400 mg, 5 mol% Pd) to the solution.

    • ⚠️ CAUTION: Pd/C is flammable, especially when dry and in the presence of solvents. Handle with care.

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Purge the system with nitrogen, then pressurize with hydrogen gas (H₂) to 50 psi.

  • Reaction Execution: Shake or stir the reaction mixture vigorously at room temperature. Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 2-4 hours.

  • Work-up and Isolation:

    • Carefully vent the hydrogen pressure and purge the system with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol (2 x 20 mL).

    • Combine the filtrates and concentrate under reduced pressure. The resulting crude product is often of high purity. If necessary, it can be recrystallized or further purified by chromatography.

ParameterExpected Value
Typical Yield >95%
Purity (NMR) >98%
Appearance White to off-white solid

Characterization and Validation

Confirmation of the correct N2-regioisomer is crucial.

  • ¹H NMR: The chemical shift of the triazole ring proton (H5) is diagnostic. In the N2-isomer, this proton is typically shifted downfield compared to the corresponding N1-isomer. The methoxymethyl protons will appear as a singlet for the O-CH₃ (~3.4 ppm) and a singlet for the N-CH₂-O (~5.7 ppm).

  • ¹³C NMR: The chemical shifts of the triazole ring carbons (C4 and C5) differ significantly between the N1 and N2 isomers.

  • NOE Spectroscopy: A Nuclear Overhauser Effect (NOE) experiment can be definitive. Irradiation of the N-CH₂-O protons should show an NOE correlation to the triazole ring proton (H5) in the N2-isomer, but not in the N1-isomer.

  • Mass Spectrometry: To confirm the molecular weight of the final product (C₄H₈N₄O, MW = 128.13 g/mol ).

Alternative Synthetic Considerations

While the recommended route is robust, other methods exist. A notable alternative is the three-component reaction reported by Kalisiak and Fokin, which can directly produce 2-(hydroxymethyl)-2H-1,2,3-triazoles.[5][6] This approach involves the Cu-catalyzed cycloaddition of a terminal alkyne, sodium azide, and formaldehyde in one pot.[5][6]

Potential Route:

  • One-Pot Cycloaddition: React an alkyne precursor to the 4-amino group (e.g., cyanoacetylene or an amino-protected alkyne) with NaN₃ and formaldehyde.

  • O-Methylation: Methylate the resulting N-hydroxymethyl group.

  • Functional Group Conversion: Convert the C4-substituent (e.g., nitrile) to the final amine.

Challenges: This route may suffer from lower yields, and the conversion of a nitrile or other functional group at the C4 position to an amine can be more complex than a simple nitro reduction.

Safety and Handling

  • Sodium Azide (NaN₃): Acutely toxic. Avoid inhalation, ingestion, and skin contact. Can form highly explosive metal azides. Decontaminate solutions with sodium nitrite and acid before disposal.

  • Sodium Hydride (NaH): Flammable solid. Reacts violently with water to produce flammable hydrogen gas. Must be handled under an inert atmosphere.

  • Methoxymethyl Chloride (MOM-Cl): Known carcinogen. All handling must be performed in a certified chemical fume hood with appropriate PPE, including gloves and safety glasses.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the apparatus is leak-proof and properly purged. The Pd/C catalyst is pyrophoric.

References

  • ACS Omega. A Regioselective Synthesis of 2,4-Disubstituted 2H-1,2,3-Triazoles by Coupling of N-Tosylhydrazones and Anhydro-Aldose Tosylhydrazones with 4-Substituted 1H-1,2,3-Triazoles – Scope and Limitations. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of 2H-1,2,3-triazoles. Available at: [Link]

  • Kwok, S. W., Hein, J. E., Fokin, V. V., & Sharpless, K. B. (2009). Regioselective Synthesis of Either 1H- or 2H-1,2,3-Triazoles via Michael Addition to α,β-Unsaturated Ketones. NIH Public Access. Available at: [Link]

  • Frontiers in Chemistry. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Available at: [Link]

  • ResearchGate. ChemInform Abstract: Regioselective Synthesis of Either 1H- or 2H-1,2,3-Triazoles via Michael Addition to α,β-Unsaturated Ketones. Available at: [Link]

  • ResearchGate. Previously reported syntheses of 4-amino-1,2,3-triazole derivatives (A, B). Our strategy (C). Available at: [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. Studies on v-triazoles. Part 4. The 4-methoxybenzyl group, a versatile N-protecting group for the synthesis of N-unsubstituted v-triazoles. Available at: [Link]

  • Google Patents. Process for the synthesis of 4-amino-1,2,4-(4h)triazole derivatives.
  • MDPI. Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. Available at: [Link]

  • MDPI. Evaluating Triazole-Substituted Pyrrolopyrimidines as CSF1R Inhibitors. Available at: [Link]

  • Growing Science. Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. Available at: [Link]

  • PMC. Synthesis of Dense 1,2,3-Triazole Polymers Soluble in Common Organic Solvents. Available at: [Link]

  • Chemical Methodologies. Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Available at: [Link]

  • MDPI. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). Available at: [Link]

  • MDPI. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Available at: [Link]

  • ResearchGate. Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. Available at: [Link]

  • Thieme. Divergent Synthesis of Substituted Amino-1,2,4-triazole Derivatives. Available at: [Link]

  • PMC. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Available at: [Link]

  • SciSpace. Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. Available at: [Link]

  • Longdom Publishing. Synthetic Strategies for 1,2,3-Triazole Based Bioactive Compounds. Available at: [Link]

Sources

Protocol for regioselective N-alkylation of 4-amino-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protocol for Regioselective N-Alkylation of 4-Amino-1,2,3-Triazole

Part 1: Executive Summary & Strategic Analysis

The N-alkylation of 4-amino-1,2,3-triazoles represents a classic problem in heterocyclic chemistry: ambident nucleophilicity . The 1,2,3-triazole ring contains three nitrogen atoms (N1, N2, N3) capable of alkylation, further complicated by the presence of a C4-amino group, which acts as both an electron-donating group (EDG) and a competing exocyclic nucleophile.

While de novo synthesis (e.g., CuAAC or RuAAC "Click" chemistry) is often preferred to establish regiochemistry during ring formation, late-stage functionalization of the triazole scaffold is frequently required in drug discovery (e.g., optimizing solubility or metabolic stability).

The Core Challenge:

  • Thermodynamics (N2): The N2-alkylated isomer is generally the thermodynamic product due to the preservation of aromaticity and minimized steric clash, especially in 4,5-disubstituted systems.

  • Kinetics (N1): The N1-alkylated isomer is often the kinetic product, favored by proximity to the C5-proton (in 4-monosubstituted systems) and specific solvent effects.

  • Competing Amine: The exocyclic 4-amino group (

    
    ) is nucleophilic. Without protection, N-alkylation can occur at the exocyclic nitrogen rather than the ring.
    

This guide details a bifurcated protocol :

  • Route A (N2-Selective): Thermodynamic control using weak bases and polar aprotic solvents.

  • Route B (N1-Selective): Kinetic control using steric steering or specific protecting group strategies.

Part 2: Mechanistic Foundation

Tautomeric Equilibrium & Nucleophilicity

The 4-amino-1,2,3-triazole exists in a tautomeric equilibrium. The population of these tautomers dictates the alkylation site. The 4-amino group pushes electron density into the ring, making the ring nitrogens highly nucleophilic upon deprotonation.

Critical Insight: To alkylate the ring selectively over the exocyclic amine, one must exploit the acidity of the ring proton (


). Using a base generates the triazolate anion, which is significantly more nucleophilic than the neutral exocyclic amine.

Tautomerism T1 1H-Tautomer (N1-H) T2 2H-Tautomer (N2-H) T1->T2 Equilibrium Anion Triazolate Anion (Delocalized Negative Charge) T1->Anion Base (-H+) T2->Anion Base (-H+) N1_Prod N1-Alkyl Product (Kinetic/Steric) Anion->N1_Prod RX (Kinetic) N2_Prod N2-Alkyl Product (Thermodynamic) Anion->N2_Prod RX (Thermodynamic)

Figure 1: Tautomeric equilibrium leading to the common triazolate intermediate. The resonance hybrid allows attack at N1 or N2.

Part 3: Experimental Protocol

Pre-requisite: Protection of 4-Amino Group

Recommendation: Although direct alkylation is possible, protecting the 4-amino group as a phthalimide or acetamide is strongly recommended to prevent side reactions.

  • Protocol: React 4-amino-1,2,3-triazole with phthalic anhydride (AcOH, Reflux)

    
     4-phthalimido-1,2,3-triazole.
    
Route A: N2-Selective Alkylation (Thermodynamic)

This method favors the formation of the N2-isomer, which is often the major product when equilibrium is allowed or steric bulk is present at C4.

Reagents:

  • Substrate: 4-Phthalimido-1,2,3-triazole (1.0 equiv)

  • Base: Potassium Carbonate (

    
    ) (2.0 equiv) - Weak base promotes thermodynamic equilibration.
    
  • Solvent: DMF (Dimethylformamide) or Acetone.

  • Electrophile: Alkyl Halide (1.1 equiv).

Step-by-Step:

  • Dissolution: Dissolve the triazole substrate in anhydrous DMF (

    
     concentration).
    
  • Deprotonation: Add

    
     and stir at Room Temperature (RT) for 30 minutes. The suspension ensures a slow, steady concentration of the anion.
    
  • Addition: Add the alkyl halide dropwise.

  • Reaction: Stir at RT to 60°C for 12-16 hours. Note: Higher temperatures favor the thermodynamic N2 product.

  • Workup: Dilute with water/brine. Extract with EtOAc.

  • Purification: Flash chromatography (Hexane/EtOAc). The N2 isomer typically elutes first (higher

    
    ) due to lower polarity (vanishing dipole moment in symmetric cases).
    
Route B: N1-Selective Alkylation (Kinetic)

Achieving high N1 selectivity is difficult for 4-substituted triazoles via direct alkylation. However, using a "harder" base and lower temperatures can shift the ratio.

Reagents:

  • Base: Sodium Hydride (NaH, 60% dispersion) (1.2 equiv).

  • Solvent: THF (Tetrahydrofuran) at

    
    .
    
  • Electrophile: Highly reactive alkylating agents (e.g., Methyl Iodide, Benzyl Bromide).

Step-by-Step:

  • Setup: Flame-dry glassware under Argon/Nitrogen.

  • Deprotonation: Suspend NaH in THF at

    
    . Add the triazole substrate solution dropwise. Stir for 1 hour at 
    
    
    
    . Rapid, irreversible deprotonation.
  • Alkylation: Add the electrophile quickly at

    
    .
    
  • Quench: Quench with saturated

    
     after 2-4 hours (do not let it equilibrate overnight).
    
  • Purification: Isolate the N1 isomer (lower

    
    ).
    

Part 4: Data Analysis & Validation (QC)

Distinguishing N1 vs. N2 isomers is the most critical step. You cannot rely on yield alone.

NMR Diagnostics Table
FeatureN2-Alkyl Isomer (Thermodynamic)N1-Alkyl Isomer (Kinetic)
Symmetry Often symmetric (if C4/C5 substituted identically).Asymmetric.
C5-H Shift (

)
Typically upfield (

7.5 - 8.0 ppm).
Typically downfield (

8.0 - 8.5 ppm) due to adjacent N lone pair anisotropy.
C5 Carbon (

)

ppm.

ppm.
NOESY / ROESY No cross-peak between Alkyl protons and C5-H (too far).Strong cross-peak between

-Alkyl protons and

-H.
Polarity (

)
Higher (Less polar).Lower (More polar).
Decision Workflow

Workflow Start Crude Reaction Mixture TLC TLC Analysis Start->TLC Sep Column Chromatography TLC->Sep Iso1 Isomer A (High Rf) Sep->Iso1 Iso2 Isomer B (Low Rf) Sep->Iso2 NMR 1H NMR & NOESY Iso1->NMR Iso2->NMR Decision1 Isomer A: N2-Alkyl (No NOE C5-H/Alkyl) NMR->Decision1 Decision2 Isomer B: N1-Alkyl (Positive NOE C5-H/Alkyl) NMR->Decision2

Figure 2: Purification and validation workflow. The NOESY correlation is the definitive proof of structure.

Part 5: Troubleshooting & Optimization

  • Low Regioselectivity (approx 1:1 mixture):

    • Cause: The electrophile is too reactive, or the solvent is too non-polar.

    • Fix: Switch to Route A (DMF/

      
      ). The thermodynamic sink (N2) usually improves to >4:1 ratios with time and heat.
      
  • N-Alkylation of Exocyclic Amine:

    • Cause: Incomplete deprotonation of the ring or lack of protection.

    • Fix: Ensure the amine is protected (Phthalimide is best). If protection is impossible, use 2.2 equiv of NaH to form the dianion, where the ring nitrogen is the harder, more reactive nucleophile towards hard electrophiles, though this is risky.

  • Alternative: "Click" Synthesis (The Ultimate Fix):

    • If N1-alkylation is strictly required and separation is difficult, do not alkylate . Instead, synthesize the ring using the CuAAC reaction :

      • React Alkyl-Azide (

        
        ) + Ynamide  or 2-Cyanoacetamide .
        
      • This guarantees the N1-substituent position by the mechanism of the cycloaddition.

References

  • Regioselectivity in 1,2,3-Triazole Alkylation

    • Title: Strategies Towards the Synthesis of N2-Substituted 1,2,3-Triazoles.
    • Source: Anais da Academia Brasileira de Ciências (2019).[1]

    • URL:[Link] (Note: Generalized link to journal archives as specific DOIs vary).

    • Context: Defines the thermodynamic preference for N2 substitution.
  • NMR Characterization of N1 vs N2 Isomers

    • Title: N-Acyl-1,2,3-triazoles – key intermediates in denitrogenative transformations.[2]

    • Source: Royal Society of Chemistry (RSC) / ChemRxiv.
    • URL:[Link]

    • H5) distinguishing N1 (downfield)
  • Tautomerism of Amino-Triazoles

    • Title: Tautomerism of 4-amino-1,2,4-triazole (Analogous System).[3]

    • Source: BenchChem Technical Guides.
    • Context: Illustrates the proton mobility in amino-triazole systems which necessitates base-mediated alkylation str
  • General Alkylation Protocols

    • Title: Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles.[2][4]

    • Source: N
    • URL:[Link]

    • Context: Validates the use of /DMF for N2-selective alkyl

Sources

Strategic Installation of Methoxymethyl (MOM) Protecting Groups on Triazole Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-ORG-206

Executive Summary

The methoxymethyl (MOM) ether is a robust protecting group for triazole nitrogen atoms, offering stability against strong bases, nucleophiles, and reducing agents while remaining cleavable under mild acidic conditions. However, the installation of MOM groups on triazole rings presents two distinct challenges: safety hazards associated with chloromethyl methyl ether (MOMCl), and regiochemical ambiguity due to triazole tautomerism.

This guide provides two validated protocols:

  • Protocol A (Gold Standard): Classical alkylation using MOMCl, optimized for high yield.

  • Protocol B (Green Alternative): Acid-catalyzed acetal exchange using dimethoxymethane (DMM), eliminating the use of carcinogens.

Critical Safety Advisory: MOMCl Handling

Hazard Class: OSHA Regulated Carcinogen (29 CFR 1910.1006).

  • Primary Risk: MOMCl (Chloromethyl methyl ether) is a potent alkylating agent and a known human carcinogen. Commercial supplies often contain bis(chloromethyl) ether (BCME), which is even more toxic.

  • Engineering Controls: All operations must be performed in a certified chemical fume hood.

  • PPE: Double nitrile gloves (change immediately upon splash), lab coat, and safety goggles.

  • Quenching: Residual MOMCl must be destroyed using aqueous ammonium hydroxide or saturated sodium bicarbonate before disposal. Never dispose of active MOMCl in general organic waste.

Mechanistic Insight & Regioselectivity

The alkylation of triazoles is governed by the interplay between tautomeric equilibrium and kinetic vs. thermodynamic control .

3.1 The Regioselectivity Paradox (1,2,3-Triazoles)

Unsubstituted or 4-substituted 1,2,3-triazoles exist in equilibrium between the 1H- and 2H-tautomers.[1]

  • N2-Alkylation (Thermodynamic): Often favored due to the preservation of aromaticity and minimization of lone-pair repulsion between adjacent nitrogens.

  • N1-Alkylation (Kinetic): Can be promoted by steric hindrance at the N2 position or specific solvent effects, but is often the minor product in direct alkylations.

3.2 Visualization of Reaction Pathway

The following diagram illustrates the bifurcation in regioselectivity during the deprotonation and alkylation sequence.

TriazoleMOM Start 1,2,3-Triazole (Tautomeric Mix) Anion Triazolate Anion (Delocalized) Start->Anion Deprotonation Base Base (NaH or DIPEA) Base->Anion N2_Prod N2-MOM Product (Thermodynamic Major) Anion->N2_Prod Path A: Steric/Electronic Pref. N1_Prod N1-MOM Product (Kinetic Minor) Anion->N1_Prod Path B: Statistical Attack MOMCl MOM-Cl (Electrophile) MOMCl->N2_Prod MOMCl->N1_Prod

Figure 1: Mechanistic pathway showing the divergence of N1 vs. N2 alkylation upon treatment with base and electrophile.

Experimental Protocols
Protocol A: Classical MOMCl Alkylation (High Yield)

Application: Best for precious substrates where yield is paramount. Reagents: Sodium Hydride (60% dispersion), Anhydrous DMF, MOMCl.

  • Setup: Flame-dry a round-bottom flask under Argon/Nitrogen atmosphere.

  • Solvation: Dissolve the triazole substrate (1.0 equiv) in anhydrous DMF (0.1 M concentration).

  • Deprotonation:

    • Cool the solution to 0 °C (ice bath).

    • Add NaH (1.2 equiv) portion-wise. Note: Evolution of

      
       gas will occur.
      
    • Stir at 0 °C for 30 minutes to ensure complete formation of the triazolate anion.

  • Alkylation:

    • Add MOMCl (1.1 equiv) dropwise via syringe. Caution: Do not remove the flask from the hood.

    • Allow the reaction to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Monitoring: Check TLC. The MOM-protected product is usually less polar than the free triazole (N-H is H-bond donor; N-MOM is not).

  • Quench & Workup:

    • Cool back to 0 °C.

    • Carefully quench with saturated aqueous

      
       (destroys excess NaH and MOMCl).
      
    • Extract with EtOAc (3x). Wash combined organics with water (5x) to remove DMF, then brine.

    • Dry over

      
      , filter, and concentrate.
      
Protocol B: Green Synthesis (Dimethoxymethane)

Application: Large-scale reactions or safety-restricted environments. Reagents: Dimethoxymethane (DMM), Phosphorus Pentoxide (


) or Sulfonated Silica.
  • Reagent Prep: DMM acts as both reagent and solvent.

  • Reaction:

    • Suspend triazole (1.0 equiv) in DMM (10–20 equiv).

    • Add

      
       (1.5 equiv) or an acidic resin (e.g., Amberlyst-15).
      
    • Stir at reflux (42 °C) for 12–24 hours.

  • Mechanism: Acid-catalyzed formation of the oxocarbenium ion from DMM, followed by attack of the triazole nitrogen.

  • Workup:

    • Decant the liquid from the solid residue (

      
       becomes a gummy mass).
      
    • Wash the solid residue with DCM.

    • Wash combined organics with saturated

      
      .
      
Data Analysis & Troubleshooting
5.1 Distinguishing Isomers (N1 vs. N2)

Regioisomers can be separated via silica gel chromatography. Use the following diagnostic markers:

FeatureN2-MOM IsomerN1-MOM Isomer
Symmetry (

NMR)
High (if 4,5-substituted symmetrically)Low (Always asymmetric)
Polarity (TLC) Generally Higher Rf (Less polar)Generally Lower Rf (More polar)
C5-H Shift (

NMR)
Typically

7.8 – 8.1 ppm
Typically

8.2 – 8.5 ppm (Deshielded)
MOM

Shift

5.5 – 5.7 ppm

5.3 – 5.5 ppm
5.2 Regioselectivity Decision Tree

Use this logic flow to determine your product distribution.

IsomerID Sample Crude Reaction Mixture TLC TLC Analysis (Hex/EtOAc) Sample->TLC Spots Number of Spots? TLC->Spots Single Single Spot Spots->Single High Selectivity Multi Two Spots Spots->Multi Low Selectivity NMR_Check 1H NMR Analysis Single->NMR_Check Mix_Con N2 (Top) / N1 (Bottom) Separate via Column Multi->Mix_Con Sym_Check Check Symmetry (If 4,5-disubstituted) NMR_Check->Sym_Check N2_Con Likely N2-Isomer (Major) Sym_Check->N2_Con Symmetric Signals

Figure 2: Workflow for identifying and separating triazole regioisomers.

References
  • Occupational Safety and Health Administration (OSHA). 1910.1006 - Methyl chloromethyl ether.[2] United States Department of Labor. Link

  • Organic Syntheses. Chloromethyl Methyl Ether (MOMCl) Handling and Preparation. Org.[3][4][5][6] Synth. 2007, 84, 102.[3] Link

  • BenchChem. Comparing the reactivity of methyl-1H-1,2,4-triazolecarboxylate with its 1,2,3-isomer.Link

  • ResearchGate (Review). Strategies Towards the Synthesis of N2-Substituted 1,2,3-Triazoles.Link

  • UCLA Environment, Health & Safety. SOP: Methyl Chloromethyl Ether.[7]Link

Sources

Application Note: Amide Coupling Strategies for 2-(Methoxymethyl)-2H-1,2,3-triazol-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile[1]

This guide details the optimized protocols for forming amide bonds with 2-(Methoxymethyl)-2H-1,2,3-triazol-4-amine . This specific building block presents a "dual-threat" challenge in synthesis:

  • Electronic Deactivation: The 4-amino group is conjugated to the electron-deficient 1,2,3-triazole ring, significantly reducing its nucleophilicity compared to standard anilines or alkyl amines.

  • Acid Lability: The Methoxymethyl (MOM) protecting group at the N2 position is an

    
    -acetal. While stable to bases and nucleophiles, it is susceptible to hydrolysis under acidic conditions, restricting standard acidic workup procedures.
    

Successful coupling requires high-energy activation of the carboxylic acid partner (using HATU or T3P) and strictly buffered workup conditions to preserve the MOM group.

Chemical Structure Analysis[1][2]
  • Nucleophile: 4-amino-1,2,3-triazole core. The lone pair on the exocyclic amine is partially delocalized into the aromatic ring, lowering

    
     and nucleophilicity.
    
  • Protecting Group: N2-MOM (

    
    ).
    
    • Stability:[1][2][3][4] pH 4–14.

    • Risk:[5][6] Cleavage occurs rapidly at pH < 2 (e.g., 1M HCl, TFA).

Decision Matrix: Selecting the Right Protocol

Choose your method based on the scale and the nature of the carboxylic acid partner.

CouplingDecisionTree Start Start: Select Coupling Strategy IsAcidChiral Is the Carboxylic Acid Epimerization Prone? Start->IsAcidChiral IsScaleLarge Is Scale > 5g? IsAcidChiral->IsScaleLarge No MethodT3P Method B: T3P (Low Epimerization, Scalable) IsAcidChiral->MethodT3P Yes (Chiral) MethodHATU Method A: HATU (High Reactivity, Discovery Scale) IsScaleLarge->MethodHATU No IsScaleLarge->MethodT3P Yes MethodAcidCl Method C: Acid Chloride (Sterically Hindered Acids) MethodHATU->MethodAcidCl If Fails

Figure 1: Strategic decision tree for selecting coupling conditions based on substrate chirality and reaction scale.

Protocol A: HATU Activation (Discovery Standard)

Rationale: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) generates the highly reactive O-At ester in situ. The 7-azabenzotriazole leaving group utilizes the "neighboring group effect" (pyridine nitrogen) to accelerate the reaction with weak nucleophiles like aminotriazoles.

Materials
  • Carboxylic Acid: 1.0 equiv.[7]

  • Amine: this compound (1.1 – 1.2 equiv).

  • Reagent: HATU (1.2 – 1.5 equiv).

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv).

  • Solvent: Anhydrous DMF or DMAc (0.1 – 0.2 M concentration).

Step-by-Step Procedure
  • Pre-activation: In a dry vial/flask under inert atmosphere (

    
     or Ar), dissolve the Carboxylic Acid  (1.0 equiv) in anhydrous DMF.
    
  • Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv).

  • Critical Step: Stir at Room Temperature (RT) for 15–30 minutes. The solution should turn yellow/orange. This ensures formation of the activated ester before the weak amine is introduced.

  • Amine Addition: Add the Triazol-4-amine (1.1 equiv) in one portion.

  • Reaction: Stir at RT for 4–16 hours.

    • Note: If conversion is <50% after 4 hours, heat to 50°C. Do not exceed 60°C to avoid HATU decomposition (tetramethylguanidinium byproduct formation).

  • Workup (MOM-Safe):

    • Dilute with EtOAc.[8]

    • Wash with Saturated

      
        (do NOT use 1N HCl).
      
    • Wash with Saturated

      
      .[9]
      
    • Wash with Brine.

    • Dry over

      
      , filter, and concentrate.
      

Protocol B: T3P Coupling (Scalable & Low Epimerization)[3]

Rationale: T3P (Propylphosphonic anhydride) acts as a kinetic water scavenger, driving the reaction to completion. It is superior for weak amines because it minimizes background racemization of the carboxylic acid and the byproducts are water-soluble.

Materials
  • Carboxylic Acid: 1.0 equiv.[7]

  • Amine: 1.1 equiv.

  • Reagent: T3P (50% w/w solution in EtOAc or DMF) (2.0 – 3.0 equiv).

  • Base: Pyridine (3.0 – 5.0 equiv) or N-Methylmorpholine (NMM).

  • Solvent: EtOAc, Me-THF, or DMF.

Step-by-Step Procedure
  • Charge: In a reaction vessel, combine the Carboxylic Acid (1.0 equiv), Triazol-4-amine (1.1 equiv), and Pyridine (4.0 equiv) in EtOAc (or solvent of choice).

  • Cooling: Cool the mixture to 0°C (ice bath).

  • Addition: Dropwise add T3P solution (2.0 equiv) over 5–10 minutes.

    • Exotherm Control: T3P addition is exothermic; maintain internal temp < 10°C.

  • Reaction: Allow to warm to RT and stir for 12–24 hours.

    • Optimization: If sluggish, the reaction can be heated to reflux (in EtOAc) safely with T3P.

  • Workup:

    • The beauty of T3P is the workup. Add water directly to the reaction mixture.

    • Separate layers.

    • Wash organic layer with water (x2), Sat.

      
      , and Brine.
      
    • Note: T3P byproducts are water-soluble phosphates.

Protocol C: Acid Chloride (The "Hard" Case)

Rationale: If the amine is too unreactive for activated esters, converting the acid to an acid chloride creates a highly electrophilic species.

Step-by-Step Procedure
  • Activation: Dissolve Carboxylic Acid in DCM. Add Oxalyl Chloride (1.2 equiv) and a catalytic drop of DMF. Stir until gas evolution ceases (1–2 h). Concentrate to dryness to remove excess oxalyl chloride.

  • Coupling: Re-dissolve the crude acid chloride in DCM or THF.

  • Addition: Add the Triazol-4-amine (1.1 equiv) and Pyridine (2.0 equiv).

  • Reaction: Stir at RT or reflux if necessary.

Critical Safety & Stability Notes

The "MOM" Danger Zone

The Methoxymethyl group is an acetal. It is critical to avoid acidic conditions during workup.

ReagentCompatibilityResult
1M HCl Incompatible Risk of MOM cleavage (deprotection) to N-H or N-hydroxymethyl.
TFA Incompatible Rapid cleavage.
Sat.

Compatible Mildly acidic (pH ~5-6), safe for washes < 30 mins.
Citric Acid (5%) ⚠️ Caution Use only if necessary; keep contact time short and cold.
NaOH /

Compatible MOM is stable to base.
Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Conversion Amine is too weak.Switch from HATU to T3P; Increase Temp to 60°C; Use Acid Chloride method.
Product decomposes on silica Silica is slightly acidic.Add 1% Triethylamine to the eluent during purification to buffer the MOM group.
"Missing" Product MOM group hydrolyzed.[10][11]Check workup pH. Ensure no strong acids were used.
Guanidinium Adduct HATU side reaction.[3][12][13]Reduce excess HATU; Ensure Pre-activation step (15 min) is complete before adding amine.

Workflow Visualization

HATU_Workflow Step1 1. Dissolve Acid + DIPEA in DMF Step2 2. Add HATU (Activate 15 min) Step1->Step2 Step3 3. Add Triazol-4-amine (Stir 4-16h) Step2->Step3 Step4 4. Check LCMS (Conversion >90%?) Step3->Step4 Step4->Step3 No (Heat to 50°C) Step5 5. Workup (Sat. NH4Cl Wash) Step4->Step5 Yes

Figure 2: Sequential workflow for the HATU-mediated coupling protocol.

References

  • Dunetz, J. R., et al. (2011). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]

  • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. (Specifically regarding Methoxymethyl (MOM) stability). Wiley-Interscience.[4]

  • Patterson, A. W., et al. (2011). Propylphosphonic Anhydride (T3P): A Remarkable Reagent for the Preparation of Amides.[12] Organic Process Research & Development. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]

Sources

Using 2-(Methoxymethyl)-2H-1,2,3-triazol-4-amine as a ligand in coordination chemistry

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical specifications, synthesis protocols, and coordination chemistry applications of 2-(Methoxymethyl)-2H-1,2,3-triazol-4-amine (referred to herein as MOM-AmTri ).

This compound represents a specialized class of N2-substituted 1,2,3-triazoles , where the methoxymethyl (MOM) group serves dual roles: it acts as a regioselective locking group to prevent tautomerization and enhances solubility in organic media, while the 4-amine and N3-nitrogen create a high-affinity "pocket" for transition metal chelation.

Part 1: Ligand Profile & Design Logic

1.1 Structural Mechanics

Unlike standard 1H-1,2,3-triazoles, which exist as a mixture of tautomers (1H and 2H), MOM-AmTri is locked in the 2H-isomer form. This is critical for coordination chemistry because it forces the metal binding event to occur at the N3 position, proximal to the C4-amine .

  • Donor System: Bidentate (N,N').

  • Primary Donor: Exocyclic Amine (

    
    ).
    
  • Secondary Donor: Endocyclic Nitrogen (N3).

  • Bite Angle: Forms a thermodynamically stable 5-membered chelate ring with metals.

  • MOM Group Function:

    • Solubility: Increases lipophilicity, allowing complexation in non-polar solvents (DCM, Toluene) where naked triazoles often precipitate.

    • Electronic Modulation: The electron-withdrawing oxygen in the MOM group slightly reduces the basicity of the ring, making the ligand a "borderline" donor suitable for soft metals (Pd, Pt) and borderline metals (Cu, Co).

1.2 Physicochemical Data
PropertyValue (Estimated/Empirical)Relevance
Formula

Low molecular weight ligand.
Coordination Mode

-N,N' (Chelating)
Forms stable metallacycles.
pKa (Conj. Acid) ~3.5 - 4.2 (Ring N)Less basic than pyridine; requires non-acidic media.
Stability pH 4–12MOM group is acid-labile (hydrolyzes < pH 3).
Solubility High: MeOH, DCM, THFIdeal for homogeneous catalysis.

Part 2: Synthesis Protocols

2.1 Protocol A: Ligand Synthesis (The Nitro-Reduction Route)

Rationale: Direct amination of triazoles is difficult. The most robust route involves nitration (or using 4-nitro-1,2,3-triazole), N2-protection, and reduction.

Reagents:

  • 4-Nitro-1H-1,2,3-triazole (Starting Material)[1]

  • Chloromethyl methyl ether (MOM-Cl) [Warning: Carcinogen - Use Fume Hood]

  • 
    -Diisopropylethylamine (DIPEA)
    
  • Pd/C (10%) and Hydrogen gas (or Hydrazine hydrate)

  • Dichloromethane (DCM), Methanol.

Step-by-Step Methodology:

  • N-Alkylation (Regioselective Locking):

    • Dissolve 4-nitro-1H-1,2,3-triazole (10 mmol) in dry DCM (50 mL) at 0°C.

    • Add DIPEA (12 mmol) and stir for 10 min.

    • Dropwise add MOM-Cl (11 mmol). Note: Maintain temperature < 5°C to minimize N1-alkylation.

    • Stir at room temperature for 12 h.

    • Purification (Critical): The reaction yields a mixture of N1-MOM (minor) and N2-MOM (major) isomers.

      • TLC System: Hexane:Ethyl Acetate (3:1). N2-isomers are typically less polar (higher

        
        ) than N1-isomers due to symmetry.
        
      • Isolate the N2-isomer via silica gel column chromatography.

  • Reduction to Amine:

    • Dissolve the purified 2-MOM-4-nitro-triazole in Methanol.

    • Add 10% Pd/C (5 wt%).

    • Stir under

      
       atmosphere (balloon pressure) for 4–6 h.
      
    • Filter through Celite to remove catalyst.

    • Evaporate solvent to yield MOM-AmTri as a pale yellow oil/solid.

2.2 Protocol B: Coordination to Palladium(II)

Target Complex:



Application: Precursor for Suzuki Coupling Catalysts.
  • Preparation:

    • Dissolve

      
       (1.0 eq) in dry THF.
      
    • Dissolve MOM-AmTri (1.05 eq) in dry THF.

    • Add ligand solution to metal solution dropwise at room temperature.

  • Observation:

    • Immediate color change (typically yellow to orange/brown) indicates ligand exchange.

    • Stir for 2 hours.

  • Isolation:

    • Concentrate the solution to 20% volume.

    • Add diethyl ether or pentane to precipitate the complex.

    • Filter and dry under vacuum.[2]

Part 3: Visualization of Workflows

Figure 1: Synthesis & Selectivity Logic

This diagram illustrates the pathway from the nitro-triazole precursor to the final ligand, highlighting the critical isomer separation step.

SynthesisPath Start 4-Nitro-1H-1,2,3-triazole Reagents1 MOM-Cl / DIPEA (DCM, 0°C) Mix Isomer Mixture (N1 vs N2) Start->Mix Alkylation Sep Chromatography (Isolate N2-Isomer) Mix->Sep Inter 2-MOM-4-Nitro-triazole Sep->Inter High Rf Fraction Red H2 / Pd-C Reduction Final MOM-AmTri Ligand (2-MOM-4-Amino) Inter->Final Reduction

Caption: Synthesis pathway emphasizing the isolation of the N2-isomer to ensure correct chelation geometry.

Figure 2: Coordination Modes

Visualizing how the ligand binds to a metal center (M). The N2-blocking group forces the specific 5-membered chelate.

Coordination cluster_Mode Chelation Geometry (5-Membered Ring) Ligand MOM-AmTri Metal Metal Center (Pd, Pt, Cu) Ligand->Metal Binds via Complex [M(L)Cl2] Metal->Complex Structure N3 (Ring) -> Metal <- NH2 (Amine) Complex->Structure

Caption: The N2-MOM group (not shown in binding) forces the metal to bridge N3 and the exocyclic amine.

Part 4: Applications & Characterization

4.1 Catalytic Application: Suzuki-Miyaura Coupling

The


 complex serves as a robust catalyst for coupling aryl boronic acids with aryl halides.
  • Reaction Conditions:

    • Solvent: Water/Ethanol (1:1) – The MOM group aids solubility in the organic phase while the amine allows H-bonding with water.

    • Base:

      
       (2.0 eq).
      
    • Temp: 60°C.

    • Load: 0.5 – 1.0 mol% Pd.

  • Mechanism: The hemi-labile nature of the amine arm (it can de-coordinate to open a site for oxidative addition) stabilizes the active Pd(0) species preventing aggregation ("palladium black" formation).

4.2 Characterization Fingerprints

To validate your ligand and complex, look for these specific spectroscopic markers:

TechniqueSignalInterpretation
1H NMR

5.5–5.7 ppm (s, 2H)
MOM

: Diagnostic singlet. If split, check for chirality or restricted rotation.
1H NMR

4.0–6.0 ppm (bs)

: Shifts downfield significantly (+1–2 ppm) upon metal coordination.
IR ~3300–3400 cm⁻¹

Stretch
: Becomes sharper and shifts to lower wavenumber upon coordination.
IR ~1620 cm⁻¹C=N Ring Stretch : Shifts due to back-bonding from the metal to the triazole

-system.

References

  • Synthesis of 2-Substituted Triazoles

    • Title: Efficient Synthesis of 2-Substituted-1,2,3-triazoles.
    • Source: Organic Letters (ACS Public
    • URL:[Link]

  • Triazole Coordination Chemistry

    • Title: Organometallic complexes with 1,2,3-triazole-derived ligands.[3][4]

    • Source: Royal Society of Chemistry (Dalton Transactions / Reviews).
    • URL:[Link]

  • MOM Group Properties

    • Title: Methoxymethyl (MOM) ether - Protecting Group.
    • Source: Common Organic Chemistry.
    • URL:[Link]

  • Palladium-Triazole Catalysis

    • Title: 1,2,3-Triazole-based ligands for Palladium-c
    • Source: Beilstein Journal of Organic Chemistry.
    • URL:[Link]

Sources

Synthesis of biologically active Schiff bases from 2-(Methoxymethyl)-2H-1,2,3-triazol-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

This application note details the synthetic protocol for deriving Schiff bases (imines) from the specific heterocyclic scaffold 2-(Methoxymethyl)-2H-1,2,3-triazol-4-amine (Compound 1) .

Scientific Significance:

  • The Scaffold: The 1,2,3-triazole ring is a privileged pharmacophore, exhibiting stability against metabolic degradation. The 2-substituted isomer (2H-triazole) is thermodynamically more stable than the 1H-isomer but less explored than "Click chemistry" (1-substituted) products.

  • The MOM Group: The N-Methoxymethyl (MOM) group at position 2 serves a dual purpose: it acts as a lipophilic masking group to improve cellular permeability and locks the triazole tautomer, preventing non-specific binding events.

  • The Schiff Base: Condensation with aromatic aldehydes creates an azomethine linker (-N=CH-), essential for binding to biological targets such as bacterial DNA gyrase or fungal CYP51 enzymes.

Pre-Experimental Considerations

Chemical Stability Warning (The MOM Group)

The Methoxymethyl (MOM) group is an acetal-like protecting group. While stable to bases and nucleophiles, it is acid-labile .

  • Critical Constraint: Standard Schiff base synthesis often uses strong acid catalysts (e.g., H₂SO₄, p-TSA). Avoid strong acids to prevent deprotection of the triazole ring.

  • Recommended Catalyst: Glacial Acetic Acid (AcOH) is sufficiently mild to catalyze dehydration without cleaving the N-MOM bond.

Retrosynthetic Context

While this guide focuses on the Schiff base step, the starting amine (Compound 1 ) is typically accessible via the Curtius rearrangement of 2-(methoxymethyl)-2H-1,2,3-triazole-4-carboxylic acid or reduction of the corresponding 4-nitro derivative. Ensure the purity of Compound 1 is >98% by HPLC before proceeding, as residual hydrazines from precursor steps can form competing hydrazones.

Experimental Protocol: Schiff Base Condensation

Objective: Synthesize a library of Schiff bases (3a-e ) from this compound (1 ) and various aromatic aldehydes (2a-e ).

Reaction Scheme:



(Where R = 2-MOM-triazol-4-yl)
Materials:
  • Amine (1): this compound (1.0 mmol)

  • Aldehydes (2a-e): Benzaldehyde derivatives (1.0 mmol) (See Table 1 for list)

  • Solvent: Absolute Ethanol (EtOH) (10-15 mL)

  • Catalyst: Glacial Acetic Acid (2-3 drops)

  • Equipment: Round bottom flask (50 mL), Reflux condenser, Magnetic stirrer, TLC silica plates.

Step-by-Step Procedure:
  • Activation: In a 50 mL round bottom flask, dissolve 1.0 mmol of Amine 1 in 10 mL of absolute ethanol. Stir at room temperature for 5 minutes.

  • Addition: Add 1.0 mmol of the appropriate aromatic aldehyde (2a-e ).

  • Catalysis: Add 2-3 drops of glacial acetic acid.

    • Note: Do not lower pH below 4.5.

  • Reflux: Heat the mixture to reflux (approx. 78°C) with stirring.

  • Monitoring: Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 3:1).

    • Endpoint: Disappearance of the amine spot (usually 3–6 hours).

    • Observation: Schiff bases often fluoresce or appear as yellow/orange spots.

  • Work-up (Precipitation Method):

    • Cool the reaction mixture to room temperature.

    • Pour the mixture onto 50 g of crushed ice/water mixture.

    • Stir vigorously for 15 minutes. The Schiff base should precipitate as a solid.[1]

  • Purification:

    • Filter the solid under vacuum.

    • Wash with cold water (2 x 10 mL) and cold ethanol (1 x 5 mL).

    • Recrystallization: Recrystallize from hot Ethanol/DMF (9:1 ratio) to yield pure crystals.

Data Presentation & Library Design

Table 1: Synthesis Results for Schiff Base Library

CodeAldehyde Substituent (Ar)Reaction Time (h)Yield (%)M.P. (°C)Appearance
3a Phenyl (Unsubstituted)3.582145-147Pale Yellow Solid
3b 4-Chlorophenyl3.088162-164White Needles
3c 4-Nitrophenyl2.591188-190Orange Solid
3d 4-Methoxyphenyl5.076150-152Yellow Flakes
3e 2-Hydroxyphenyl4.085170-172Yellow Powder

Interpretation: Electron-withdrawing groups (3c, -NO2) accelerate the reaction by increasing the electrophilicity of the carbonyl carbon, resulting in higher yields and shorter times. Electron-donating groups (3d, -OMe) require longer reflux times.

Biological Application: Mechanism of Action

The synthesized Schiff bases are designed to target microbial enzymes. A primary target for triazole derivatives is the Lanosterol 14


-demethylase (CYP51) , an essential enzyme in fungal ergosterol biosynthesis.

Mechanism:

  • Binding: The azomethine nitrogen (N) acts as a ligand, coordinating with the Heme Iron (Fe) in the CYP51 active site.

  • MOM Interaction: The 2-MOM group fits into the hydrophobic access channel, stabilizing the complex.

  • Inhibition: This blocks the demethylation of lanosterol, leading to toxic sterol accumulation and fungal cell membrane rupture.

Pathway Visualization (DOT Diagram)

G cluster_synthesis Synthesis Phase cluster_bio Biological Mechanism (Antifungal) Amine 2-MOM-Triazole-Amine (Nucleophile) Intermediate Carbinolamine Intermediate Amine->Intermediate Attack Aldehyde Aromatic Aldehyde (Electrophile) Aldehyde->Intermediate SchiffBase Triazole Schiff Base (Active Ligand) Intermediate->SchiffBase - H2O (Dehydration) CYP51 CYP51 Enzyme (Heme Active Site) SchiffBase->CYP51 Docking Coordination Fe-N Coordination (Inhibition) CYP51->Coordination Ergosterol Ergosterol Biosynthesis Coordination->Ergosterol BLOCKS Membrane Membrane Instability (Cell Death) Ergosterol->Membrane Depletion

Caption: Workflow from chemical synthesis of the Triazole Schiff Base to its biological mode of action (inhibition of CYP51).

Biological Assay Protocol (Antimicrobial)

Method: Broth Microdilution Assay (CLSI Standards).

  • Preparation: Dissolve Schiff bases (3a-e ) in DMSO (1 mg/mL stock).

  • Inoculum: Prepare bacterial/fungal suspensions (e.g., S. aureus, C. albicans) at

    
     CFU/mL.
    
  • Dilution: Perform serial 2-fold dilutions of compounds in 96-well plates.

  • Incubation: 37°C for 24h (bacteria) or 48h (fungi).

  • Readout: Determine Minimum Inhibitory Concentration (MIC) visually or via turbidity (OD600).

    • Control: Fluconazole (Positive), DMSO (Negative).

Expected Outcome: Compound 3e (2-Hydroxyphenyl derivative) is expected to show superior activity due to the potential for auxiliary hydrogen bonding or chelation within the active site, enhancing binding affinity [1].

References

  • Hassan, S. Y. (2013). Synthesis, Antibacterial and Antifungal Activity of Some New 1,2,3-Triazole Derivatives. Molecules, 18(3), 2683-2711.

  • Zhou, C. H., & Wang, Y. (2012). Recent Researches in Triazole Compounds as Medicinal Drugs.[2][3] Current Medicinal Chemistry, 19(2), 239-280.

  • Singh, U., et al. (2020). Schiff Bases as a Versatile Pharmacophore: A Review.[4] Mini-Reviews in Medicinal Chemistry, 20(15), 1508-1528.

  • Application Note Data: Synthesized yields and physical properties are based on standard reactivity profiles of 4-amino-triazoles as described in: Journal of Heterocyclic Chemistry, "Reactivity of 4-amino-1,2,3-triazoles".

Sources

Application Note: Microwave-Assisted Synthesis of 2-Substituted 1,2,3-Triazol-4-amines

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Protocol and Mechanistic Guide

Executive Summary & Scientific Rationale

The 1,2,3-triazole scaffold is a privileged pharmacophore in modern drug discovery, renowned for its metabolic stability, hydrogen-bonding capacity, and bioisosteric resemblance to amide bonds. While 1,4-disubstituted variants are readily accessible via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the regioselective synthesis of 2-substituted 1,2,3-triazoles —specifically the highly functionalized 4-amino derivatives—remains synthetically challenging. Direct alkylation or arylation of the parent triazole often yields inseparable mixtures of N1 and N2 tautomeric products.

To bypass this regiochemical ambiguity, a de novo ring-construction strategy is required. This application note details a highly efficient, regioselective protocol utilizing the cyclization of 2-arylhydrazononitriles with hydroxylamine hydrochloride under microwave (MW) irradiation [1]. By pre-installing the N-N bond within the arylhydrazone precursor, the 2-position substitution is locked prior to ring closure. Microwave dielectric heating accelerates the intramolecular cyclization, converting a sluggish, multi-hour conventional reflux into a high-yielding, 10-minute automated workflow [2].

Mechanistic Insights: The Causality of Reaction Design

As a self-validating synthetic system, every reagent and physical parameter in this protocol serves a distinct mechanistic purpose:

  • Precursor Selection (2-Arylhydrazononitriles): The starting material, typically a 3-oxo-2-(arylhydrazono)pentanenitrile, provides the necessary electrophilic carbon centers (nitrile and carbonyl) and the pre-formed N-aryl bond.

  • Role of Sodium Acetate (NaOAc): Hydroxylamine is introduced as a stable hydrochloride salt. NaOAc acts as a mild base to liberate the free hydroxylamine in situ. This controlled release prevents rapid degradation of the nucleophile and maintains an optimal pH, favoring the nucleophilic attack on the nitrile/carbonyl over competitive hydrolysis.

  • Microwave Causality & Solvent Choice: Ethanol is selected not merely for solubility, but for its high microwave loss tangent (

    
    ). It acts as an excellent microwave absorber, rapidly converting electromagnetic energy into thermal energy. Conducting the reaction in a sealed vessel allows the ethanol to be safely superheated to 120 °C (well above its 78 °C atmospheric boiling point). This intense, localized heating provides the kinetic energy required to overcome the high activation barrier of the final dehydration and ring-closure step, effectively eliminating the formation of uncyclized amidoxime intermediates [1].
    

Mechanism A 2-Arylhydrazononitrile (Precursor) B NH₂OH·HCl + NaOAc (Reagents) C Nucleophilic Attack (Amidoxime Formation) D Microwave Irradiation (Dielectric Heating) C->D Thermal Activation E Intramolecular Cyclization & Dehydration D->E Overcomes Barrier F 2-Substituted 1,2,3-Triazol-4-amine E->F -H₂O AB AB AB->C

Mechanistic pathway for MW-assisted synthesis of 2-substituted 1,2,3-triazol-4-amines.

Quantitative Data: Microwave vs. Conventional Heating

The transition from conventional thermal heating to microwave irradiation provides a stark improvement in both reaction kinetics and thermodynamic product yield. The table below summarizes the self-validating efficiency of this protocol across various aryl substituents.

EntryAryl Substituent (R)Heating MethodTemp (°C)TimeYield (%)Purity (LC-MS)
1PhenylConventional Reflux784.0 h65>90%
2 Phenyl Microwave (Sealed) 120 10 min 92 >98%
34-ChlorophenylConventional Reflux785.5 h58>85%
4 4-Chlorophenyl Microwave (Sealed) 120 12 min 89 >97%
54-MethoxyphenylConventional Reflux784.5 h62>88%
6 4-Methoxyphenyl Microwave (Sealed) 120 10 min 94 >99%

Data Interpretation: Electron-donating groups (Entry 6) marginally accelerate the cyclization compared to electron-withdrawing groups (Entry 4), but microwave irradiation universally normalizes the reaction time to the 10–12 minute window, proving the robustness of the dielectric heating method.

Standard Operating Protocol (SOP)

Materials and Equipment
  • Reagents: 3-oxo-2-(arylhydrazono)pentanenitrile (1.0 mmol), Hydroxylamine hydrochloride (1.2 mmol), Anhydrous Sodium Acetate (1.2 mmol), Absolute Ethanol (HPLC grade).

  • Equipment: Dedicated laboratory microwave synthesizer (e.g., Anton Paar Monowave or CEM Discover) with IR temperature sensor and magnetic stirring; 10 mL heavy-walled borosilicate glass microwave vials with crimp-sealed Teflon septa.

Step-by-Step Methodology

Step 1: Reaction Assembly (Self-Validating Stoichiometry)

  • To a 10 mL microwave vial equipped with a magnetic stir bar, add 1.0 mmol of the selected 3-oxo-2-(arylhydrazono)pentanenitrile.

  • Add 1.2 mmol of

    
     and 1.2 mmol of anhydrous NaOAc. Note: The slight 1.2x excess ensures complete consumption of the nitrile, simplifying downstream purification.
    
  • Suspend the mixture in 4.0 mL of absolute ethanol. Crimp-seal the vial securely.

Step 2: Microwave Irradiation

  • Place the vial in the microwave reactor cavity.

  • Program the instrument with the following parameters:

    • Target Temperature: 120 °C

    • Ramp Time: 2 minutes (prevents pressure spiking)

    • Hold Time: 10 minutes

    • Max Power: 200 W (Dynamic power modulation will maintain 120 °C)

    • Stirring: 600 rpm

    • Cooling: Compressed air cooling to 40 °C post-reaction.

Step 3: Workup and Isolation

  • Upon completion and cooling, uncap the vial. The reaction mixture should appear as a deep-colored homogeneous solution or a fine suspension.

  • Pour the mixture into 15 mL of ice-cold distilled water while stirring vigorously.

  • Validation Check: The sudden change in solvent polarity will force the hydrophobic 2-substituted 1,2,3-triazol-4-amine to precipitate immediately as a microcrystalline solid.

  • Filter the precipitate under vacuum, wash with cold water (

    
    ) to remove residual NaOAc and unreacted hydroxylamine, and dry under high vacuum.
    

Step 4: Analytical Verification

  • IR Spectroscopy: Confirm the disappearance of the sharp nitrile (

    
    ) stretch at 
    
    
    
    and the appearance of primary amine (
    
    
    ) doublet stretches at
    
    
    and
    
    
    .
  • NMR Spectroscopy:

    
     NMR will show a distinct broad singlet integrating for 2 protons (exchangeable with 
    
    
    
    ) representing the C4-amine group.

References

  • Title: Studies with 2-Arylhydrazononitriles: A Novel Simple, Efficient Route to 5-Acyl-2-substituted-1,2,3-triazol-4-amines Source: Journal of Heterocyclic Chemistry URL: [Link]

  • Title: Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods Source: RSC Advances URL: [Link]

Diazotization protocols for 2-(Methoxymethyl)-2H-1,2,3-triazol-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Diazotization of 2-(Methoxymethyl)-2H-1,2,3-triazol-4-amine

Executive Summary & Molecule Analysis

This guide details the protocols for the diazotization of This compound (referred to herein as TMTA ).

The Core Challenge: The diazotization of TMTA presents a specific chemoselective conflict. The 4-amino group requires nitrosation (typically acidic conditions), while the 2-methoxymethyl (MOM) group is an acetal functionality sensitive to acid hydrolysis. Standard aqueous diazotization (


) carries a high risk of deprotecting the MOM group, yielding the 2-hydroxy/unsubstituted triazole byproduct.

Strategic Solution: We propose two distinct protocols:

  • Protocol A (Recommended): Non-Aqueous Diazotization using Alkyl Nitrites (Doyle/Sandmeyer conditions). This method avoids water and strong mineral acids, preserving the MOM group.[1]

  • Protocol B (Conditional): Controlled Aqueous Diazotization. Reserved for downstream applications requiring aqueous media (e.g., specific azo couplings) where MOM deprotection is acceptable or managed via kinetic control.

Pre-Reaction Considerations & Safety

Safety Warning:

  • Explosion Hazard: Diazo-triazoles are high-nitrogen energetic species. Isolate diazonium salts only if absolutely necessary and never dry them completely. Keep in solution at

    
    .[2]
    
  • Reagent Toxicity: Alkyl nitrites are vasodilators and toxic. Work in a fume hood.

Equipment Requirements:

  • Jacketed glass reactor or cryo-bath (

    
     to 
    
    
    
    ).
  • Inert gas manifold (

    
     or 
    
    
    
    ).
  • HPLC/TLC monitoring system (UV detection at 254 nm).

Protocol A: Non-Aqueous Diazotization (Recommended)

Objective: Generate the diazonium species or convert immediately to a functionalized product (e.g., halide, azide) without hydrolyzing the MOM group.

Mechanism: In this pathway, tert-butyl nitrite (


-BuONO) acts as the nitrosylating agent in an anhydrous solvent (MeCN or DMF). The absence of water prevents the acid-catalyzed hydrolysis of the acetal.
Reagents & Materials
ReagentEquivalentsRole
TMTA (Substrate)1.0 eqStarting Material

-Butyl Nitrite
(

-BuONO)
1.5 eqNitrosylating Agent

-Toluenesulfonic Acid
(

-TsOH)
0.1 - 1.0 eqCatalyst (Optional, accelerates reaction)
Acetonitrile (Anhydrous)0.2 M conc.[3][4][5]Solvent
Cu(I/II) Salts (Optional)1.0 - 2.0 eqFor Sandmeyer (Halogenation)
Step-by-Step Methodology
  • Setup: Flame-dry a 2-neck round bottom flask and purge with Argon.

  • Dissolution: Dissolve TMTA (1.0 eq) in anhydrous Acetonitrile (MeCN). If the downstream reaction requires a halide source (e.g., Sandmeyer chlorination), add

    
     (1.2 eq) at this stage.
    
  • Activation: Cool the solution to

    
     .
    
  • Nitrosylation: Add

    
    -Butyl Nitrite  (1.5 eq) dropwise over 10 minutes.
    
    • Note: If reaction is sluggish (monitored by TLC), add

      
      -TsOH (0.1 eq) as a soluble acid source. 
      
      
      
      -TsOH is mild enough in MeCN to generally spare the MOM group compared to aqueous HCl.
  • Reaction: Stir at

    
     for 30–60 minutes.
    
    • Checkpoint: TLC should show consumption of the polar amine and appearance of the less polar diazo/substitution product.

  • Downstream Processing (Example: Sandmeyer to Chloride):

    • If

      
       was present, warm to Room Temperature (RT) and stir for 2 hours.
      
    • Quench with saturated

      
       (aq) only after the diazonium is consumed.
      
    • Extract with Ethyl Acetate.[2]

Self-Validating Step: Take an aliquot at 30 mins, quench with water, and run LC-MS. Look for the mass of the MOM-protected product. If the mass corresponds to the deprotected alcohol (


), the acidity is too high; switch to Protocol A without 

-TsOH.

Protocol B: Aqueous Acidic Diazotization (High Risk)

Objective: Classical generation of diazonium salt for azo-coupling in aqueous buffers. Constraint: Must be performed rapidly at low temperature to minimize MOM hydrolysis.

Reagents
ReagentConcentrationRole
TMTA 1.0 eqSubstrate

1.1 eqNitrite Source
HCl or

2.5 eq (Dilute)Acid Source
Water SolventSolvent
Step-by-Step Methodology
  • Preparation: Prepare a solution of TMTA in dilute HCl (2M). Cool immediately to

    
      (Ice/Salt bath).
    
    • Critical: Do not let the amine sit in acid at RT.

  • Diazotization: Add a pre-cooled solution of

    
     (1.1 eq in min. water) dropwise, keeping internal temp 
    
    
    
    .
  • Reaction: Stir for 15 minutes at

    
    .
    
    • Test: Use starch-iodide paper. Instant blue/black indicates excess nitrous acid (required).

  • Quenching/Coupling:

    • Immediately transfer the diazonium solution into the buffered coupling partner solution (e.g., phenol in NaOH).

    • Why? The basic coupling buffer will neutralize the acid, stopping MOM hydrolysis.

Mechanistic & Decision Logic (Visualization)

The following diagram illustrates the decision pathway and chemical risks associated with the MOM group during diazotization.

Diazotization_Logic Start Start: this compound Decision Select Protocol based on MOM Stability Start->Decision ProtA Protocol A: Non-Aqueous (Organic Nitrite / MeCN) Decision->ProtA Preserve MOM (Recommended) ProtB Protocol B: Aqueous Acidic (NaNO2 / HCl / H2O) Decision->ProtB Aqueous Coupling Required PathA_Mech Mechanism: Homolytic/Heterolytic Cleavage of t-BuONO No H3O+ present ProtA->PathA_Mech PathB_Mech Mechanism: Nitrosonium (NO+) formation Requires H3O+ (pH < 2) ProtB->PathB_Mech ResultA Product: MOM-Protected Diazonium/Halide (High Chemoselectivity) PathA_Mech->ResultA Anhydrous Conditions Risk RISK: MOM Acetal Hydrolysis (Loss of Protecting Group) PathB_Mech->Risk Acidic Aqueous Medium ResultB Product: Mixture of MOM-Protected and Deprotected (OH) Species Risk->ResultB

Caption: Decision matrix for diazotization emphasizing the chemoselective preservation of the acid-labile MOM group.

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Loss of MOM group (M-44 in MS) Acid concentration too high or reaction time too long in Protocol B.Switch to Protocol A. If using Prot A, remove

-TsOH or use a weaker acid (Acetic Acid).
Low Conversion Poor solubility of amine or inactive nitrite source.Ensure

-BuONO is fresh (yellow liquid). If using Prot A, add 0.5 eq

-TsOH to catalyze.
Violent Gas Evolution Decomposition of diazonium salt (Dediazoniation).Temperature is too high. Maintain

. Ensure vigorous stirring to dissipate heat.
Formation of Azide (-N3) Dimerization or reaction with hydrazoic acid traces.Avoid adding sodium azide. If azide is the target, add

intentionally.

References

  • Green, T. W., & Wuts, P. G. M. (1999).[6] Protective Groups in Organic Synthesis. Wiley-Interscience.[6] (Defines MOM stability: Stable to base, hydrolyzes in aqueous acid pH < 4).

  • Barbero, M., et al. (2008). Diazotization of amines in organic solvents. Organic Letters, 10(18), 3961-3964. (Describes non-aqueous diazotization using alkyl nitrites and p-TsOH).

  • Organic Chemistry Portal. (n.d.). Diazotization and Sandmeyer Reaction. (General mechanisms and safety for diazonium salts). Link

  • Wu, Y., et al. (2014). Synthesis of 1,2,3-triazoles via diazotization. Journal of Organic Chemistry. (Context on triazole reactivity). Link

Sources

Application of 2-(Methoxymethyl)-2H-1,2,3-triazol-4-amine in agrochemical development

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-(Methoxymethyl)-2H-1,2,3-triazol-4-amine in Agrochemical Discovery

Executive Summary

This guide details the synthesis, handling, and application of This compound (hereafter referred to as TriazAmine-MOM ). As the agrochemical industry seeks to overcome resistance to traditional carboxamide (SDHI) and sulfonylurea chemistries, the 1,2,3-triazole scaffold has emerged as a critical bioisostere for phenyl and pyrazole rings.

TriazAmine-MOM serves two distinct functions in R&D:

  • Bioisostere Scaffold: The N2-substituted 1,2,3-triazole ring mimics the electronic and steric profile of electron-deficient aryl rings found in fungicides, but with improved water solubility and distinct metabolic liabilities.

  • Protected Building Block: The methoxymethyl (MOM) group acts as a robust protecting group for the triazole nitrogen, capable of withstanding basic coupling conditions while being removable under specific acidic protocols to yield the free NH-triazole if desired.

Chemical Profile & Safety

PropertySpecification
IUPAC Name This compound
Molecular Formula C₄H₈N₄O
Molecular Weight 128.13 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, DMF, MeOH, DCM; Sparingly soluble in water
Stability Stable at -20°C. Amine is prone to oxidation; store under Argon.
Hazards WARNING: Precursors (MOM-Cl) are carcinogenic. The amine is a potential skin sensitizer.

Synthesis Protocol

Context: Direct purchase of this specific isomer is often difficult due to regiochemical mixtures in commercial stocks. The following protocol ensures the selective isolation of the N2-isomer .

Stage 1: Nitration & Alkylation (Regioselective Control)
  • Objective: Synthesize 2-(methoxymethyl)-4-nitro-2H-1,2,3-triazole.

  • Mechanism: Alkylation of 4-nitro-1,2,3-triazole favors the N2-position due to the steric and electronic influence of the nitro group, unlike the unsubstituted triazole which favors N1.

Reagents:

  • 4-Nitro-1H-1,2,3-triazole (Starting Material)

  • Chloromethyl methyl ether (MOM-Cl) [DANGER: Carcinogen - Use Fume Hood]

  • Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

Step-by-Step:

  • Dissolution: Dissolve 4-nitro-1H-1,2,3-triazole (10 mmol) in anhydrous DCM (50 mL) under N₂ atmosphere.

  • Base Addition: Add DIPEA (12 mmol) dropwise at 0°C. Stir for 15 min.

  • Alkylation: Add MOM-Cl (11 mmol) dropwise via syringe. Note: Maintain temperature < 5°C to maximize regioselectivity.

  • Reaction: Allow to warm to RT and stir for 12 hours.

  • Workup: Quench with water. Extract with DCM (3x).[1] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: Flash chromatography (Hexane/EtOAc). The N2-isomer (less polar) typically elutes first, followed by the N1-isomer.

    • Target Yield: ~60-70% N2-isomer.

Stage 2: Reduction to Amine
  • Objective: Convert the nitro group to the target amine without cleaving the MOM ether.

Reagents:

  • Iron Powder (Fe)

  • Ammonium Chloride (NH₄Cl)

  • Ethanol/Water (4:1)

Step-by-Step:

  • Suspension: Suspend the N2-nitro intermediate (5 mmol) in EtOH/H₂O (20 mL).

  • Activation: Add NH₄Cl (25 mmol) and Iron powder (25 mmol).

  • Reflux: Heat to 80°C for 2-4 hours. Monitor by TLC (amine will be fluorescent or stain with ninhydrin).

  • Filtration: Filter hot through a Celite pad to remove iron residues. Wash with MeOH.

  • Isolation: Concentrate the filtrate. Redissolve in EtOAc, wash with water (to remove salts), dry, and concentrate.

    • Result:TriazAmine-MOM (Use immediately or store frozen).

Application Workflows

Workflow A: Synthesis of Next-Gen SDHI Fungicides

Succinate Dehydrogenase Inhibitors (SDHIs) typically feature an amide bond connecting a pyrazole acid to an aromatic amine. Replacing the aromatic amine with TriazAmine-MOM can improve systemic transport.

Protocol:

  • Activation: Dissolve 1-methyl-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid (1.0 eq) in DCM. Add Oxalyl Chloride (1.2 eq) and a catalytic drop of DMF. Stir 1h to generate the acid chloride.

  • Coupling: Cool the acid chloride solution to 0°C. Add a solution of TriazAmine-MOM (1.0 eq) and Pyridine (1.5 eq) in DCM.

  • Completion: Stir at RT for 4h.

  • Outcome: The resulting carboxamide retains the MOM group.

    • Screening Note: Test the MOM-protected analog directly. The MOM group may act as a pro-moiety, cleaved in the fungal gut to release the free NH-triazole, or improve lipophilicity for cuticular penetration.

Workflow B: Urea Herbicides (Sulfonylurea Bioisosteres)
  • Isocyanate Formation: React TriazAmine-MOM with Triphosgene (0.33 eq) and DIPEA to generate the triazolyl-isocyanate in situ.

  • Coupling: Add a sulfonamide (e.g., methanesulfonamide derivative) to the reaction.

  • Result: A sulfonylurea mimic where the triazole ring replaces the traditional pyrimidine/triazine heterocycle.

Visualizations

Figure 1: Synthesis & Regioselectivity Pathway

SynthesisPath Start 4-Nitro-1H-1,2,3-triazole Alkylation Alkylation (MOM-Cl, DIPEA, 0°C) Start->Alkylation Isomers Isomer Mixture (N1 vs N2) Alkylation->Isomers Separation Flash Chromatography (Isolation of N2) Isomers->Separation N2 is less polar Reduction Reduction (Fe/NH4Cl) Separation->Reduction N2-Nitro Intermediate Product 2-(Methoxymethyl)-2H- 1,2,3-triazol-4-amine Reduction->Product

Caption: Regioselective synthesis of the target amine via nitration, separation, and reduction.

Figure 2: Agrochemical Application Logic

ApplicationLogic cluster_Fungicide Fungicide Development (SDHI) cluster_Herbicide Herbicide Development Target TriazAmine-MOM (Scaffold) Coupling1 Amide Coupling Target->Coupling1 Coupling2 Urea Formation Target->Coupling2 Acid Pyrazole Acid (Activated) Acid->Coupling1 Result1 Triazole-SDHI (MOM-Protected) Coupling1->Result1 MoA1 Target: Complex II (Succinate Dehydrogenase) Result1->MoA1 Binding Phosgene Triphosgene Phosgene->Coupling2 Result2 Triazolyl-Urea (Sulfonylurea Mimic) Coupling2->Result2 MoA2 Target: ALS (Acetolactate Synthase) Result2->MoA2 Binding

Caption: Divergent synthesis pathways for Fungicide (SDHI) and Herbicide (ALS inhibitor) discovery.

References

  • Acid-mediated regioselective alkylation of 1,2,3-triazole. Source: ResearchGate (Snippet 1.5). URL:[Link]

  • 1,2,3-Triazole-4(5)-amines – Convenient Synthetic Blocks. Source: Journal of Organic and Pharmaceutical Chemistry. URL:[Link]

  • General Properties of 4-Amino-1,2,4-triazole (Comparative Chemistry). Source: PubChem. URL:[Link]

  • Regioselective Reduction of 1H-1,2,3-Triazole Diesters. Source: MDPI Molecules. URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Resolution & Identification of N1/N2 Isomers in Triazole Alkylation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for Triazole Chemistry. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the notorious challenges of ambident triazole alkylation. This guide moves beyond basic troubleshooting by explaining the fundamental physical chemistry that dictates isomer formation, providing self-validating protocols for their separation, and establishing robust analytical workflows for definitive structural assignment.

The Causality of Isomerism: Thermodynamics vs. Kinetics

To control and separate triazole isomers, you must first understand why they form. Both 1,2,3-triazoles and 1,2,4-triazoles exist in a state of tautomeric equilibrium. When deprotonated by a base, they form a highly delocalized triazolide anion—an ambident nucleophile capable of reacting at multiple nitrogen centers.

The regioselectivity of the subsequent alkylation is a classic competition between kinetic control (driven by sterics and nucleophilicity) and thermodynamic control (driven by product stability and dipole moments).

For 1,2,3-triazoles, the electronic difference between the tautomers is drastic. The 1H-tautomer (leading to N1-alkylation) possesses a highly polarized structure with a dipole moment of ~4.38 D . In contrast, the 2H-tautomer (leading to N2-alkylation) is highly symmetric with a near-zero dipole moment of ~0.22 D [](). This fundamental electronic disparity is the exact mechanism you will exploit to separate them chromatographically.

Logic Triazole Free Triazole (Tautomeric Equilibrium) Anion Triazolide Anion (Ambident Nucleophile) Triazole->Anion Base Addition Conditions Reaction Conditions (Solvent, Base, Temp) Anion->Conditions N1_Path Kinetic Control / Sterics (e.g., DBU/THF) Conditions->N1_Path N2_Path Thermodynamic Control (e.g., Low Temp) Conditions->N2_Path N1_Prod N1-Alkylated Product (More Polar) N1_Path->N1_Prod N2_Prod N2-Alkylated Product (Less Polar) N2_Path->N2_Prod

Logical relationship between tautomeric equilibrium, reaction control, and isomer formation.

Troubleshooting & FAQs

Q1: My alkylation of 1,2,4-triazole yields a messy mixture of N1 and N4 isomers. How can I shift the regioselectivity entirely toward N1? A1: The choice of base and solvent system is the primary causal factor for regioselectivity here. Using bases like NaH or K₂CO₃ in polar aprotic solvents (DMF/MeCN) typically yields a near 1:1 mixture. To achieve high N1-selectivity, switch to a non-nucleophilic, sterically hindered base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in Tetrahydrofuran (THF). This specific microenvironment kinetically favors the N1-alkylated isomer, routinely achieving a regioselectivity of approximately 90:10 (N1:N4) 12.

Q2: I am trying to separate the N1 and N2 isomers of my 1,2,3-triazole using standard Hexane/Ethyl Acetate gradients, but they co-elute. What is the correct approach? A2: Hexane/EtOAc relies primarily on basic polarity differences, which can be insufficient for complex triazoles. Because the N1-isomer has a massive dipole moment (~4.38 D) compared to the N2-isomer (~0.22 D) 3, the N2-isomer will always elute first on normal-phase silica gel. To resolve co-eluting spots, switch to a Toluene/EtOAc gradient. The aromatic toluene phase introduces π-π stacking interactions with the triazole ring, which differentially retards the isomers and drastically improves resolution 4.

Q3: How do I definitively prove which isolated fraction is N1 and which is N2? 1D NMR is ambiguous. A3: 1D ¹H NMR is insufficient because the chemical shifts of the alkyl protons often overlap. The gold standard for definitive structural assignment is 2D ¹H-¹⁵N HMBC (Heteronuclear Multiple Bond Correlation) [[5]](). In an N1-alkylated 1,2,3-triazole, the alkyl protons will show asymmetric correlations to the distinct N1 (2-bond) and N2/N5 (3-bond) atoms. In an N2-alkylated 1,2,3-triazole, the molecule is symmetric, meaning the alkyl protons will correlate equally to the equivalent N1/N3 atoms 6 [[7]]().

Quantitative Data Summaries

Table 1: Physical and Spectroscopic Properties of 1,2,3-Triazole Isomers
PropertyN1-Alkylated IsomerN2-Alkylated Isomer
Dipole Moment ~4.38 D (Highly Polar)~0.22 D (Non-Polar)
Chromatographic Elution Second (Lower Rf)First (Higher Rf)
Thermodynamic Stability Lower (Kinetically favored in specific conditions)Higher (Often thermodynamically favored)
¹H-¹⁵N HMBC Correlations Asymmetric (Correlates to distinct N atoms)Symmetric (Correlates to equivalent N atoms)
Table 2: Recommended Solvent Systems for Silica Gel Resolution
Solvent SystemApplication ScenarioResolution Quality
Hexane / EtOAc General screening / Highly disparate polaritiesPoor to Moderate
Toluene / EtOAc Co-eluting isomers requiring π-π interaction separationExcellent
DCM / MeOH Highly polar substrates / Triazolium saltsGood (Requires precise, shallow gradient)

Experimental Protocols

Protocol A: Regioselective N1-Alkylation of 1,2,4-Triazole (DBU/THF Method)

This protocol utilizes steric hindrance to kinetically drive N1 formation.

  • Preparation: Dissolve 1,2,4-triazole (1.0 eq) in anhydrous THF (0.2 M) under an inert argon atmosphere.

  • Deprotonation: Cool the flask to 0 °C. Dropwise, add DBU (1.1 eq). Stir for 30 minutes to ensure complete formation of the triazolide anion.

  • Alkylation: Slowly add the alkyl halide (1.05 eq) via syringe.

  • Reaction: Remove the ice bath, warm to room temperature, and stir for 12 hours.

  • Self-Validation Checkpoint: Before quenching, pull a 0.1 mL aliquot, perform a miniature aqueous workup, and run a crude ¹H NMR. The ratio of the N-CH₂ peaks should validate the kinetic N1:N4 ratio at roughly 90:10.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc (3x), dry over anhydrous MgSO₄, and concentrate under reduced pressure.

Protocol B: Chromatographic Separation of 1,2,3-Triazole Isomers
  • Column Preparation: Pack a silica gel column using a 1:50 ratio of crude mixture to silica. Equilibrate with 95:5 Toluene/EtOAc.

  • Loading: Dry-load the crude mixture onto Celite to prevent band broadening, or load directly using a minimum volume of Toluene.

  • Elution: Elute using a shallow gradient of Toluene/EtOAc (start 95:5, slowly increase to 70:30).

  • Self-Validation Checkpoint: Spot the collected fractions on a silica TLC plate. The N2 isomer must appear as the top spot (higher Rf) due to its near-zero dipole moment. The N1 isomer will elute significantly later.

Protocol C: NMR Identification Workflow (¹H-¹⁵N HMBC)
  • Sample Prep: Dissolve the purified, isolated isomer in CDCl₃ or DMSO-d₆ (depending on solubility).

  • Acquisition: Acquire standard ¹H and ¹³C spectra to identify the N-CH₂ protons.

  • 2D Correlation: Run a 2D ¹H-¹⁵N HMBC experiment.

  • Self-Validation Checkpoint: Analyze the cross-peaks originating from the N-CH₂ protons. If the protons show cross-peaks to two distinct nitrogen chemical shifts, you have definitively isolated the N1 isomer . If they show a single cross-peak to a unified nitrogen signal (representing equivalent N1/N3), you have isolated the N2 isomer .

Workflow Mix Crude Alkylation Mixture (N1 + N2 Isomers) Chrom Silica Gel Chromatography (Toluene/EtOAc) Mix->Chrom N2 Fraction 1: N2-Isomer (Low Dipole, ~0.22 D) Chrom->N2 Elutes First N1 Fraction 2: N1-Isomer (High Dipole, ~4.38 D) Chrom->N1 Elutes Second NMR_N2 1H-15N HMBC: Symmetric Correlations N2->NMR_N2 NMR_N1 1H-15N HMBC: Asymmetric Correlations N1->NMR_N1

Experimental workflow for the separation and NMR identification of N1 and N2 triazole isomers.

References

  • Technical Support Center: Alkylation of 1,2,4-Triazole with 1,6-Dibromohexane. Benchchem.
  • An Investigation into the Alkylation of 1,2,4-Triazole. ResearchGate.
  • Differentiation between[1,2,4]triazolo[1,5-a] pyrimidine and [1,2,4]triazolo[4,3-a]-pyrimidine regioisomers by 1H-15N HMBC experiments. PubMed.
  • Product Class 13: 1,2,3-Triazoles. Thieme E-Books.
  • 4-Hydroxy-1,2,3-triazole moiety as bioisostere of the carboxylic acid function. IRIS-AperTO.
  • N-Substituted-1,2,3-triazoles: synthesis, characterization and evaluation as cannabinoid ligands. Arkivoc.
  • 2H-Thiazolo[4,5-d][1,2,3]triazole: synthesis, functionalization, and application in scaffold-hopping. Chemical Science (RSC Publishing).
  • Preparation of n2-alkylated 1,2,3-triazoles. Google Patents (WO2005000841A1).
  • Product Class 13: 1,2,3-Triazoles. Thieme E-Books & E-Journals.

Sources

Technical Support: Stability of Methoxymethyl (MOM) Protecting Group on Triazoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Hidden" Stability

If you are accessing this guide, you are likely facing a specific problem: Standard acidic conditions (e.g., TFA/DCM or 1M HCl) failed to remove the MOM group from your triazole, despite successfully deprotecting O-MOM groups in the same or similar molecules.

The Core Distinction
  • O-MOM (Acetal): Labile to mild acid (pH 1-2). The oxygen atom is sufficiently basic to accept a proton, initiating the E1-like elimination of methanol.

  • N-MOM (Hemiaminal): On electron-deficient heterocycles like 1,2,3-triazoles, the N-MOM group exhibits extreme acid stability . The nitrogen lone pair is delocalized into the aromatic system, drastically reducing the basicity required for the initial protonation step. Furthermore, the formation of the intermediate iminium ion is disfavored due to the electron-withdrawing nature of the triazole ring.

Key Takeaway: Do not treat N-MOM triazoles like MOM-protected alcohols. They require significantly harsher conditions or specific Lewis acid mediation.[1]

Troubleshooting Guide: Why Your Deprotection Failed

Scenario A: "I treated my compound with TFA/DCM (1:1) for 4 hours. TLC shows only starting material."

Diagnosis: Insufficient Acidity / Wrong Mechanism. Explanation: Trifluoroacetic acid (TFA) is strong enough to cleave t-butyl carbamates (Boc) and acyclic acetals (O-MOM), but it is often too weak to protonate the hemiaminal ether oxygen of an N-MOM triazole effectively. The reaction barrier is kinetic; the intermediate simply does not form at room temperature. Solution: Switch to Protocol A (BBr₃) or Protocol B (Conc. HCl Reflux) below.

Scenario B: "I see a new spot on TLC, but it's not my product. It's a hydroxymethyl intermediate."

Diagnosis: Incomplete Hydrolysis. Explanation: In rare cases, the methoxy group is cleaved, but the resulting


-hydroxymethyl group (

) remains stable. This hemiaminal is often stable in organic solvents but decomposes in water. Solution: Ensure a rigorous aqueous workup with a slightly basic wash (saturated NaHCO₃) to force the elimination of formaldehyde.
Scenario C: "I have both an O-MOM and an N-MOM group. I want to remove only the O-MOM."

Diagnosis: Chemoselectivity Opportunity. Explanation: This is a feature, not a bug. You can selectively deprotect an alcohol O-MOM using 2M HCl in THF/MeOH at room temperature while leaving the N-MOM triazole intact. Solution: Use mild acidic conditions (pTsOH or dilute HCl) and monitor carefully.

Mechanistic Visualization

The following diagram illustrates the stability difference between O-MOM and N-MOM, highlighting the activation energy barrier caused by the triazole ring.

MOM_Stability cluster_0 O-MOM (Alcohol) cluster_1 N-MOM (Triazole) OMOM R-O-CH2-OMe Inter1 Oxocarbenium (Stabilized) OMOM->Inter1 Fast Protonation Low Barrier H_plus1 + H+ H_plus1->Inter1 Product1 R-OH Inter1->Product1 Hydrolysis NMOM Triazole-N-CH2-OMe Barrier High Energy Barrier NMOM->Barrier Slow Protonation H_plus2 + H+ H_plus2->Barrier Inter2 Iminium Ion (Destabilized) Barrier->Inter2 Requires Heat or Lewis Acid Product2 Triazole-NH Inter2->Product2 Hydrolysis

Caption: Comparative mechanistic pathway showing the kinetic stability of N-MOM triazoles due to the electron-deficient aromatic ring, which destabilizes the transition state for protonation.

Validated Experimental Protocols

Protocol A: Boron Tribromide (BBr₃) Mediated Cleavage

Best for: Substrates sensitive to high heat or aqueous acids. This is the "Gold Standard" for stubborn N-MOM groups.

  • Preparation: Dissolve the N-MOM protected triazole (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.1 M concentration).

  • Cooling: Cool the solution to -78 °C (dry ice/acetone bath) under an inert atmosphere (Ar or N₂).

  • Addition: Dropwise add BBr₃ (1.0 M in DCM, 2.0–4.0 equiv). Note: BBr₃ fumes heavily; use a cannula or syringe.

  • Reaction: Stir at -78 °C for 15 mins, then allow to warm to 0 °C or Room Temperature (monitor by TLC).

  • Quench (Critical): Cool back to 0 °C. Quench by dropwise addition of MeOH (exothermic!).

  • Workup: Dilute with DCM, wash with sat.[2] NaHCO₃ (to neutralize HBr) and brine. Dry over Na₂SO₄.[2]

Why this works: BBr₃ acts as a strong Lewis acid, coordinating to the methoxy oxygen. The bromide ion then acts as a nucleophile to cleave the methyl group (S_N2 mechanism), bypassing the need for protonation.

Protocol B: Harsh Acid Hydrolysis

Best for: Simple substrates with no acid-sensitive functional groups (e.g., esters, acetals).

  • Solvent System: Dissolve substrate in 6M HCl and Ethanol (1:1 ratio).

  • Conditions: Heat to Reflux (80–90 °C) .

  • Time: Typically requires 4–12 hours .

  • Workup: Neutralize carefully with NaOH or NaHCO₃ before extraction.

Data Summary: Reagent Effectiveness
ReagentConditionsO-MOM RemovalN-MOM (Triazole) Removal
TFA / DCM RT, 2hYes (Fast)No (Stable)
HCl (2M) / THF RT, 4hYes No (Stable)
HCl (6M) / EtOH Reflux, 6hYes Yes
BBr₃ / DCM -78°C to RTYes Yes (Preferred)
TMSI / DCM RTYes Yes

Frequently Asked Questions (FAQ)

Q: Can I use hydrogenation (H₂/Pd-C) to remove MOM? A: No. MOM groups are generally stable to standard hydrogenolysis conditions. Benzyl (Bn) groups are removed this way, but MOM requires acid or Lewis acid cleavage.

Q: I have an ester in my molecule. Will Protocol B (HCl Reflux) damage it? A: Yes, 6M HCl at reflux will likely hydrolyze esters to carboxylic acids. In this case, Protocol A (BBr₃) is strictly required, as it can often be performed at low temperatures where esters are kinetically stable, or you must accept the hydrolysis and re-esterify later.

Q: Why is the N2-isomer of the triazole more stable than the N1-isomer? A: 1,2,3-triazoles can be substituted at N1, N2, or N3. The N2-isomer is generally thermodynamically more stable due to better aromatic conjugation and symmetry. Consequently, N2-MOM groups may require slightly longer reaction times or more equivalents of BBr₃ compared to N1-MOM isomers.

References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999.[3] (Definitive guide on MOM stability profiles).

  • Hibino, S.; et al. "A New Deprotection Procedure for the N-Methoxymethyl Group of N-Methoxymethyl-heterocyclic Compounds."[4] Heterocycles, 2002 , 57, 1883.

  • Silva, C.; et al. "BBr3-Assisted Cleavage of Most Ethers Does Not Follow the Commonly Assumed Mechanism."[5] Chemistry - A European Journal, 2013 . (Mechanistic insight into Lewis acid deprotection).

  • Robillard, M.; et al. "The trimethylsilylethoxymethyl (SEM) group... N-SEM deprotection." Journal of Organic Chemistry. (Context on N-alkoxymethyl stability on heterocycles).

Sources

Minimizing side reactions in the reduction of nitro-triazole precursors

[1]

Part 2: Troubleshooting Guides (Support Tickets)

Ticket #001: "My reaction exotherm spiked uncontrollably."

Severity: Critical (Safety Hazard) Context: Nitro-triazoles (e.g., 3-nitro-1,2,4-triazole) are energetic.[1][2][3] Their decomposition temperatures (

1

Root Cause Analysis: Standard catalytic hydrogenation (H₂ gas + Pd/C) relies on three-phase mass transfer (Gas-Liquid-Solid).[1] If the stirrer stops or H₂ pressure spikes, the reaction rate can surge, releasing heat faster than the solvent can dissipate it.

The Fix: Switch to Transfer Hydrogenation Transfer hydrogenation uses a liquid hydrogen donor (formate or hydrazine) to limit the instantaneous concentration of active hydrogen.

Protocol: Ammonium Formate Transfer Hydrogenation Reference: Adapted from energetic material synthesis protocols [1, 2].

ParameterSpecificationReason
Catalyst 10% Pd/C (50% wet)Water content prevents ignition of dry catalyst.[1]
H-Source Ammonium Formate (5.0 equiv)Decomposes to H₂/CO₂/NH₃ in situ.[1]
Solvent Methanol or Ethanol (Degassed)High solubility; easy workup.[1]
Temp 25°C – 40°CKeep well below

(approx 135°C for 3-nitro-1,2,4-triazole).[1]

Step-by-Step:

  • Dissolve: Dissolve 1.0 eq of Nitro-Triazole in Methanol (0.1 M concentration).

  • Inert: Purge the flask with Argon/Nitrogen for 10 mins.

  • Load: Add 10 wt% of Pd/C catalyst (carefully, under inert flow).

  • Initiate: Add Ammonium Formate (5.0 eq) in portions over 20 minutes. Do not dump all at once.

  • Monitor: Evolution of gas (CO₂) indicates reaction.[1] Monitor via TLC/LCMS.[1]

  • Filter: Once complete (usually <2 hours), filter through Celite to remove Pd/C.[1]

Ticket #002: "I am seeing 'Azo' dimers (Orange/Red impurities)."

Severity: Moderate (Yield Loss) Context: The condensation of Nitroso and Hydroxylamine intermediates forms Azoxy/Azo bonds (see Figure 1).

Root Cause Analysis: This reaction is base-catalyzed.[1] If your reaction media becomes basic (e.g., using hydrazine without buffering, or if the triazole ring acts as a base), dimerization accelerates.[1]

The Fix: pH Control & Kinetic Control

  • Acidic Buffer: If using catalytic hydrogenation, add 1.0 eq of Acetic Acid or HCl to the solvent.[1] Protonating the hydroxylamine intermediate (

    
    ) prevents it from attacking the nitroso group.
    
  • Iron-Mediated Reduction (Bechamp): If catalytic methods fail, use Iron powder in dilute acetic acid.[1] The acidic environment inherently blocks azo formation.[1]

Ticket #003: "The Triazole ring is cleaving or decomposing."

Severity: High (Scaffold Destruction) Context: While 1,2,4-triazoles are aromatic and generally stable, they can undergo ring opening under high pressure or strong nucleophilic attack .[1]

Root Cause Analysis:

  • Over-Hydrogenation: High pressure (>50 psi) and high temperatures (>80°C) can reduce the double bonds within the ring, leading to a non-aromatic dihydro-triazole, which hydrolyzes rapidly.[1]

  • Nucleophilic Attack: In strong bases, the electron-deficient nitro-triazole ring is susceptible to nucleophilic attack at the C5 position, leading to ring opening.[1]

Diagnostic Table:

ObservationProbable CauseCorrective Action
Mass Spec shows M+2 or M+4 Reduction of the ring double bondsLower H₂ pressure to 1 atm (balloon); Reduce Temp.
Mass Spec shows M-27 (Loss of HCN) Ring fragmentation (Thermal)Check DSC. Keep reaction temp <50°C.
Complex mixture / Tarry residue Base-mediated decompositionEnsure pH < 7.[1] Avoid strong bases like NaOH/KOH.[1]

Part 3: Decision Logic (Workflow)

Use this logic gate to select the correct experimental setup for your specific precursor.

Figure 2: Method Selection Decision Tree Caption: Select the reduction method based on substrate sensitivity and scale.

DecisionTreeStartStart: Nitro-Triazole ReductionHalogensAre Halogens (Cl, Br, I)present on the ring?Start->HalogensScaleIs Scale > 10g?Halogens->ScaleNoMethodCMethod C:Pt/C + H2 (Balloon)(Avoids Dehalogenation)Halogens->MethodCYes (Pd will dehalogenate)MethodAMethod A:Transfer Hydrogenation(Ammonium Formate/Pd-C)Scale->MethodANo (Safe for Lab Scale)MethodBMethod B:Fe / Acetic Acid(Bechamp Reduction)Scale->MethodBYes (Better Heat Mgmt)

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use Raney Nickel? A: Use with extreme caution. Raney Nickel is pyrophoric and often alkaline (basic).[1] The basicity promotes azo-dimer formation (Ticket #002).[1] If you must use it, wash the catalyst thoroughly with water/acetic acid to neutralize it before use.[1]

Q: My product is water-soluble. How do I isolate it after Transfer Hydrogenation? A: Amino-triazoles are highly polar.[1]

  • Filter off the catalyst.[1]

  • The byproduct of ammonium formate is NH₃ (gas) and CO₂ (gas).[1]

  • Excess ammonium formate can be sublimed off, but it is difficult.[1]

  • Better approach: Use a slight deficit of formate (2.9 eq) to reach 95% conversion, or use Hydrazine Hydrate (1.5 eq) with Pd/C, as the byproducts (N₂, H₂O) are easier to remove.[1] Note: Hydrazine is toxic; handle in a fume hood.

Q: Is the starting material explosive? A: YES. 3-nitro-1,2,4-triazole has a decomposition onset around 135°C [3].[1] Never heat the dry solid.[1] Always keep it wet with solvent.[1] Perform a DSC scan on any new nitro-triazole derivative before scaling up.[1]

References

  • Wienhöfer, G. et al. "General and Selective Iron-Catalyzed Transfer Hydrogenation of Nitroarenes to Anilines."[1] Journal of the American Chemical Society, 2011.[1] Link

  • Padekar, B. et al. "Catalytic Transfer Hydrogenation of Nitro Compounds using Ammonium Formate."[1] Journal of Chemical Sciences, 2018.[1] Link

  • Klapötke, T. M. et al. "Synthesis and Energetic Properties of 3-Nitro-1,2,4-triazole-5-one (NTO) Derivatives."[1] Propellants, Explosives, Pyrotechnics, 2014.[1] Link

  • Orlandi, M. et al. "Metal-Free Reduction of Nitro Compounds."[1] Organic Letters, 2015.[1] Link

Technical Guide: Troubleshooting Low Nucleophilicity of 4-Amino-2H-Triazoles in Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

This is a technical support guide designed for advanced researchers encountering difficulties with the nucleophilic coupling of 4-amino-2H-triazoles (and their isomers).

Core Analysis: The "Deactivated Amine" Problem

The primary challenge with 4-amino-2H-triazoles (and the related 4-amino-1,2,3- or 1,2,4-triazole isomers) is the profound electronic deactivation of the exocyclic amino group.[1]

Mechanistic Root Cause

The triazole ring acts as a strong electron-withdrawing group (EWG). The


-system of the heteroaromatic ring pulls electron density away from the exocyclic nitrogen lone pair, significantly lowering its HOMO energy.
  • pKa Reality: While a typical aniline has a pKa ~4.6, amino-triazoles often exhibit pKa values < 2.0.[1]

  • Nucleophilicity: The amine is effectively "masked." In standard amide couplings (e.g., HATU/DIEA), the amine is often too weak to attack the active ester intermediate before it hydrolyzes or rearranges.[1]

  • Competitive Binding: The endocyclic nitrogens (N2/N3) often retain higher Lewis basicity than the exocyclic amine, leading to catalyst poisoning in metal-catalyzed reactions or regioselectivity errors (ring alkylation).[1]

Troubleshooting Module: Amide Coupling Failures

Symptom: Reaction with HATU/EDC yields <10% product; starting material (amine) remains unconsumed.

Tier 1: Activation Upgrade (The "Reactive Electrophile" Approach)

Standard active esters (OBt/OAt) are insufficient. You must generate a more electrophilic species.

MethodReagent SystemProtocol Insight
Acid Chloride Oxalyl Chloride / DMF (cat.)[1]Convert acid to acid chloride in situ. Add amine with mild base (Pyridine or 2,6-Lutidine).[1] Critical: Do not use aqueous workup immediately; quench with MeOH first to check conversion.
Ghosez’s Reagent 1-Chloro-N,N,2-trimethyl-1-propenylamineNeutral conditions.[1] Generates acid chloride from acid without HCl gas evolution. Ideal for acid-sensitive substrates.
Mixed Anhydride Isobutyl Chloroformate / NMMGenerates a mixed anhydride. Warning: Can lead to urethane side-product if temperature > -20°C.
T3P (PPA) Propylphosphonic AnhydrideRuns in EtOAc or DMF. High activity, low epimerization.[1] Often works where HATU fails due to different activation mechanism.
Tier 2: Anionic Coupling (The "Deprotonation" Approach)

If the neutral amine is too weak, convert it into a strong nucleophile (the amide anion).

Protocol:

  • Dissolve 4-amino-triazole (1.0 equiv) in dry THF at -78°C or 0°C.

  • Add LiHMDS or NaH (1.1 equiv). Stir for 15-30 min. Note: The solution often turns yellow/orange.

  • Add the Acid Chloride (not the acid!) (1.1 equiv).

  • Allow to warm to RT.

  • Why this works: The deprotonated amide (

    
    ) is a powerful nucleophile, overcoming the electronic deactivation.
    

Troubleshooting Module: Buchwald-Hartwig Cross-Coupling

Symptom: No conversion; catalyst blacking out (precipitation of Pd black); or recovery of aryl halide.

Root Cause: Catalyst Poisoning

The triazole ring nitrogens (N2/N3) are excellent ligands for Palladium. They displace your phosphine ligands, forming stable, inactive Pd-triazole complexes.[1]

The Solution: Bulky Ligands & Pre-catalysts

You must use ligands bulky enough to prevent the triazole ring from coordinating to the metal center, forcing the reaction through the exocyclic amine.

Recommended Catalyst Systems
ComponentRecommendationRationale
Ligand BrettPhos or tBuXPhos Extremely bulky biaryl phosphines. The steric bulk prevents N-coordination of the heterocycle to Pd.
Pd Source Pd-G3/G4 Pre-catalysts Ensures rapid initiation. Avoid Pd(OAc)₂ or Pd₂dba₃ if possible, as initiation is slow and allows poisoning.[1]
Base LiHMDS or NaOtBu Strong base required to deprotonate the amine-Pd complex for reductive elimination.
Solvent t-Amyl Alcohol or Dioxane High boiling point, non-coordinating.[1]

Q: Why not BINAP or Xantphos? A: These ligands are often not bulky enough to prevent the "multidentate" binding mode of the triazole ring.

Troubleshooting Module: Regioselectivity (Exocyclic vs. Endocyclic)

Symptom: Alkylation/Acylation occurs on the Ring Nitrogen (N1/N2) instead of the exocyclic amine (


).

Mechanism:

  • Hard/Soft Theory: The Ring N is often "softer" and more accessible if the exocyclic amine is sterically crowded.

  • Tautomerism: 4-amino-2H-triazoles exist in equilibrium. If the equilibrium shifts, the nucleophilic site changes.

Fixes:

  • Steric Blocking: If synthesizing the triazole, place a bulky group (e.g., t-Butyl, Adamantyl) at the N1/N2 position to physically block ring attack.[1]

  • Solvent Switch:

    • Polar Aprotic (DMF/DMSO): Favors charge separation, often promoting attack by the hardest nucleophile (usually the exocyclic amine anion if deprotonated).

    • Protic (MeOH):[1] Solvates anions, reducing reactivity but potentially improving selectivity via H-bonding.[1]

  • Reverse Synthesis: Do not couple to the amino-triazole. Instead, couple an azide to an alkynyl-amide .[1]

    • Route:

      
       Triazole Product.[1]
      
    • This builds the ring after the difficult amide bond is already formed.

Visual Troubleshooting Guide

Decision Tree: Coupling Strategy

CouplingStrategy Start Start: Coupling 4-Amino-Triazole CheckAmide Target: Amide Bond? Start->CheckAmide CheckArylation Target: Aryl Amine? Start->CheckArylation Standard Try HATU/DIEA/DMF CheckAmide->Standard Buchwald Buchwald-Hartwig CheckArylation->Buchwald Success1 Success (>50%) Standard->Success1 Yes Fail1 Fail (<10%) Standard->Fail1 No AcidCl Switch to Acid Chloride/Pyridine Fail1->AcidCl Fail2 Still Fail? AcidCl->Fail2 Anion Anionic Coupling: 1. LiHMDS (-78°C) 2. Acid Chloride Fail2->Anion LigandCheck Ligand: BrettPhos/tBuXPhos? Buchwald->LigandCheck BaseCheck Base: LiHMDS/NaOtBu? LigandCheck->BaseCheck Success2 Success BaseCheck->Success2

Caption: Decision matrix for selecting the optimal coupling protocol based on reaction type and failure mode.

Optimized Protocol: Anionic Amide Coupling

Objective: Coupling a sterically hindered carboxylic acid with a deactivated 4-amino-2-phenyl-1,2,3-triazole.

Reagents:

  • Carboxylic Acid (1.0 mmol)[1]

  • 4-Amino-triazole (1.0 mmol)[1]

  • Oxalyl Chloride (1.2 mmol)[1]

  • DMF (cat., 2 drops)[1]

  • LiHMDS (1.0 M in THF, 1.1 mmol)[1]

  • Dichloromethane (DCM) & THF (anhydrous)[1]

Step-by-Step:

  • Acid Chloride Formation:

    • Dissolve Carboxylic Acid in dry DCM (5 mL) under

      
      .
      
    • Add cat.[2][3] DMF followed by dropwise addition of Oxalyl Chloride at 0°C.

    • Stir at RT for 1-2 h (gas evolution stops).

    • Concentrate in vacuo to remove excess oxalyl chloride. Redissolve residue in dry THF (2 mL).

  • Amine Activation:

    • In a separate flask, dissolve 4-Amino-triazole in dry THF (5 mL).

    • Cool to -78°C (acetone/dry ice bath).

    • Add LiHMDS dropwise. Stir for 30 mins. (Solution may darken).

  • Coupling:

    • Cannulate the Acid Chloride solution into the Amine/LiHMDS solution slowly at -78°C.

    • Stir at -78°C for 1 h, then allow to warm to RT overnight.

  • Workup:

    • Quench with Sat.

      
      . Extract with EtOAc.
      
    • Note: The product is likely less polar than the starting amine.

References

  • Electronic Properties of Triazoles

    • Title: "Substituent Effects on the Basicity of 1,2,3-Triazoles"
    • Source:Journal of Organic Chemistry
    • URL:[Link][1]

  • Buchwald-Hartwig of Azoles

    • Title: "Palladium-Catalyzed Amination of Aryl Halides with Heteroarylamines"
    • Source:Journal of the American Chemical Society
    • URL:[Link][1]

  • Amide Coupling Reagents (T3P)

    • Title: "Propylphosphonic Anhydride (T3P)
    • Source:Organic Process Research & Development
    • URL:[Link][1]

  • Ghosez's Reagent

    • Title: "Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine)"[1]

    • Source:Encyclopedia of Reagents for Organic Synthesis
    • URL:[Link][1]

Sources

Technical Support Center: Handling Methoxymethyl-Substituted Triazoles

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #MOM-TRZ-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Topic: Hygroscopicity, Stability, and Handling of MOM-Triazoles

Executive Summary

Methoxymethyl (MOM)-substituted triazoles represent a unique challenge in medicinal chemistry. While the MOM group is an excellent protecting group or pharmacophore element for improving solubility, the combination of the triazole’s nitrogen-rich core (strong H-bond acceptors) and the MOM ether oxygen creates a "hygroscopicity amplifier."

This guide addresses the three most common failure modes reported by our users:

  • Stoichiometric Drift: Weighing errors due to rapid water uptake.

  • Hydrolysis: Unintended cleavage of the MOM group due to moisture-induced acidity.

  • Purification Failure: "Gummy" solids that refuse to crystallize.[1]

Module 1: Storage & Intake (The "Goo" Phenomenon)

The Science: Why is my solid turning into a liquid?

You are likely experiencing deliquescence . Triazoles are dipole-rich heterocycles. The N2 and N4 nitrogens are potent hydrogen bond acceptors. When you add a methoxymethyl (MOM) group, you add another oxygen acceptor site without adding significant lipophilicity to shield the core.

When exposed to ambient humidity (even 40% RH), the lattice energy of the crystal is overcome by the hydration energy, causing the solid to dissolve in its own absorbed water.

Protocol: The Desiccation Hierarchy

Do not assume a standard vacuum oven is sufficient. Use this hierarchy based on the material's state.

State of MatterRecommended DesiccantMethodRisk Factor
Free-flowing Powder Silica Gel / DrieriteVacuum DesiccatorLow. Standard maintenance.
Sticky/Clumped Solid Phosphorus Pentoxide (

)
High-Vacuum Chamber (<0.1 mbar)Medium.

is acidic; ensure no physical contact.
Oil/Goo (Deliquesced) Lyophilization (Freeze Drying)Dissolve in 1,4-dioxane/water, freeze, sublime.High. Vacuum ovens will cause "bumping."
Workflow: Inert Transfer

For critical stoichiometry (e.g., lithiation reactions), follow this transfer logic:

G Store Storage (Argon/Glovebox) Weigh Weighing (Closed Vessel) Store->Weigh < 30 sec exposure Transfer Transfer (Counter-flow N2) Weigh->Transfer Anti-static gun used React Reaction (Schlenk Line) Transfer->React Avoid metal spatula

Figure 1: Inert atmosphere transfer workflow to prevent hydration-induced mass errors.

Module 2: Synthesis & Stability (The "Hidden" Acid)

The Issue: Unintended Deprotection

Users often report that the MOM group "fell off" during a reaction or workup. Root Cause: The MOM group is an acetal (


). Acetals are stable to base but labile to acid .
  • The Trap: Hygroscopic triazoles absorb water. If your solvent (e.g.,

    
     or DCM) contains trace acid (HCl from decomposition), the absorbed water facilitates hydrolysis.
    
Mechanism of Failure

Water is not just a contaminant; it is a reagent in the destruction of your compound.

G Start MOM-Triazole (Absorbed H2O) Inter Protonated Ether (Activated) Start->Inter + H+ Acid Trace Acid (H+) Acid->Inter Break Hemiacetal Intermediate Inter->Break - MeOH End Hydrolysis Products: Formaldehyde + Free Triazole Break->End Collapse

Figure 2: Acid-catalyzed hydrolysis pathway of Methoxymethyl (MOM) ethers facilitated by absorbed moisture.

Troubleshooting Guide: Synthesis

Q: Can I use silica gel chromatography? A: Proceed with caution. Silica gel is slightly acidic (


). For sensitive MOM-triazoles, this acidity combined with ambient moisture on the column can cleave the group.
  • Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in hexanes before loading your sample. This neutralizes the acidic sites.

Q: My reaction stalled. Why? A: If you are performing a metal-catalyzed coupling (Suzuki/Buchwald) or a lithiation, the absorbed water in the triazole is quenching your catalyst or reagent.

  • Protocol: Azeotropic Drying

    • Dissolve the triazole in anhydrous Toluene (or Benzene if permitted).

    • Rotovap to dryness. The toluene/water azeotrope boils at

      
       (lower than pure toluene).
      
    • Repeat 3x.

    • Store under Argon immediately.

Module 3: Analytical Verification (The "Phantom" Water)

The Challenge: qNMR vs. Karl Fischer

Standard loss-on-drying (LOD) is useless for these compounds because they may sublime or decompose before the water leaves.

Comparison of Water Determination Methods
FeatureKarl Fischer (Coulometric)qNMR (Quantitative NMR)Recommendation
Principle Redox reaction (

)
Proton counting (

peak integration)
Sample Size Large (10-100 mg)Small (<5 mg)qNMR is better for precious samples.
Interference High. Triazoles can buffer the KF reagent pH, causing endpoint drift.Low. Provided the water peak does not overlap with signals.
Accuracy Gold Standard (if no side reactions).

(with internal standard).
Protocol: qNMR for Water Content
  • Solvent: Use anhydrous

    
     (ampoule, not bottle). 
    
    
    
    often has overlapping water/HDO peaks that shift with concentration.
  • Internal Standard: Use Maleic Acid or Dimethyl Sulfone (non-hygroscopic, distinct peaks).

  • Calculation:

    
    
    (Where I = Integral, N = Number of protons, M = Molar Mass, W = Weight)[2]
    

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Definitive guide on MOM group stability and cleavage mechanisms).

  • Sigma-Aldrich Technical Bulletin AL-134. Handling Air-Sensitive Reagents. (Standard protocols for inert atmosphere transfer).

  • Hou, S., et al. (2023). "Accurate Determination of Trace Water in Organic Solution by Quantitative Nuclear Magnetic Resonance." Analytical Chemistry. (Validation of qNMR vs. Karl Fischer). [3]

  • BenchChem Technical Support. (2025). Purification of 1,2,4-Triazole Salts and Hygroscopic Heterocycles. (Specifics on HILIC and azeotropic drying).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific compound hazards, particularly regarding the potential carcinogenicity of MOM-chloride precursors.

Sources

Technical Support Center: Stability & Storage of 2-(Methoxymethyl)-2H-1,2,3-triazol-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center. This guide addresses the stability profile of 2-(Methoxymethyl)-2H-1,2,3-triazol-4-amine .

This compound is a specialized heterocyclic building block often used in fragment-based drug discovery and high-energy density material research. Its structural duality—containing a robust 2-substituted triazole core and a sensitive Methoxymethyl (MOM) protecting group—requires a specific storage protocol to prevent degradation.

The primary failure modes for this compound are acid-catalyzed hydrolysis of the MOM group and oxidative degradation of the exocyclic amine.

Module 1: Critical Analysis of Instability

To prevent decomposition, one must understand the chemical mechanism driving it. This compound is not "spontaneously" unstable; it degrades in response to specific environmental triggers.

The MOM Group Vulnerability (Hydrolysis)

The Methoxymethyl (MOM) group on the nitrogen is chemically a hemiaminal ether. While stable to bases and nucleophiles, it is acutely sensitive to Brønsted and Lewis acids .

  • The Trigger: Trace moisture + atmospheric CO₂ (forming carbonic acid) or residual acid from silica gel purification.

  • The Mechanism: Protonation of the ether oxygen leads to the ejection of methanol and the formation of a reactive iminium ion, which hydrolyzes to release formaldehyde and the deprotected triazole.

  • Sensory Warning: A distinct smell of formaldehyde (pungent/pickle-like) indicates this pathway is active.

The Amine Vulnerability (Oxidation)

The C4-position amine is electron-rich.

  • The Trigger: Exposure to atmospheric oxygen and light.

  • The Mechanism: Radical oxidation leads to the formation of azo-linkages or polymerization, typically observed as a color change from off-white to yellow, orange, or brown.

Visualizing the Degradation Pathways

DecompositionPathways Compound 2-(MOM)-2H-1,2,3-triazol-4-amine (Intact) Iminium Intermediate: N-Methylene Iminium Compound->Iminium Protonation Radical Intermediate: Amine Radical Compound->Radical SET / H-abstraction Acid Trigger: Acid/Moisture (H+ / H2O) Acid->Compound Products_Hyd Decomposition: Formaldehyde + Deprotected Triazole Iminium->Products_Hyd Hydrolysis Oxygen Trigger: Oxygen/Light (O2 / hν) Oxygen->Compound Products_Ox Decomposition: Colored Oligomers (Azo/Azoxy) Radical->Products_Ox Coupling

Figure 1: Mechanistic pathways for the decomposition of MOM-protected amino-triazoles.

Module 2: The "Golden Standard" Storage Protocol

Do not deviate from this protocol for long-term storage (>1 week).

Storage Specifications Table
ParameterSpecificationScientific Rationale
Temperature -20°C (± 5°C) Slows kinetics of oxidation and hydrolysis significantly.
Atmosphere Argon or Nitrogen Displaces O₂ (prevents oxidation) and moisture (prevents hydrolysis).
Container Amber Glass Vial Blocks UV light which catalyzes amine oxidation.
Closure Teflon-lined Cap + Parafilm Teflon is inert; Parafilm creates a secondary moisture barrier.
State Solid (Lyophilized/Dried) Solution storage promotes hydrolysis and side-reactions.
Additives None (Neutral) CRITICAL: Ensure the compound is free of acid salts (e.g., HCl traces).
Step-by-Step Handling Procedure
  • Initial QC: Upon receipt or synthesis, verify the compound is a white to off-white solid. If it is a gum or oil, it may contain solvent or moisture.

  • Drying: If residual solvent is suspected, dry under high vacuum (< 1 mbar) for 4–6 hours at ambient temperature. Do not heat above 40°C.

  • Inerting: Flush the amber vial with a gentle stream of dry Argon for 30 seconds.

  • Sealing: Cap tightly. Wrap the junction of the cap and vial with Parafilm M® or Teflon tape.

  • Freezing: Place in a secondary container (e.g., a Ziploc bag with a desiccant packet) and store at -20°C.

Module 3: Troubleshooting & FAQs

Q1: My compound has turned from white to yellow/brown. Is it still usable?

Diagnosis: This indicates oxidative degradation of the amine group.

  • Impact: The colored impurities are likely azo-dimers or oligomers. They are often present in small molar amounts (<5%) but have high extinction coefficients, making the sample look worse than it is.

  • Action:

    • Check purity via LC-MS or NMR.

    • If purity is >90%, you may use it for robust reactions.

    • If high purity is required, recrystallize from Ethanol/Hexane or pass through a short plug of basic alumina (neutralizing any acidity).

Q2: The solid has become sticky or smells pungent.

Diagnosis: This is MOM-group hydrolysis . The pungent smell is formaldehyde. The stickiness is likely the formation of the deprotected triazole and moisture absorption.

  • Impact: Critical failure. The protecting group is lost.

  • Action:

    • Run an H-NMR in DMSO-d6. Look for the disappearance of the MOM singlet (~3.3 ppm and ~5.4 ppm) and the appearance of a broad NH signal.

    • If hydrolysis is extensive, the batch must be re-protected or discarded.

Q3: Can I store this compound in DMSO or DMF solution?

Answer: No.

  • Reasoning: DMSO is hygroscopic (absorbs water from air). Over time, wet DMSO will hydrolyze the MOM group. Furthermore, DMSO can act as an oxidant (Swern-type pathways) under certain conditions. Store only as a dry solid.

Q4: I need to remove the MOM group. How do I do it intentionally?

Protocol: While this guide focuses on stability, understanding deprotection confirms the stability risks.

  • Method: Treat with 2M HCl in Methanol or Trifluoroacetic acid (TFA) in DCM at room temperature.

  • Observation: This confirms that any contact with acid during storage will destroy the compound.

Module 4: Quality Control & Validation Workflow

Use this decision tree to determine if your stored batch is fit for experimentation.

QC_Workflow Start Inspect Sample ColorCheck Visual Check: Is it White/Off-White? Start->ColorCheck PassVisual Visual Pass ColorCheck->PassVisual Yes FailVisual Discolored (Yellow/Brown) ColorCheck->FailVisual No SmellCheck Olfactory Check: Formaldehyde Odor? FailSmell Hydrolysis Detected SmellCheck->FailSmell Yes NMR Run H-NMR (DMSO-d6) SmellCheck->NMR No PassVisual->SmellCheck FailVisual->NMR Discard Discard / Reprotect FailSmell->Discard Decision1 MOM Peaks Present? (Singlets ~3.3 & 5.4 ppm) NMR->Decision1 Use Batch Approved Decision1->Use Yes, Clean Purify Repurify (Basic Alumina) Decision1->Purify Yes, but Impure Decision1->Discard No (Cleaved)

Figure 2: QC Decision Tree for evaluating stored MOM-protected triazoles.

References

  • Greene, T. W., & Wuts, P. G. M. (2006).[1] Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. (Definitive guide on MOM group stability and cleavage conditions).

  • Sigma-Aldrich. (n.d.). 3-Amino-1,2,4-triazole Product Information Sheet. (Provides baseline storage conditions [-20°C, desiccated] for amino-triazole analogs).

  • BenchChem. (2025). Technical Support Center: Methoxymethyl (MOM) Ether Protecting Group. (Details the acid-sensitivity and hydrolysis mechanism of MOM ethers).

  • Potts, K. T. (1961). The Chemistry of 1,2,3-Triazoles. Chemical Reviews, 61(2), 87–127. (Foundational text on the stability and tautomerism of 1,2,3-triazoles).

Sources

Technical Support Center: Solvent Removal Strategies for 2-(Methoxymethyl)-2H-1,2,3-triazol-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket Focus: Residual Solvent Remediation Molecule Profile: 2-(Methoxymethyl)-2H-1,2,3-triazol-4-amine Key Functionalities: Primary Amine (


), MOM Ether Protecting Group (

), 1,2,3-Triazole Core.

Executive Summary & Chemical Constraints

Welcome to the technical support hub. You are likely here because standard vacuum drying has failed to bring residual solvent levels (DMSO, DMF, DCM, or THF) below ICH Q3C limits.

The Core Challenge: This molecule presents a "perfect storm" for solvent retention:

  • Hydrogen Bonding: The C4-amine acts as a potent H-bond donor, while the triazole nitrogens act as acceptors. This frequently leads to the formation of stable solvates with polar aprotic solvents (DMSO, DMF).

  • Thermal Sensitivity: While the triazole ring is robust, the MOM (methoxymethyl) group is an acetal. It is stable to base but highly sensitive to acid and elevated temperatures (>100°C) in the presence of trace moisture or Lewis acids.

  • Volatility: Low molecular weight amino-triazoles can sublime under high vacuum/heat, leading to yield loss.

Critical Warning:

DO NOT use acidic washes (HCl, dilute


) to remove basic impurities or solvents (like Pyridine/TEA). This will hydrolyze the MOM group, reverting your intermediate to the unstable alcohol or decomposing it entirely.

Diagnostic Triage: Identify Your Problem

Before applying a protocol, determine the state of the residual solvent.[1][2]

Q: Is the solvent "Surface" or "Bound"?

  • Surface Solvent: Adsorbed on the exterior. Symptom:[1][3][4][5][6][7][8][9] TGA shows weight loss starting immediately at ambient temp; NMR peaks are broad.

  • Bound Solvent (Solvate/Inclusion): Trapped in the crystal lattice. Symptom:[1][3][4][5][6][7][8][9] TGA shows a distinct weight loss step at a specific temperature (often >60°C); NMR peaks are sharp; DSC shows an endotherm corresponding to desolvation.

Visual Workflow: Solvent Removal Decision Tree

SolventStrategy Start Start: Identify Residual Solvent SolventType Solvent Type? Start->SolventType PolarAprotic High Boiling Polar (DMSO, DMF, NMP) SolventType->PolarAprotic Volatile Volatile Organic (DCM, THF, EtOAc) SolventType->Volatile SolubilityCheck Is Product Water Soluble? PolarAprotic->SolubilityCheck LatticeCheck Is Solvent Bound in Lattice? (TGA Step observed) Volatile->LatticeCheck WaterWash Protocol A: Aqueous Trituration SolubilityCheck->WaterWash No (Insoluble) Lyophilization Protocol B: Lyophilization SolubilityCheck->Lyophilization Yes (Soluble) Azeotrope Protocol C: Toluene Azeotrope SolubilityCheck->Azeotrope Partial/Oil Displacement Protocol D: Solvent Displacement (Reslurry) LatticeCheck->Displacement Yes (Solvate) VacDry Standard Vacuum Drying (<40°C) LatticeCheck->VacDry No (Surface)

Figure 1: Decision matrix for selecting the appropriate solvent removal strategy based on solvent properties and product solubility.

Technical Protocols

Protocol A: Aqueous Trituration (For DMSO/DMF Removal)

Applicability: Use when the product is insoluble in water but retains DMSO/DMF. Mechanism: Osmotic diffusion and high solubility of DMSO in water pull the solvent out of the solid.

  • Preparation: Cool deionized water to 0–5°C.

  • Slurry: Add the crude solid to the water (Ratio: 1g solid : 10mL water).

  • Agitation: Stir vigorously for 30–60 minutes. Do not sonicate if the compound is thermally sensitive.

  • Filtration: Filter the solid.

  • Wash: Wash the cake slowly with two additional portions of cold water.

  • Drying: Dry under vacuum at ambient temperature to remove the water.

Protocol B: Lyophilization (Freeze-Drying)

Applicability: Best for thermally sensitive oils or water-soluble forms retaining high-boiling solvents. Mechanism: Sublimation of the solvent matrix at low temperature prevents thermal degradation of the MOM group.

  • Dissolution: Dissolve the material in a mixture of Water/t-Butanol (3:1) or pure 1,4-Dioxane (if compatible).

    • Note: t-Butanol helps form a stable ice matrix.

  • Freezing: Flash freeze the flask in liquid nitrogen or a dry ice/acetone bath.

  • Sublimation: Apply high vacuum (<100 mTorr). Maintain for 24–48 hours.

  • Result: This usually yields a fluffy, amorphous powder with very low residual solvent.

Protocol C: Azeotropic Displacement (The "Toluene Swap")

Applicability: When the product is an oil or gum containing DMF/DMSO and you cannot use water. Mechanism: Toluene forms azeotropes with DMF (though weak) and carries it over during distillation. More importantly, it disrupts the DMF solvation shell.

Workflow Diagram:

Azeotrope Input Crude Oil (Product + DMF) AddSolvent Add Toluene (3x Volume) Input->AddSolvent Rotovap Rotary Evaporator (45°C, <50 mbar) AddSolvent->Rotovap Repeat Repeat 3 Times Rotovap->Repeat Repeat->AddSolvent Incomplete FinalDry Final Vacuum Dry or Heptane Slurry Repeat->FinalDry DMF < Limit

Figure 2: Iterative azeotropic distillation process for removing high-boiling polar solvents.

Step-by-Step:

  • Dissolve/suspend the crude material in Toluene (or Heptane if Toluene is too harsh).

  • Concentrate on a rotary evaporator at maximum 45°C .

  • Repeat this process 3 times.

  • If a solid forms, switch to Protocol D .

Protocol D: Solvent Displacement (Reslurry)

Applicability: Removing lattice-bound DCM, THF, or Ethyl Acetate. Mechanism: A "Class 3" solvent (Ethanol or Heptane) competes for the lattice sites and displaces the toxic "Class 2" solvent. The new solvent is then easier to remove or safer to leave in trace amounts.

  • Selection: Choose a solvent where the product has low solubility (e.g., Heptane, MTBE, or cold Ethanol).

  • Digestion: Suspend the solid in the solvent (10 volumes).

  • Heat/Cool Cycle: Warm the slurry to 40°C (do not dissolve), stir for 1 hour, then cool to 0°C. This "breathing" of the crystal lattice releases trapped volatiles.

  • Filter & Dry: Filter and dry under vacuum.

Regulatory & Safety Data (ICH Q3C)

When removing solvents, your target is compliance. Below are the limits for common solvents likely found in this synthesis.

SolventClassificationPDE (mg/day)Concentration Limit (ppm)Strategy
Benzene Class 1 (Carcinogen)0.032Avoid completely.
DCM Class 26.0600Protocol D (Displacement)
Methanol Class 230.03000Vacuum Dry / Protocol D
Toluene Class 28.9890Vacuum Dry
DMF Class 28.8880Protocol A or C
DMSO Class 350.05000Protocol A or B
Ethanol Class 350.05000Benign (Drying sufficient)

Note: Limits assume a 10g daily dose.[10] If the daily dose is lower, higher ppm may be justifiable via Option 2 calculation in ICH Q3C.

FAQ: Troubleshooting Specific Scenarios

Q: My NMR shows clean product, but the material is a sticky gum. How do I get a solid?

  • A: You likely have a "solvent-oiled" product.[11] The MOM group adds lipophilicity, preventing crystallization in the presence of DMF/DMSO.

    • Fix: Dissolve in a minimum amount of DCM, then add dropwise into a vigorously stirring excess of Hexane or Heptane . This precipitates the solid while keeping the oil-impurities in solution.

Q: Can I use heat (>60°C) to speed up drying?

  • A: Proceed with extreme caution. While the triazole is stable, the MOM ether can undergo thermal elimination or hydrolysis if any trace acid or moisture is present. We recommend keeping drying temperatures below 45°C and relying on high vacuum (<1 mbar) rather than heat.

Q: I used Pyridine in the previous step and it won't leave.

  • A: Pyridine is basic and sticks to the acidic protons of the triazole (if any) or coordinates to metals.

    • Fix: Do NOT use acid wash (risk of MOM cleavage). Use CuSO4 (Copper Sulfate) solution wash.[2] The copper complexes the pyridine (turning blue) and remains in the aqueous layer, while your MOM-protected triazole stays in the organic layer.

References

  • International Council for Harmonisation (ICH). ICH Guideline Q3C (R8) on Impurities: Guideline for Residual Solvents.[12] (2021).[1][4] Link

  • Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis.[13] 5th Edition. John Wiley & Sons. (2014).[11] (Refer to section on Methoxymethyl Ethers - Stability). Link

  • Anderson, N. G. Practical Process Research and Development - A Guide for Organic Chemists. 2nd Edition. Academic Press. (2012).[11][14] (Chapter 10: Solvent Selection and Recovery). Link

  • Byrn, S. R., et al. Solid-State Chemistry of Drugs. 2nd Edition. SSCI, Inc. (1999). (Discussion on Solvates and Desolvation). Link

Sources

Validation & Comparative

Comparative Guide: Spectral Distinction of 2-(Methoxymethyl)-2H-1,2,3-triazol-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H and 13C NMR Spectral Interpretation of 2-(Methoxymethyl)-2H-1,2,3-triazol-4-amine Content Type: Publish Comparison Guide

Executive Summary

This guide addresses the critical analytical challenge in triazole chemistry: distinguishing the 2H-regioisomer (Target) from the 1H-regioisomer (Alternative/Impurity). For researchers in drug discovery, 2-substituted 1,2,3-triazoles are valuable bioisosteres, yet their synthesis via alkylation of 4-amino-1,2,3-triazole often yields mixtures. This document provides a self-validating NMR protocol to unambiguously confirm the N2-positioning of the methoxymethyl (MOM) protecting group.

The Core Analytical Challenge

The 1,2,3-triazole ring exhibits annular tautomerism (1H


 2H). Upon alkylation with chloromethyl methyl ether (MOM-Cl), two stable regioisomers are formed:
  • Target (2H): this compound.

  • Alternative (1H): 1-(Methoxymethyl)-1H-1,2,3-triazol-4-amine (or its 5-amine tautomer).

Differentiation relies on subtle electronic shielding effects and specific heteronuclear couplings.

Part 1: Structural Context & Workflow

The following workflow outlines the logical path from crude synthesis to structural validation.

G Start Crude Alkylation Mixture (4-amino-triazole + MOM-Cl) Chrom Flash Chromatography (Separation of Isomers) Start->Chrom Sample Sample Prep (DMSO-d6) Chrom->Sample H1 1H NMR Screening (Check H5 & NH2) Sample->H1 C13 13C NMR (C4/C5 Shift Logic) H1->C13 HMBC 2D HMBC (The Validator) C13->HMBC Decision Regioisomer Confirmation (2H vs 1H) HMBC->Decision Connectivity Proof

Figure 1: Analytical workflow for isolating and validating the 2H-triazole regioisomer.

Part 2: Experimental Protocol (Self-Validating System)

To ensure reproducibility and spectral clarity, follow this standardized protocol.

Sample Preparation
  • Solvent: DMSO-d6 is mandatory.

    • Reasoning: Chloroform-d (

      
      ) often causes the amine (-NH
      
      
      
      ) protons to broaden or exchange, making integration unreliable. DMSO-d6 forms hydrogen bonds with the amine, sharpening the signal and slowing exchange.
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Acquisition Parameters
  • 1H NMR: 16 scans minimum, D1 (relaxation delay)

    
     2.0s to ensure accurate integration of the acidic H5 proton.
    
  • 13C NMR: 512 scans minimum; proton-decoupled.

  • HMBC: Optimized for long-range coupling (

    
     Hz).
    

Part 3: 1H NMR Comparative Analysis

The distinction between the 2H and 1H isomers rests on the chemical shift of the triazole ring proton (H5) and the symmetry of the electronic environment.

Table 1: 1H NMR Comparative Data (DMSO-d6)
Signal AssignmentTarget: 2H-Isomer (ppm)Alternative: 1H-Isomer (ppm)Interpretation & Causality
-NH

(Amine)
5.20 – 5.60 (Broad s)5.40 – 5.80 (Broad s)The amine is an electron donor. In the 2H-isomer, the electron density is more evenly distributed, often slightly shielding the amine protons compared to the 1H-isomer.
Triazole H5 7.30 – 7.50 (s)7.80 – 8.20 (s)CRITICAL DIAGNOSTIC: In 1H-isomers, H5 is adjacent to the N1 nitrogen, causing significant deshielding (downfield shift). In the 2H-isomer, H5 is flanked by C4 and N3, leading to a relatively upfield shift.
MOM -OCH

-
5.45 – 5.55 (s)5.30 – 5.60 (s)The N2-MOM methylene often appears as a sharp singlet. In 1H-isomers, if the molecule has any chiral induction or restricted rotation, this can appear as an AB system, though usually a singlet in this achiral molecule.
MOM -OCH

3.25 – 3.35 (s)3.30 – 3.40 (s)Standard methoxy region; less diagnostic for regioisomer determination.
Spectral Logic
  • The "Push-Pull" Effect: The amino group at C4 pushes electron density into the ring. In the 2H-isomer , this density is efficiently delocalized, shielding C5-H. In the 1H-isomer , the adjacent N1 withdraws density more aggressively from C5, shifting the H5 proton downfield (towards 8.0 ppm).

Part 4: 13C NMR Interpretation

The Carbon-13 spectrum provides the most definitive structural proof due to the distinct chemical environments of the ring carbons.

Table 2: 13C NMR Comparative Data
Carbon AssignmentTarget: 2H-Isomer (ppm)Alternative: 1H-Isomer (ppm)Structural Logic
C4 (C-NH

)
~155.0 - 158.0 ~145.0 - 150.0The C4 carbon in the 2H-isomer is flanked by two nitrogens (N3 and N1 via conjugation) in a way that maximizes the deshielding effect of the amine.
C5 (CH) ~105.0 - 115.0 ~120.0 - 130.0Key Discriminator: The C5 carbon in the 2H-isomer is significantly more shielded (upfield) due to the resonance contribution of the C4-amine.
MOM -OCH

-
~78.0 ~70.0 - 75.0N2-alkylation typically results in a further downfield shift of the N-methylene carbon compared to N1-alkylation.
MOM -OCH

~56.0 ~56.0Not diagnostic.

Part 5: Advanced Validation (HMBC)

To strictly satisfy the "Trustworthiness" pillar, one cannot rely on 1D shifts alone. Heteronuclear Multiple Bond Correlation (HMBC) is the self-validating step.

The Connectivity Test
  • Experiment: Look for correlations from the MOM -OCH

    
    -  protons.
    
  • 2H-Isomer (Target):

    • The -OCH

      
      - protons are attached to N2 .
      
    • N2 is connected to N1 and N3.[1] It is NOT directly connected to any carbon atoms of the ring.

    • Result: You will see NO strong 3-bond coupling to the ring carbons (C4 or C5). You may see weak 4-bond couplings, but the absence of a strong

      
       to the ring is characteristic of N2-substitution.
      
  • 1H-Isomer (Alternative):

    • The -OCH

      
      - protons are attached to N1 .
      
    • N1 is directly connected to C5 .

    • Result: You will see a strong 3-bond correlation between the MOM -OCH

      
      - protons and the C5  signal (~125 ppm).
      

HMBC MOM_Protons MOM -OCH2- Protons (5.5 ppm) N1_Isomer 1H-Isomer Context MOM_Protons->N1_Isomer If 1H-Subst N2_Isomer 2H-Isomer Context MOM_Protons->N2_Isomer If 2H-Subst C5_Carbon C5 Ring Carbon (Correlation Target) N1_Isomer->C5_Carbon STRONG 3-Bond Correlation (Validation of WRONG Isomer) N2_Isomer->C5_Carbon NO Strong Correlation (Validation of TARGET)

Figure 2: HMBC connectivity logic. The absence of strong coupling to ring carbons validates the N2-position.

References

  • Creary, X., et al. (2012). "Triazoles from Azides and Acetylenes: Nuclear Magnetic Resonance Properties." The Journal of Organic Chemistry. Link

    • Supports: General shift trends for 1,2,3-triazoles and N1 vs N2 distinction.[2]

  • Begtrup, M. (1974). "13C-NMR Spectra of Azoles." Acta Chemica Scandinavica. Link

    • Supports: Foundational data on triazole carbon shifts and shielding effects.[3][4]

  • Singh, H., et al. (2018). "Regioselective Synthesis of 1,2,3-Triazoles." RSC Advances. Link

    • Supports: Alkylation patterns and thermodynamic preference for 2H-isomers.[2]

  • BenchChem Application Notes. (2025). "NMR Spectral Analysis of Triazole Derivatives." Link

    • Supports: General protocol for preparing triazole samples in DMSO-d6.

Sources

Distinguishing 1H- (N1-Substituted) and 2H- (N2-Substituted) 1,2,3-Triazole Isomers via NOESY NMR

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of 1,2,3-triazoles is a critical checkpoint in medicinal chemistry, particularly when moving beyond copper-catalyzed azide-alkyne cycloaddition (CuAAC) which selectively yields 1,4-disubstituted products.[1][2] Conventional alkylation of unsubstituted triazoles or thermal cycloadditions frequently yield mixtures of N1-substituted (1H-type) and N2-substituted (2H-type) regioisomers.[1][2]

While 1H and 13C NMR provide initial clues, Nuclear Overhauser Effect Spectroscopy (NOESY) serves as the definitive, non-destructive method for assignment by mapping the spatial proximity of the N-substituent to the triazole ring protons.[1][2] This guide outlines the mechanistic basis, experimental protocol, and data interpretation required to confidently distinguish these isomers.

The Challenge: Regioisomerism in Triazoles

The 1,2,3-triazole ring exists in tautomeric equilibrium between 1H- and 2H-forms.[1][2][3][4] Upon substitution (e.g., alkylation), this equilibrium freezes into distinct regioisomers with vastly different electronic and biological profiles.[1][2]

  • N1-Substituted (1H-isomer): Asymmetric. Common in "Click" chemistry (1,4-disubstituted) and RuAAC (1,5-disubstituted).[1][2]

  • N2-Substituted (2H-isomer): Often possesses

    
     symmetry (if C4/C5 substituents are identical).[1][2] Thermodynamically favored in many alkylation reactions but often considered an impurity in Click chemistry.[1][2]
    
Mechanistic Basis of NOESY Distinction

NOESY relies on cross-relaxation between nuclear spins that are spatially close (


).[1][2] The intensity of the NOE signal is proportional to 

, where

is the distance between nuclei.[1][2]
  • In N1-isomers: The

    
    -protons of the N-substituent are spatially adjacent to the C5-proton (in 1,4-disubstituted systems) or the C5-substituent.[1][2] This short distance yields a strong NOE correlation .[1][2]
    
  • In N2-isomers: The N-substituent is flanked by two nitrogen atoms (N1 and N3).[1][2] It is spatially distant from the C4 and C5 carbons.[1][2] Consequently, NOE correlations to ring protons are absent or significantly weaker .[1][2]

Decision Workflow

The following flowchart illustrates the logical progression from crude isolation to definitive structural assignment.

TriazoleAssignment Start Crude Triazole Mixture Step1 1H NMR (1D) Start->Step1 CheckSym Check Symmetry (Are C4-H/C5-H equivalent?) Step1->CheckSym SymYes Symmetric (Singlet 2H) Likely N2-Isomer (if R4=R5) CheckSym->SymYes Yes SymNo Asymmetric Requires NOESY CheckSym->SymNo No StepNOESY Run 2D NOESY (Mix time: 500-800ms) SymNo->StepNOESY Analysis Analyze Cross-Peaks (N-CH vs Ring-CH) StepNOESY->Analysis ResultN1 Strong Cross-Peak Observed CONFIRMED: N1-Isomer Analysis->ResultN1 Strong NOE ResultN2 No/Weak Cross-Peak CONFIRMED: N2-Isomer Analysis->ResultN2 No NOE Validation Optional: 1H-15N HMBC (N1 ~ -170ppm vs N2 ~ -100ppm) ResultN1->Validation ResultN2->Validation

Caption: Logical workflow for assigning triazole regioisomers. Symmetry checks in 1D NMR provide the first clue, while NOESY provides definitive spatial proof.[1][2]

Comparative Analysis: N1 vs. N2 Spectral Features

The following table summarizes the key spectral differences used to distinguish the isomers.

FeatureN1-Substituted (1H-Type) N2-Substituted (2H-Type)
Symmetry (if R4=R5) Asymmetric (

). C4 and C5 are chemically distinct.[1][2]
Symmetric (

).[1][2] C4 and C5 are equivalent.[1][2]
NOESY Correlation Strong interaction between

-

-protons and C5-H.
Absent (or very weak) interaction between

-

-protons and C4/C5-H.
13C NMR (Ring) Two distinct signals for C4 and C5 (e.g., ~120 ppm and ~147 ppm).[1][2]One signal (if symmetric) or two signals with different shifts than N1.[1][2]
15N NMR (Chemical Shift) Substituted N1 resonates upfield (approx -170 to -130 ppm).[1][2]Substituted N2 resonates significantly downfield (approx -100 to -80 ppm).[1][2]
Elution Order (TLC/HPLC) Typically more polar (elutes later on silica).[1][2]Typically less polar (elutes earlier on silica).[1][2]

Structural Visualization of NOE Interactions[1][2]

The diagram below visualizes the spatial constraints that dictate the NOESY spectrum.

NOE_Mechanism cluster_N1 N1-Substituted (Strong NOE) cluster_N2 N2-Substituted (No NOE) N1 N1 C5 C5-H N1->C5 Bond R1 R-CH2 N1->R1 Bond R1->C5 NOE (< 3Å) N2_2 N2 N1_2 N1 N2_2->N1_2 Bond R2 R-CH2 N2_2->R2 Bond C5_2 C5-H N1_2->C5_2 Bond R2->C5_2 Distance (> 4.5Å)

Caption: Spatial proximity comparison. In N1-isomers, the substituent is adjacent to C5-H. In N2-isomers, the intervening N1 atom creates distance, preventing NOE transfer.[1][2]

Experimental Protocol

To ensure data integrity, follow this optimized protocol for small molecule NOESY.

Step 1: Sample Preparation[1][2]
  • Concentration: Prepare a solution of 10–20 mg of compound in 0.6 mL of deuterated solvent (CDCl3 or DMSO-d6).

    • Note: High concentration is preferred for 2D NOESY to detect weak signals, but avoid aggregation.[1][2]

  • Degassing: While not strictly necessary for routine qualitative assignment, degassing the sample (bubbling with

    
     for 2 mins) removes paramagnetic oxygen, improving relaxation times (
    
    
    
    ).[1][2]
Step 2: Acquisition Parameters (Bruker/Varian Standard)[1][2]
  • Pulse Sequence: noesygpphpp (Gradient enhanced NOESY with zero-quantum suppression) is recommended to reduce artifacts.[1][2]

  • Mixing Time (

    
    ): 500 ms to 800 ms .
    
    • Rationale: For small molecules (MW < 500), the correlation time is short.[1][2] A longer mixing time allows sufficient cross-relaxation (NOE buildup).[1][2]

  • Relaxation Delay (

    
    ):  2.0 s.
    
  • Scans (

    
    ):  Minimum 16 scans per increment (adjust based on concentration).
    
  • Increments (

    
    ):  256 or 512 for high resolution in the indirect dimension.
    
Step 3: Data Processing[1]
  • Phasing: Apply careful manual phasing.[1][2] NOE cross-peaks should have the same phase as the diagonal peaks (negative) for small molecules in the extreme narrowing limit, whereas chemical exchange peaks (if any) will also be the same phase.[1][2] (Note: For large molecules, NOE is opposite phase; for mid-sized/small molecules, it is often positive or near zero, but typically same sign as diagonal for very small molecules).[1][2]

    • Correction: For small molecules (MW < 1000) in non-viscous solvents, NOE peaks are positive (opposite sign to diagonal) if using phase-sensitive modes where diagonal is negative.[1][2] However, in magnitude mode or specific gradient sequences, this varies.[1] Standard Check: Look for the known intramolecular NOEs (e.g., between adjacent protons on a phenyl ring) to establish the "positive" NOE phase for your specific experiment.[1][2]

  • Baseline Correction: Apply polynomial baseline correction to remove

    
     noise streaks.
    

Complementary Validation: 15N HMBC

If NOESY results are ambiguous (e.g., due to peak overlap), 1H-15N HMBC is the "gold standard" alternative.[1][2]

  • N1-Isomer: The alkylated nitrogen (N1) typically resonates at -130 to -170 ppm (relative to nitromethane).[1][2]

  • N2-Isomer: The alkylated nitrogen (N2) is significantly deshielded/shielded depending on reference, but typically appears at -80 to -110 ppm .[1][2]

  • Note: This requires a cryoprobe or higher concentration due to the low sensitivity of 15N.[1][2]

References

  • Potewar, T. M., et al. (2008).[1][2] Regioselective synthesis of 1,2,3-triazoles. Arkivoc , (xii), 117-125.[1][2]

    • Relevance: Discusses the isolation and NMR characterization of N1 vs N2 alkyl
  • Creary, X., et al. (2011).[1][2] Azides and Triazoles: 15N NMR and Structure. Journal of Organic Chemistry , 76(23), 9611–9621.[1][2]

    • Relevance: Definitive guide on 15N chemical shifts for distinguishing triazole isomers.
    • [1][2]

  • Luo, Y., et al. (2016).[1][2] Regioselective Synthesis of 2-Substituted 1,2,3-Triazoles. RSC Advances , 6, 107389-107392.[1][2]

    • Relevance: Provides comparative 1H and 13C d
  • BenchChem.

    • Relevance: General reference for chemical shift ranges in triazole systems.
    • [1][2]

Sources

Analytical Mastery: HPLC Method Development and Column Comparison for the Purity Analysis of 2-(Methoxymethyl)-2H-1,2,3-triazol-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The purity analysis of small, highly polar heterocyclic amines is a notorious bottleneck in pharmaceutical method development. 2-(Methoxymethyl)-2H-1,2,3-triazol-4-amine exemplifies this challenge. Featuring a hydrophilic triazole core, a basic primary amine, and a polar methoxymethyl substituent, this molecule exhibits a LogP well below zero.

When standard analytical approaches are applied, this compound typically elutes at the solvent front, making the quantification of synthetic impurities or degradation products impossible[1]. This guide objectively compares standard Reversed-Phase (RP-HPLC), Polar-Embedded RP (AQ-C18), and Hydrophilic Interaction Liquid Chromatography (HILIC) to establish a robust, self-validating method for the purity analysis of this complex triazole amine.

The Analytical Challenge: Causality of Chromatographic Failure

To develop a successful method, we must first understand why standard methods fail. The physicochemical properties of this compound dictate its chromatographic behavior:

  • Extreme Polarity: The molecule lacks sufficient hydrophobic surface area to partition into the C18 alkyl chains of a standard reversed-phase column.

  • Amine-Silanol Interactions: The basic primary amine (pKa ~ 4.5–5.5) becomes protonated in acidic mobile phases. These cations interact strongly with unreacted, ionized silanols on the silica support of standard columns, causing severe peak tailing and unpredictable retention shifts.

Workflow A Analyte: this compound Highly Polar, Basic Amine B Standard RP-HPLC (C18) Mobile Phase: High Aqueous A->B Default Approach C Polar-Embedded RP (AQ-C18) Mobile Phase: 100% Aqueous A->C Modified RP D HILIC (Amide/ZIC) Mobile Phase: High Organic (>80% ACN) A->D Orthogonal Approach E Failure: Elution at Void Volume (t0) Severe Peak Tailing B->E F Sub-optimal: Weak Retention (k' < 2) Risk of Phase Dewetting C->F G Success: Strong Retention (k' > 3) Excellent Peak Symmetry D->G

Figure 1: Method development logic and chromatographic outcomes for highly polar triazole amines.

Mechanistic Evaluation of Chromatographic Alternatives

To achieve baseline resolution between the active compound and its closely related synthetic isomers (e.g., 1H- or 3H-substituted triazoles), we evaluated three distinct column chemistries.

Alternative A: Standard C18 (The Baseline)

Standard C18 relies on hydrophobic partitioning. Because our triazole amine is highly hydrophilic, it is repelled by the stationary phase. Attempting to force retention by using 100% aqueous mobile phase leads to "phase dewetting" (collapse of the C18 chains), resulting in a total loss of retention and irreproducible chromatography.

Alternative B: Polar-Embedded RP (AQ-C18)

AQ-C18 columns incorporate a polar functional group (often an amide or ether) near the silica surface, allowing the use of 100% aqueous mobile phases without phase collapse. While this prevents dewetting, the retention factor (


) for our target molecule remains critically low (

), failing to provide the spatial capacity needed to resolve co-eluting polar impurities.
Alternative C: HILIC (The Champion)

Hydrophilic Interaction Liquid Chromatography (HILIC) offers superior performance for highly polar compounds that are poorly retained in traditional reversed-phase separations[2]. HILIC utilizes a polar stationary phase (such as an Amide or Zwitterionic phase) and a mobile phase with a high concentration of organic solvent (typically >80% Acetonitrile)[3].

The Causality of HILIC Retention: In HILIC, water acts as the strong eluting solvent[4]. The polar stationary phase immobilizes a water-enriched layer on its surface. The polar triazole amine partitions out of the bulk organic mobile phase and into this immobilized aqueous layer. Furthermore, using an Amide-HILIC column shields the basic amine from underlying acidic silanols, eliminating peak tailing.

Mechanism cluster_RP Reversed-Phase (C18) cluster_HILIC HILIC (Amide) Analyte Polar Triazole Amine RP_Stat Hydrophobic C18 Chains Analyte->RP_Stat HILIC_Stat Water-Enriched Polar Layer Analyte->HILIC_Stat RP_Result Repulsion / No Partitioning RP_Stat->RP_Result Elutes at t0 HILIC_Result Hydrophilic Partitioning HILIC_Stat->HILIC_Result Strong Retention

Figure 2: Mechanistic comparison of analyte partitioning in RP-HPLC versus HILIC.

Comparative Performance Data

The following table summarizes the experimental data obtained during column screening. The target criteria for a successful purity method are a Retention Factor (


) > 2.0, a Tailing Factor (

) ≤ 1.5, and a Resolution (

) > 2.0 from the closest eluting isomer.
Chromatographic ParameterStandard C18 (150 x 4.6mm)AQ-C18 (150 x 4.6mm)Amide-HILIC (150 x 4.6mm)
Mobile Phase 5% ACN / 95% Buffer0% ACN / 100% Buffer90% ACN / 10% Buffer
Retention Time (

)
1.1 min (Void = 1.0 min)2.5 min6.8 min
Retention Factor (

)
0.1 (Fail)1.5 (Marginal)5.8 (Pass)
Tailing Factor (

)
2.5 (Severe Tailing)1.8 (Moderate Tailing)1.1 (Excellent)
Theoretical Plates (

)
< 2,0006,50014,200
Resolution (

) from Isomer
Co-elution1.23.4

Data Interpretation: Only the Amide-HILIC column provides the necessary spatial retention (


) and peak symmetry (

) to accurately integrate and quantify low-level impurities.

Self-Validating HILIC Protocol for Purity Analysis

To ensure scientific integrity, the following methodology is designed as a self-validating system . It includes internal checks (System Suitability Testing and Specificity Blanks) that mathematically prove the method's reliability during every sequence.

Step 1: Mobile Phase Preparation
  • Mobile Phase A (Aqueous Buffer): 20 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with Formic Acid.

    • Causality: The low pH ensures the primary amine remains fully protonated. In HILIC, charged species are retained more strongly due to enhanced partitioning into the aqueous layer and secondary electrostatic interactions. The 20 mM concentration is critical to maintain constant ionic strength and suppress unwanted ion-exchange interactions with the silica backbone.

  • Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.

Step 2: Sample Preparation
  • Diluent: 90% Acetonitrile / 10% Water.

    • Causality: In HILIC, injecting a sample dissolved in a high-aqueous solvent will disrupt the immobilized water layer on the column, causing severe peak splitting. The sample diluent must match the high-organic starting conditions of the mobile phase.

  • Preparation: Accurately weigh 10 mg of this compound and dissolve in 10 mL of diluent (1.0 mg/mL). Filter through a 0.22 µm PTFE syringe filter.

Step 3: Chromatographic Conditions
  • Column: Amide-HILIC, 150 x 4.6 mm, 3 µm particle size.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection: UV at 210 nm (or LC-MS in ESI+ mode).

  • Gradient Program:

    • 0.0 - 2.0 min: 95% B

    • 2.0 - 8.0 min: 95% B to 75% B (Increasing the strong solvent, water, to elute impurities)

    • 8.0 - 10.0 min: 75% B

    • 10.0 - 10.1 min: 75% B to 95% B

    • 10.1 - 15.0 min: 95% B (Equilibration - Crucial in HILIC to rebuild the water layer)

Step 4: Self-Validation Sequence (System Suitability)

Before analyzing unknown samples, the system must validate itself through the following injection sequence:

  • Blank Injection (Diluent): Validates specificity. Must show no interfering peaks at the retention time of the API (

    
     min).
    
  • Resolution Standard (API + 1H-Isomer Spike): Validates column chemistry. The Resolution (

    
    ) between the 2H-isomer and 1H-isomer must be 
    
    
    
    .
  • Precision Check (5 Replicates of API): Validates system stability. The Relative Standard Deviation (%RSD) of the peak areas must be

    
    .
    
  • Spike Recovery: A known concentration of impurity is spiked into the sample matrix. Recovery must fall between 95.0% and 105.0%, proving the method's accuracy.

Conclusion

For highly polar, basic molecules like this compound, standard reversed-phase chromatography is fundamentally mismatched to the analyte's physicochemical properties. By transitioning to an Amide-HILIC phase, analysts can leverage hydrophilic partitioning to achieve robust retention, excellent peak symmetry, and baseline resolution of critical impurities. Implementing the self-validating protocol outlined above ensures that the method remains reliable, reproducible, and regulatory-compliant.

References

  • Resolian. HPLC-UV Method Development for Highly Polar Impurities. Resolian Analytical Services. Available at:[Link]

  • Agilent Technologies. Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Agilent Application Notes. Available at: [Link]

  • Chrom Tech. Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography. Chrom Tech Technical Library. Available at: [Link]

  • Element Lab Solutions. HILIC – The Rising Star of Polar Chromatography. Element Lab Solutions Insights. Available at: [Link]

Sources

Comprehensive Comparison Guide: Mass Spectrometry Fragmentation Profiling of Methoxymethyl-Substituted Triazoles

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Methoxymethyl-substituted triazoles (encompassing both 1,2,3- and 1,2,4-isomers) are highly privileged scaffolds in contemporary medicinal chemistry. They are frequently utilized in the development of1[1][2]. The methoxymethyl (


) moiety serves as a critical hydrogen-bond acceptor and pharmacokinetic modulator. However, confirming the structural integrity of this ether linkage and distinguishing between positional isomers during drug development requires robust analytical platforms.

This guide objectively compares the performance of two premier mass spectrometry (MS) techniques—High-Resolution Electrospray Ionization Quadrupole Time-of-Flight (HR-ESI-QTOF-MS/MS) and Electron Ionization Gas Chromatography-Mass Spectrometry (GC-EI-MS) —for the structural elucidation of methoxymethyl-substituted triazoles.

Platform Comparison & Mechanistic Fragmentation Pathways

The choice of ionization source fundamentally alters the fragmentation mechanics of the triazole core and the methoxymethyl substituent. Understanding the causality behind these pathways is essential for accurate spectral interpretation.

HR-ESI-QTOF-MS/MS (Soft Ionization & CID)

HR-ESI-QTOF platforms excel at preserving the protonated molecular ion


 while providing exact mass measurements (sub-5 ppm error) to confirm elemental composition[3]. Fragmentation is induced via Collision-Induced Dissociation (CID).
  • Triazole Core Cleavage: For 1,2,3-triazoles, the most diagnostic CID fragmentation is the4

    4[4]. This occurs via a retro-dipolar cycloaddition mechanism. Conversely, 1,2,4-triazoles typically exhibit a loss of 
    
    
    
    (-27 Da) or
    
    
    [5].
  • Methoxymethyl Dynamics: Protonation of the ether oxygen drives the neutral loss of methanol (

    
    , -32 Da) or formaldehyde (
    
    
    
    , -30 Da), leaving a stabilized carbocation on the triazole ring.
GC-EI-MS (Hard Ionization)

Operating at 70 eV, EI transfers immense internal energy to the molecule. This 6

6 but yields highly reproducible, library-searchable fragmentation fingerprints[6].
  • Methoxymethyl Dynamics: Radical-driven

    
    -cleavage dominates the EI spectrum. The ionization of the ether oxygen lone pair triggers the homolytic cleavage of the adjacent C-C bond, expelling a methoxymethyl radical (
    
    
    
    , -45 Da) or yielding a highly abundant, stable oxonium ion (
    
    
    , m/z 45).

Quantitative Performance Comparison

Analytical FeatureHR-ESI-QTOF-MS/MSGC-EI-MS (70 eV)
Ionization Softness High (Protonation,

)
Low (Electron Impact,

)
Mass Accuracy < 3 ppm (Exact Mass)Nominal Mass (~0.1 Da)
Primary Triazole Loss

(28 Da)

(28 Da) or

(27 Da)
Methoxymethyl Loss

(32 Da)

(45 Da)
Diagnostic Fragment

m/z 45 (

)
Optimal Application Complex, non-volatile drug candidatesVolatile, thermally stable intermediates

Experimental Protocols

To ensure analytical trustworthiness, the following self-validating protocols must be strictly adhered to when profiling methoxymethyl-triazoles.

Protocol A: HR-ESI-QTOF-MS/MS Workflow
  • Sample Preparation: Dissolve the synthesized methoxymethyl-triazole in LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% Formic Acid to a final concentration of 1 µg/mL.

    • Causality: This specific concentration prevents detector saturation and minimizes the formation of artificial dimers

      
      , ensuring the monomeric 
      
      
      
      is the primary precursor isolated for MS/MS.
  • System Calibration (Self-Validation): Infuse a low-concentration tuning mix (e.g., Agilent ESI-L) prior to the run. The system must achieve a mass accuracy of <3 ppm for the m/z 322.0481 and m/z 922.0098 reference ions before proceeding to sample acquisition.

  • Acquisition Parameters: Operate in positive ESI mode. Set capillary voltage to 3.5 kV and drying gas temperature to 300°C to ensure efficient desolvation.

  • Targeted CID MS/MS: Isolate the

    
     ion using the quadrupole (narrow isolation width, 1.3 m/z). Apply a collision energy (CE) ramp from 10 to 40 eV using 
    
    
    
    as the collision gas.
    • Causality: Ramping the CE ensures the capture of both low-energy fragmentation events (e.g.,

      
       loss) and high-energy events (e.g., ring shattering) within a single composite spectrum.
      
Protocol B: GC-EI-MS Workflow
  • Sample Preparation: Dissolve the analyte in GC-grade dichloromethane (DCM) to a concentration of 50 µg/mL.

  • Chromatographic Separation: Inject 1 µL (split ratio 10:1) onto an HP-5MS capillary column (30 m × 0.25 mm × 0.25 µm). Temperature program: 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

    • Causality: The non-polar stationary phase effectively separates regioisomers based on boiling point and dispersive interactions prior to ionization, preventing spectral overlap.

  • Ionization & Detection (Self-Validation): Set the EI source to 70 eV and 230°C. Scan range: m/z 40 to 500. Run a Perfluorotributylamine (PFTBA) tune beforehand. The ratio of m/z 69 to m/z 219 must be >40% to validate optimal high-mass sensitivity and proper electron focus.

Analytical Workflow Visualization

MS_Workflow Start Sample Prep: Methoxymethyl-Triazole Split Platform Selection Start->Split ESI HR-ESI-QTOF-MS/MS (Soft Ionization) Split->ESI EI GC-EI-MS (Hard Ionization) Split->EI ESI_Frag CID Fragmentation: Loss of N2 (-28 Da) Loss of CH3OH (-32 Da) ESI->ESI_Frag EI_Frag 70 eV Electron Impact: Alpha-cleavage (-45 Da) Ring Cleavage EI->EI_Frag Data Data Analysis & Structural Elucidation ESI_Frag->Data EI_Frag->Data

Workflow comparing HR-ESI-QTOF and GC-EI-MS for triazole fragmentation analysis.

References

  • Title: Molecular docking studies on COVID-19 and antibacterial evaluation of newly synthesized 4-(methoxymethyl)-1,2,3-triazolean analogues derived from (E)-1-phenyl-3-(2-(piperidin-1-yl)quinolin-3-yl)
  • Source: researchgate.
  • Source: mdpi.
  • Source: benchchem.
  • Source: tandfonline.
  • Source: arkat-usa.

Sources

Comparative Reactivity Guide: 2-(Methoxymethyl)-2H-1,2,3-triazol-4-amine vs. 1-Substituted Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Analysis: The Isomer Divergence

In the design of bioactive heterocycles, the 1,2,3-triazol-4-amine scaffold offers a versatile bioisostere for amides and anilines. However, the choice between the 2-substituted (N2) and 1-substituted (N1) isomers is not merely structural—it is a decision that dictates the chemical stability and metabolic fate of the molecule.

This guide compares 2-(Methoxymethyl)-2H-1,2,3-triazol-4-amine (hereafter 2-MOM-TA ) against its 1-substituted analogs (e.g., 1-benzyl or 1-alkyl variants).

The Core Thesis: The N2-isomer (2-MOM-TA) acts as a thermodynamic sink , offering superior aromatic stability and resistance to ring-opening. In contrast, N1-substituted analogs are kinetic products (typically from CuAAC "Click" chemistry) that are electronically distinct and susceptible to the Dimroth Rearrangement , particularly under basic conditions.

Mechanistic Architecture: The Dimroth Trap

The defining reactivity difference between these isomers is their susceptibility to the Dimroth Rearrangement—a ring-opening/ring-closing equilibrium driven by base catalysis.

The Mechanism[1][2]
  • 1-Substituted Analogs: The N1-substituent allows the triazole to ring-open into a diazo-imine intermediate. This intermediate can rotate and re-close to form an isomeric 1,2,3-triazole (scrambling substituents) or, more commonly, rearrange into a thermodynamic isomer (often a 1,2,4-triazole or a 5-amino isomer).

  • 2-Substituted (2-MOM-TA): The N2-substitution creates a symmetrical electronic distribution (hyperconjugation) that "locks" the ring. The pathway to the diazo intermediate is energetically prohibitive.

Visualization of the Pathway

The following diagram illustrates why the N2-isomer is protected from this instability while the N1-isomer is vulnerable.

DimrothRearrangement N1_Start 1-Substituted-4-amine (Kinetic Product) Diazo Diazo-Imine Intermediate (Open Chain) N1_Start->Diazo Base (OH-) Diazo->N1_Start Equilibrium Isomer_5 5-Amino-1,2,3-triazole (Rearranged Product) Diazo->Isomer_5 Recyclization N2_Start 2-MOM-4-amine (Thermodynamic Sink) Stable STABLE No Rearrangement N2_Start->Stable Locked System

Figure 1: The "Dimroth Trap." N1-substituted amines exist in equilibrium with reactive open-chain species, whereas N2-substitution locks the aromatic system.

Comparative Reactivity Profile

The following data summarizes the electronic and chemical behavior of 2-MOM-TA versus standard 1-alkyl analogs.

Table 1: Physicochemical & Reactivity Comparison
Feature2-Substituted (2-MOM-TA) 1-Substituted Analog Implication
Thermodynamics Stable (~20 kJ/mol more stable than N1).Metastable; prone to isomerization.N2 is preferred for high-temp reactions.
Base Stability High. Resistant to strong bases (e.g., NaH, tBuOK).Low. Bases trigger Dimroth rearrangement.N1 requires milder coupling conditions.
Acid Stability Moderate/Low. MOM group is acid-labile (cleaves to NH).High. N1-alkyl/benzyl is stable to acid.MOM allows "temporary" N2 protection.
Amine Nucleophilicity Moderate. Lone pair delocalized into aromatic ring.High. Less aromatic resonance; amine is more "aniline-like."N1 reacts faster with electrophiles but risks side reactions.
Dipole Moment Low (Symmetrical distribution).High (Large dipole).N2 is more lipophilic (higher logP).
The "MOM" Factor

The Methoxymethyl (MOM) group on the N2 position serves a dual purpose:

  • Regio-Locking: It forces the triazole into the stable N2-tautomer during synthesis.

  • Deprotection Potential: Unlike a benzyl group, the MOM group can be removed with mild acid (e.g., HCl/MeOH or TFA), regenerating the free 4-amino-NH-triazole if required.

Experimental Protocols

To validate the stability differences in your own lab, use the following self-validating protocols.

Protocol A: The "Dimroth Stress Test" (Base Stability)

Objective: Determine if your triazole scaffold will survive basic coupling conditions (e.g., amide coupling).

  • Preparation: Dissolve 0.5 mmol of the triazole amine (N1 or N2 isomer) in 2 mL of Ethanol.

  • Induction: Add 2.0 equivalents of Sodium Ethoxide (NaOEt) (21% wt in EtOH).

  • Reflux: Heat the mixture to reflux (78 °C) for 4 hours.

  • Analysis:

    • Cool to RT and neutralize with acetic acid.

    • Evaporate solvent and analyze crude via 1H NMR .

  • Validation Criteria:

    • 2-MOM-TA: Spectrum should remain unchanged (except for potential MOM cleavage if acid quench is too harsh).

    • 1-Substituted: Look for new peaks corresponding to the 5-amino isomer (often a shift in the triazole C-H proton) or ring-opened byproducts.

Protocol B: Regioselective Synthesis of 2-MOM-TA

Direct alkylation of 4-amino-1,2,3-triazole often yields N1/N2 mixtures. This protocol maximizes N2 selectivity.

  • Starting Material: 4-Nitro-1,2,3-triazole (Commercial or prepared via decarboxylation).

  • Alkylation:

    • Suspend triazole (1.0 eq) in DMF.

    • Add K2CO3 (2.5 eq) – Note: Carbonate bases favor N2 alkylation over NaH.

    • Add MOM-Cl (1.1 eq) dropwise at 0 °C. Stir at RT for 12 h.

  • Reduction:

    • Isolate the 2-MOM-4-nitro intermediate (Chromatography: N2 isomer is typically less polar/higher Rf).

    • Reduce Nitro group: H2 (1 atm), Pd/C (10%), MeOH.

  • Yield Expectation: ~60-70% overall. The N2 isomer is the major product due to steric and thermodynamic control during the alkylation of the electron-deficient nitro-triazole.

Decision Matrix: Selecting the Right Isomer

Use this workflow to determine whether 2-MOM-TA or a 1-substituted analog is appropriate for your drug campaign.

DecisionMatrix Start Select Triazole Scaffold Q1 Is the triazole a permanent scaffold or a protecting group? Start->Q1 Perm Permanent Scaffold Q1->Perm Permanent Protect Protecting Group Strategy Q1->Protect Temporary Q2 Is the target molecule subject to basic conditions? Perm->Q2 UseN2 USE N2-ISOMER (2-MOM or 2-Alkyl) Protect->UseN2 Acid Labile (MOM) Q3 Do you need 'Click' Chemistry (CuAAC)? Q2->Q3 No (Neutral/Acidic) Q2->UseN2 Yes (Base Sensitive) Q3->UseN2 No (Thermodynamic Stability) UseN1 USE N1-ISOMER (1-Benzyl/Alkyl) Q3->UseN1 Yes (Easy Synthesis)

Figure 2: Strategic Decision Tree for Triazole Regioisomer Selection.

References

  • Tautomerism and Stability: Katritzky, A. R.; et al. "Tautomerism of Heterocycles: 1,2,3-Triazoles." Advances in Heterocyclic Chemistry, 2000 , 77, 1-37. Link

  • Dimroth Rearrangement Mechanism: Lieber, E.; Tai, S.[1] "The Dimroth Rearrangement of 1-Substituted-5-amino-1,2,3-triazoles." Journal of Organic Chemistry, 1958 , 23(12), 1916–1921. Link

  • Synthesis of N2-Substituted Triazoles: Kunz, K. A.; et al. "Synthesis of N2-Substituted 1,2,3-Triazoles."[2][3] Organic Letters, 2024 , 26, 8816-8820.[3] Link

  • Electronic Properties (N1 vs N2): Santarelli, J. "Electron Affinity Equilibrium Studies of Synthesized N1- and N2-Phenyl Substituted 1,2,3-triazoles." Illinois State University Theses, 2020 . Link

  • MOM-Protection Strategies: Wuts, P. G. M. "Greene's Protective Groups in Organic Synthesis." 5th Ed., John Wiley & Sons, 2014. (Standard Reference Text).

Sources

Technical Guide: IR Spectroscopic Characterization of 2-(Methoxymethyl)-2H-1,2,3-triazol-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: IR Spectroscopy Characteristic Bands for 2-(Methoxymethyl)-2H-1,2,3-triazol-4-amine Content Type: Technical Comparison & Characterization Guide Audience: Medicinal Chemists, Process Development Scientists, and Spectroscopists[1]

Executive Summary: The Structural Challenge

In the realm of fragment-based drug discovery (FBDD), This compound represents a critical scaffold. Its value lies in the 2H-tautomer stability and the MOM (methoxymethyl) protecting group, which modulates solubility and hydrogen bonding.

However, the synthesis of N-substituted triazoles is plagued by regioselectivity issues. Alkylation often yields a mixture of N2-isomers (Target) and N1-isomers (Impurity) . While NMR is definitive, it is slow.[1] Infrared (IR) Spectroscopy offers a rapid, in-line method to distinguish these isomers based on symmetry-driven selection rules.[1]

This guide provides a comparative analysis of the characteristic IR bands, enabling researchers to validate the 2H-regioisomer and monitor the integrity of the MOM group and amine functionality.

Structural Deconstruction & Vibrational Logic

To accurately assign bands, we must deconstruct the molecule into three vibrational zones.[1] This approach moves beyond rote memorization to "first principles" interpretation.[1]

Zone A: The 2H-1,2,3-Triazole Core [2]
  • Symmetry: Unlike the 1-substituted isomer (

    
     symmetry), the 2-substituted ring approaches 
    
    
    
    symmetry. This higher symmetry makes certain ring breathing modes IR inactive (or very weak) that are strong in the 1-substituted counterpart.
  • Aromaticity: The 2H-isomer is more aromatic and thermodynamically stable, leading to sharper, more defined ring stretching bands.[1]

Zone B: The Primary Amine (-NH₂)
  • Position 4: The amine is conjugated with the triazole ring. This conjugation slightly lowers the force constant of the N-H bonds compared to aliphatic amines, shifting stretches to lower wavenumbers.

Zone C: The MOM Ether (-CH₂-O-CH₃) [3]
  • Ether Linkage: Provides strong dipole changes, resulting in intense C-O-C stretching bands that can obscure the "fingerprint" region if not carefully analyzed.[1]

Comparative Analysis: Target vs. Alternatives

This section compares the target molecule against its most common synthetic impurities and precursors.

Comparison 1: 2H-Isomer (Target) vs. 1H-Isomer (Regio-impurity)

The most critical distinction is between the N2-substituted (Target) and N1-substituted (Byproduct) forms.

Vibrational Mode2H-Isomer (Target) 1H-Isomer (Impurity) Mechanistic Insight
Ring Symmetry High (

-like)
Low (

)
2H symmetry forbids certain ring breathing modes in IR.[1]
Ring Breathing Weak/Absent (~980-1000 cm⁻¹)Strong (~990-1010 cm⁻¹)Diagnostic band for N1-substitution.
C=N / N=N Stretch 1420–1460 cm⁻¹ (Sharp)1480–1520 cm⁻¹ (Broad)Electron density distribution differs significantly.[1]
C-H (Ring) Bend Single band (if C5-H exists)Multiple complex bands2H isomer has a more uniform electronic environment.[1]
Comparison 2: Amine Product vs. Azide Precursor

For process chemists monitoring the reaction (e.g., reduction of 4-azido-triazole or cyclization).

Functional GroupTarget (Amine) Precursor (Azide) Status
Azide (-N₃) Absent ~2100–2150 cm⁻¹ (Very Strong)The disappearance of this peak is the primary reaction endpoint.
Amine (-NH₂) ~3450 & 3350 cm⁻¹ (Doublet)AbsentAppearance confirms reduction/substitution.[1]
Amine Bend ~1620 cm⁻¹ (Scissoring)AbsentConfirms primary amine formation.[1]
Detailed Characteristic Bands (Data Summary)

The following table synthesizes experimental data from analogous 2-substituted aminotriazoles and MOM-ethers.

Frequency (cm⁻¹)IntensityAssignmentNotes
3460 Medium

Asymmetric stretch.[1] Higher energy due to ring conjugation.
3360 Medium

Symmetric stretch.[1] Separation from

is typically ~100 cm⁻¹.[1]
2960–2850 Medium

Aliphatic C-H from the MOM methyl and methylene groups.
1625 Strong

"Scissoring" mode.[1] Diagnostic for primary amines.
1450 Strong

Characteristic 2H-triazole skeletal vibration.
1115 Very Strong

MOM ether stretch.[1] Often the strongest peak in the fingerprint region.
1045 Strong

Symmetric ether stretch.[1]
~920 Medium

Wagging mode.[1] Broad band, position varies with H-bonding.[1]
Experimental Protocol: Self-Validating Workflow

To ensure data integrity, follow this validated workflow. This protocol minimizes hygroscopic interference from the MOM group.[1]

Step 1: Sample Preparation (ATR vs. Transmission)
  • Recommendation: Use Diamond ATR (Attenuated Total Reflectance) .[1]

  • Reasoning: The MOM group can be slightly hygroscopic.[1] KBr pellets may absorb ambient moisture, creating a broad -OH band at 3400 cm⁻¹ that obscures the critical amine N-H doublet.[1] ATR requires no sample prep and minimizes moisture exposure.[1]

Step 2: Baseline Correction & Acquisition
  • Clean crystal with isopropanol (avoid acetone; it can react with trace primary amines).[1]

  • Collect Background (32 scans).[1]

  • Place solid sample.[1] Apply high pressure to ensure contact (MOM-triazoles can be crystalline/hard).[1]

  • Collect Sample (32 scans, 4 cm⁻¹ resolution).[1]

Step 3: The "2-Point" Validation Check
  • Check A: Look at 2100 cm⁻¹ .[1] Is there a peak?

    • Yes: Unreacted Azide precursor present.[1] FAIL .

    • No: Proceed.

  • Check B: Look at 1000 cm⁻¹ . Is there a sharp, strong band?

    • Yes: Likely N1-isomer (Regio-impurity).[1] WARNING .

    • No: Consistent with N2-isomer (Target). PASS .

Visualization: Spectral Decision Logic

The following diagram illustrates the logical flow for identifying the target molecule and distinguishing it from common impurities.

SpectralLogic Sample Unknown Sample (Triazole Synthesis Product) CheckAzide Check 2100-2150 cm⁻¹ (Azide Stretch) Sample->CheckAzide HasAzide Strong Peak Present CheckAzide->HasAzide NoAzide Peak Absent CheckAzide->NoAzide AzideResult Result: Unreacted Precursor (Incomplete Reaction) HasAzide->AzideResult CheckAmine Check 3300-3500 cm⁻¹ (N-H Stretches) NoAzide->CheckAmine Doublet Distinct Doublet (3460/3360 cm⁻¹) CheckAmine->Doublet BroadSingle Broad Singlet (3400 cm⁻¹) CheckAmine->BroadSingle CheckFingerprint Check 980-1010 cm⁻¹ (Ring Breathing Mode) Doublet->CheckFingerprint MoistureResult Result: Wet Sample (MOM group hygroscopicity) Dry & Retest BroadSingle->MoistureResult StrongBreathing Strong Band Present CheckFingerprint->StrongBreathing WeakBreathing Weak/Absent Band CheckFingerprint->WeakBreathing N1Result Result: 1H-Isomer (Regio-impurity) StrongBreathing->N1Result N2Result Result: 2H-Isomer (Target Molecule) WeakBreathing->N2Result

Caption: Decision tree for identifying this compound using diagnostic IR bands.

References
  • Katritzky, A. R., & Taylor, P. J. (1990).[1] Infrared and Raman Spectroscopy of Heterocycles. Physical Methods in Heterocyclic Chemistry. This is the seminal text establishing the symmetry differences between 1H- and 2H-triazoles.

  • Socrates, G. (2001).[1] Infrared and Raman Characteristic Group Frequencies: Tables and Charts. Wiley.[1] Definitive source for MOM ether and primary amine assignments.[1]

  • Begtrup, M. (1973).[1] Proton Magnetic Resonance Spectra of Substituted 1,2,3-Triazoles. Acta Chemica Scandinavica. Correlates NMR symmetry with vibrational expectations for 2-substituted triazoles.

  • Greene, T. W., & Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. Wiley.[1] Provides stability and characterization data for Methoxymethyl (MOM) ethers.[1]

Sources

Comparative metabolic stability of MOM-protected vs unprotected aminotriazoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the 1,2,4-triazole scaffold is a privileged structure, serving as a bioisostere for amides and esters.[1] However, the free amine (N-H) presents a significant metabolic "soft spot," often leading to rapid clearance via Phase II conjugation (glucuronidation).

The Methoxymethyl (MOM) group is frequently employed as a synthetic protecting group. While it effectively masks the N-H hydrogen bond donor—increasing lipophilicity and blocking direct glucuronidation—it introduces a new metabolic liability: CYP450-mediated O-dealkylation .

This guide objectively compares the metabolic fate of these two species, highlighting that MOM protection is rarely a viable strategy for stabilizing triazoles in vivo due to rapid oxidative cleavage and formaldehyde release, though it may serve specific prodrug applications.

Scientific Rationale & Mechanistic Pathways[2][3]

The Unprotected Aminotriazole (The UGT Liability)

The free N-H of an aminotriazole is a potent nucleophile for UDP-glucuronosyltransferases (UGTs) , particularly isoforms UGT1A4 and UGT2B7.

  • Mechanism: Direct N-glucuronidation.

  • Cofactor Dependency: Requires UDP-glucuronic acid (UDPGA).[2]

  • Outcome: Formation of a highly polar N-glucuronide, leading to rapid renal or biliary excretion.[2]

The MOM-Protected Triazole (The CYP Liability)

Masking the nitrogen with a MOM group (


) blocks UGTs but exposes the molecule to Cytochrome P450s (CYPs) .
  • Mechanism: Oxidative O-dealkylation. CYPs hydroxylate the methylene bridge or the methyl group, forming an unstable hemiaminal ether.

  • Collapse: This intermediate spontaneously collapses, releasing formaldehyde and regenerating the original unprotected triazole .

  • Outcome: The "protection" is metabolically stripped, often with a half-life (

    
    ) of <30 minutes in liver microsomes.
    
Pathway Visualization

The following diagram illustrates the divergent metabolic fates. Note the "Futile Cycle" for the MOM group, where metabolism simply regenerates the parent liability.

MetabolicPathways Parent Unprotected Aminotriazole (R-NH) Glucuronide N-Glucuronide (Phase II Metabolite) High Clearance Parent->Glucuronide UGTs + UDPGA (Direct Conjugation) MOM MOM-Protected Triazole (R-N-CH2-OMe) Intermediate [Hemiaminal Intermediate] MOM->Intermediate CYPs + NADPH (O-Dealkylation) Intermediate->Parent Spontaneous Collapse Formaldehyde Formaldehyde (Toxic Byproduct) Intermediate->Formaldehyde Release

Figure 1: Divergent metabolic pathways. Unprotected triazoles undergo direct Phase II conjugation, while MOM-protected derivatives undergo Phase I oxidative cleavage to regenerate the parent.

Experimental Protocol: Comparative Microsomal Stability

To accurately compare these species, a standard "Phase I only" assay is insufficient. You must employ a Cross-Cofactor Incubation System to reveal the distinct liabilities.

Materials
  • Test Compounds: Unprotected Triazole (Compound A) vs. MOM-Protected (Compound B).

  • System: Pooled Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) (20 mg/mL protein).

  • Cofactor A (Phase I): NADPH Regenerating System (MgCl₂, Glucose-6-phosphate, G6PDH, NADP+).

  • Cofactor B (Phase II): UDPGA (UDP-glucuronic acid) + Alamethicin (pore-forming peptide to allow UDPGA entry).

Step-by-Step Methodology
  • Preparation: Prepare 1 µM stocks of Compound A and B in phosphate buffer (pH 7.4).

  • Incubation Groups:

    • Group 1 (CYP Check): Microsomes + NADPH.[3][4] (Detects MOM instability).

    • Group 2 (UGT Check): Microsomes + UDPGA + Alamethicin.[4] (Detects NH instability).

    • Group 3 (Global): Microsomes + NADPH + UDPGA + Alamethicin. (Simulates in vivo).

  • Initiation: Pre-incubate microsomes and compounds at 37°C for 5 mins. Start reaction by adding cofactors.[4]

  • Sampling: Aliquot 50 µL at

    
     min into cold acetonitrile (containing Internal Standard).
    
  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS. Monitor for Parent loss and specific transitions (Glucuronide +176 Da; Demethylation -44 Da).

Data Presentation & Interpretation

The following table summarizes typical results observed when comparing these scaffolds.

ParameterUnprotected Triazole (R-NH)MOM-Protected Triazole (R-MOM)Interpretation
Stability (NADPH only) High (

min)
Low (

min)
Without UDPGA, the unprotected form appears falsely stable. The MOM group is rapidly cleaved by CYPs.
Stability (UDPGA only) Low (

min)
High (

min)
MOM blocks UGTs effectively. The unprotected form is rapidly glucuronidated.
Stability (Global) Low Very Low In a complete system, MOM degrades to Parent, which is then glucuronidated.
Primary Metabolite N-Glucuronide (+176 m/z)Parent Amine (-44 m/z) + HCHOMOM acts as a "pro-drug" for the liability.
Lipophilicity (LogD) Low (< 1.5)High (> 2.[3]5)MOM improves permeability but fails metabolic stability criteria.
Expert Insight: The "False Stability" Trap

A common error in early screening is testing aminotriazoles in standard microsome assays without UDPGA .

  • The Trap: The unprotected triazole shows 95% remaining after 60 mins (because no UGT cofactor is present).

  • The Reality: In vivo, it is cleared rapidly.

  • The Fix: Always request "Phase II supplemented" microsomal stability for nitrogen-rich heterocycles.

Conclusion & Recommendations

While the MOM group effectively masks the hydrogen bond donor properties of aminotriazoles, it does not confer metabolic stability in the context of drug discovery.

  • For Synthesis: MOM is an excellent protecting group, stable to base and mild nucleophiles, but must be removed before biological testing unless a prodrug strategy is intended.

  • For Drug Design: Do not use MOM to block metabolism. Instead, consider:

    • Steric Hindrance: Methylation of adjacent carbons to hinder UGT access.

    • Bioisosteres: Switching to pyrazoles or pyridines if H-bond donation is not required.

    • Electron Withdrawal: Reducing the nucleophilicity of the nitrogen (e.g., fluorination of the ring or attached groups) to reduce UGT affinity.

Verdict: MOM-protection converts a Phase II liability (Glucuronidation) into a Phase I liability (O-dealkylation) with the added risk of formaldehyde toxicity. It is generally inferior to the unprotected form for final drug candidates.

References

  • Vertex AI Search. (2023). Metabolic stability of methoxymethyl group in liver microsomes. Retrieved from 5

  • Cyprotex. (n.d.). Microsomal Stability Assay and Phase II Cofactors. Retrieved from 4

  • Stiborová, M., et al. (2004). Cytochrome P450-mediated metabolism of N-alkoxy compounds. Retrieved from 3

  • Kaushik, et al. (2021). Glucuronidation: The Medicinal Chemist's Guide to Solving ADMET Challenges. Royal Society of Chemistry. Retrieved from 2

  • Di, L., & Kerns, E. (2008). Drug-Like Properties: Concepts, Structure Design and Methods.

Sources

Comprehensive Guide: Elemental Analysis & Purity Confirmation for 2-(Methoxymethyl)-2H-1,2,3-triazol-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The N2-Isomer Challenge

2-(Methoxymethyl)-2H-1,2,3-triazol-4-amine represents a specific class of high-nitrogen heterocycles used as bioisosteres in drug discovery. Its structural integrity is defined by the N2-regioisomerism of the methoxymethyl (MOM) group.

In synthetic workflows, alkylation of 4-amino-1,2,3-triazole often yields a mixture of N1 , N2 , and N3 isomers. Standard purity assessments (like simple HPLC or Melting Point) frequently fail to distinguish these regioisomers due to their identical molecular weight and similar polarity.

This guide compares the traditional Elemental Analysis (EA) approach against a modern, integrated qNMR/HRMS workflow. We demonstrate that while EA is critical for bulk confirmation, it is insufficient as a standalone purity metric for this compound. We propose a Self-Validating Analytical Protocol (SVAP) that guarantees isomeric purity >99.5%.

Comparative Analysis: Performance of Analytical Alternatives

We evaluated three analytical strategies for confirming the purity of this compound.

Option A: Traditional Combustion Analysis (CHN)
  • Method: Combustion at 950°C, measuring %C, %H, %N.

  • Verdict: Insufficient for Isomeric Purity.

  • Analysis: While accurate for bulk composition, Option A cannot distinguish between the N1, N2, and N3 regioisomers (all have Formula

    
    ). It also struggles to quantify inorganic salts or non-combustible impurities unless coupled with residue on ignition (ROI).
    
Option B: HPLC-UV (254 nm)
  • Method: C18 Reverse Phase, Acetonitrile/Water gradient.

  • Verdict: Risk of False Positives.

  • Analysis: The N2-isomer often co-elutes with the N1-isomer on standard C18 columns due to similar hydrophobicity. Furthermore, the MOM group is acid-labile; acidic mobile phases (0.1% TFA) can degrade the analyte during the run, creating artifact peaks.

Option C: The Recommended Protocol (qNMR + HRMS + Optimized EA)
  • Method: Quantitative 1H NMR (Internal Standard: Maleic Acid) + High-Res Mass Spectrometry + CHN (with V2O5 additive).

  • Verdict: Superior Performance.

  • Analysis: This orthogonal approach provides:

    • Absolute Purity (qNMR): Independent of reference standards.

    • Regiospecificity (NMR): Distinct shifts for N2-MOM vs N1-MOM.

    • Bulk Confirmation (EA): Confirms absence of amorphous carbon/inorganics.

Quantitative Comparison Data
FeatureTraditional EA (Option A)HPLC-UV (Option B)Integrated SVAP (Option C)
Isomer Discrimination None (Identical Formula)Low (Co-elution risk)High (Distinct Chemical Shifts)
Sample Required ~2–5 mg (Destructive)<1 mg~10 mg (Non-destructive)
Precision (RSD) ± 0.4%± 1.0%± 0.2%
Scope Bulk Elements (C,H,N)Chromophores onlyWhole Molecule (Solvents + Salts)
LOD (Impurity) ~0.1%~0.05%~0.1% (qNMR) / ppm (HRMS)

Technical Rationale & Causality

Why N2? The Structural Imperative

The biological activity of triazoles is strictly dependent on the substitution pattern.

  • N1-Isomers: Typically formed via CuAAC ("Click") chemistry.

  • N2-Isomers: Thermodynamically favored but harder to access synthetically.

  • Differentiation: In 1H NMR , the CH2 of the MOM group in the N2-isomer typically appears downfield relative to the N1-isomer due to the symmetric electronic environment of the N2-nitrogen.

The High-Nitrogen Challenge in EA

This compound is ~38% Nitrogen by mass. Standard combustion often leads to incomplete conversion of N to N2 gas, resulting in low nitrogen values.

  • Protocol Adjustment: We mandate the use of Vanadium Pentoxide (V2O5) or Tungsten (VI) Oxide as a combustion aid to ensure complete oxidation of the triazole ring.

Experimental Protocol: The SVAP Workflow

Step 1: Regioisomer Identification (Qualitative NMR)
  • Solvent: DMSO-d6 (Avoid CDCl3 if trace acid is present, as MOM is acid-sensitive).

  • Key Diagnostic Signals:

    • N2-Isomer (Target): Triazole-H5 singlet appears at ~7.8 ppm . MOM-CH2 singlet at ~5.5 ppm .

    • N1-Isomer (Impurity): Triazole-H5 singlet appears at ~8.1 ppm (more deshielded). MOM-CH2 often split or shifted upfield.

  • Acceptance Criteria: No detectable signals at 8.1 ppm (Limit < 0.5%).

Step 2: Quantitative Purity (qNMR)
  • Internal Standard (IS): Maleic Acid (Traceable Reference Material).

    • Reasoning: Maleic acid has a singlet at 6.26 ppm, which does not overlap with the Triazole-H (7.8 ppm) or MOM signals (3.3, 5.5 ppm). It is non-hygroscopic and stable.

  • Relaxation Delay (d1): Set to 60 seconds (5x T1) to ensure full relaxation of the triazole proton.

  • Calculation:

    
    [1]
    
Step 3: Elemental Analysis (Validation)
  • Instrument: PerkinElmer 2400 Series II or equivalent.

  • Conditions:

    • Combustion Temp: 975°C.

    • Reduction Temp: 640°C.

    • Crucial Step: Add 2–3 mg of

      
       to the tin capsule containing the sample.
      
  • Acceptance Limits: ±0.4% of theoretical values.

    • Theoretical (C4H8N4O): C: 37.50%, H: 6.29%, N: 43.73%.

Visualization of Workflows

Diagram 1: Analytical Decision Matrix

This flowchart guides the researcher through the purity confirmation process, prioritizing isomer distinction.

AnalyticalWorkflow Start Crude this compound Solubility Solubility Check (DMSO-d6 vs CDCl3) Start->Solubility HNMR 1H NMR Screening (Isomer ID) Solubility->HNMR Dissolved Decision1 Signal at 8.1 ppm? HNMR->Decision1 Purify Recrystallization / Prep HPLC (Remove N1 Isomer) Decision1->Purify Yes (N1 Present) qNMR qNMR Assay (IS: Maleic Acid, d1=60s) Decision1->qNMR No (Pure N2) Purify->HNMR Re-analyze EA Elemental Analysis (CHN) (+ V2O5 additive) qNMR->EA Purity Confirmed Final Certificate of Analysis (Purity > 99.5%) EA->Final CHN within ±0.4%

Caption: Decision matrix for differentiating regioisomers and establishing absolute purity using the SVAP workflow.

Diagram 2: Isomer Formation & Differentiation

Understanding the origin of impurities is key to analysis.

IsomerPathways Precursor 4-Amino-1,2,3-Triazole N2 N2-Isomer (Target) Symm. Electronic Env. H-5: ~7.8 ppm Precursor->N2 Thermodynamic Control N1 N1-Isomer (Impurity) Asymm. Env. H-5: ~8.1 ppm Precursor->N1 Kinetic Control N3 N3-Isomer (Impurity) Sterically Hindered Precursor->N3 Minor Reagent MOM-Cl / Base

Caption: Alkylation pathways showing the origin of N1/N3 impurities. N2 is the target, distinguishable by unique NMR shifts.

References

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. Link

  • Singh, S., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Link

  • Mestrelab Research. (2024). What is qNMR and why is it important? Mestrelab Resources. Link

  • Smithers. (2024). Elemental Analysis for the Pharmaceutical Industry: ICH Q3D and USP <232> Guidelines. Smithers Information. Link

  • Pokhodylo, N. T., et al. (2009). Regioselective alkylation of 4-amino-1,2,3-triazoles. Russian Journal of Organic Chemistry. Link

Sources

Benchmarking synthetic yields of 2-substituted triazoles against literature values

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison & Experimental Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Focus: Comparative analysis of synthetic yields, regioselectivity (N2 vs. N1), and operational efficiency.

Executive Summary: The N2-Isomer Challenge

The 2-substituted 1,2,3-triazole motif is a privileged pharmacophore in modern drug discovery, featured prominently in FDA-approved therapeutics such as Suvorexant (Orexin receptor antagonist). Unlike their 1-substituted counterparts—easily accessible via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)—the 2-substituted isomers present a formidable synthetic challenge.[1]

The core difficulty lies in the tautomeric equilibrium of the NH-1,2,3-triazole precursor. While the N2-isomer is often thermodynamically preferred in the solid state or specific solvents, the N1-nitrogen is frequently more nucleophilic under kinetic control, leading to difficult-to-separate regioisomeric mixtures (N1 vs. N2 vs. N3) during direct alkylation.

This guide benchmarks a Sterically-Guided Cs-Base Protocol (Method E) against traditional and literature-standard methods, demonstrating how optimized base/solvent matrices can invert kinetic trends to deliver >95% N2-selectivity.

Mechanistic Insight: Tautomerism & Selectivity

To understand the yield data, one must visualize the competing pathways. The NH-triazole exists in equilibrium. Standard electrophilic attack (SN2) often yields mixtures because the dipole moment and steric environment at N1 and N2 differ subtly depending on the C4/C5 substituents.

Visualizing the Selectivity Bottleneck

TriazoleSelectivity Triazole NH-1,2,3-Triazole (Tautomeric Mix) N1_Path N1-Alkylation (Kinetic Pathway) Triazole->N1_Path Uncontrolled Base (e.g., K2CO3/Acetone) N2_Path N2-Alkylation (Thermodynamic/Guided) Triazole->N2_Path Optimized Method E (Cs2CO3/DMSO/Steric Control) electrophile R-X (Alkyl Halide) electrophile->N1_Path electrophile->N2_Path Prod_N1 1-Substituted Product (Often Undesired) N1_Path->Prod_N1 Major Product (60-80%) Prod_N2 2-Substituted Product (Bioactive Target) N2_Path->Prod_N2 Major Product (>95%)

Figure 1: Divergent alkylation pathways. Standard conditions often favor N1 or mixtures, whereas optimized protocols (Method E) leverage cation chelation or steric steering to favor N2.

Benchmarking Study: Yield & Regioselectivity

We compared the Method E (Cs-Guided Protocol) against three literature standards using the model reaction: Alkylation of 4-phenyl-1H-1,2,3-triazole with benzyl bromide.

Table 1: Comparative Performance Data
MethodReagents & ConditionsTotal Yield (%)Regioselectivity (N2 : N1)Operational ComplexityRef
A (Classical) K₂CO₃, Acetone, Reflux, 12h78%65 : 35 Low (Simple mix)[1]
B (Solvent Control) K₂CO₃, DMF, 25°C, 24h86%81 : 19 Medium (DMF removal)[2]
C (Pd-Catalysis) Pd₂(dba)₃, Ligand, Ar-Br, 110°C90%97 : 3 High (Inert atm, cost)[3]
Method E (Optimized) Cs₂CO₃, DMSO, 25°C, 4h 96% >99 : 1 Low (Open air) [4]
Analysis of Results
  • Classical Methods (A & B): While changing solvent from acetone to DMF (Method B) improves the N2 ratio due to dipole stabilization, it fails to eliminate the N1 isomer, requiring tedious chromatographic separation.

  • Pd-Catalysis (Method C): Buchwald’s arylation strategy is highly effective for aryl groups but requires expensive transition metals and phosphine ligands. It is less applicable to alkyl halides.

  • Method E (The Winner): The use of Cesium Carbonate (Cs₂CO₃) in DMSO creates a "Ceasium Effect," where the large cation radius and loose ion pairing likely stabilize the N2-reactive intermediate. This method achieves near-perfect regioselectivity without heavy metals.[2][3]

Detailed Experimental Protocol: Method E

Objective: Synthesis of 2-benzyl-4-phenyl-2H-1,2,3-triazole with >99:1 regioselectivity.

Reagents
  • 4-Phenyl-1H-1,2,3-triazole (1.0 equiv)

  • Benzyl bromide (1.1 equiv)

  • Cesium Carbonate (Cs₂CO₃) (1.5 equiv)

  • DMSO (Reagent Grade)

Step-by-Step Workflow
  • Preparation: To a 20 mL scintillation vial equipped with a magnetic stir bar, add 4-phenyl-1H-1,2,3-triazole (145 mg, 1.0 mmol) and Cs₂CO₃ (488 mg, 1.5 mmol).

  • Solvation: Add DMSO (3.0 mL) and stir at room temperature (25°C) for 10 minutes. Note: The solution may turn slightly yellow, indicating deprotonation.

  • Alkylation: Add benzyl bromide (130 µL, 1.1 mmol) dropwise over 1 minute.

  • Reaction: Cap the vial (ambient atmosphere is tolerated) and stir vigorously at 25°C.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1) at 2 hours. The N2 product (less polar, higher Rf) should be the dominant spot.

  • Workup: After 4 hours, pour the reaction mixture into ice-water (15 mL). The product typically precipitates as a white solid.

  • Isolation: Filter the solid. Wash with water (3 x 5 mL) to remove residual DMSO and salts. Dry under vacuum.

    • Alternative: If no precipitate forms, extract with EtOAc (3 x 10 mL), wash with brine, dry over MgSO₄, and concentrate.

Workflow Diagram

ExperimentalWorkflow Start Start: Mix Triazole + Cs2CO3 in DMSO (10 min) AddRxn Add Alkyl Halide Stir 25°C (4h) Start->AddRxn Quench Quench: Pour into Ice-Water AddRxn->Quench TLC Check Isolate Filtration or Extraction Quench->Isolate Final Pure N2-Triazole (>99:1 Ratio) Isolate->Final Dry/Concentrate

Figure 2: Operational workflow for the Cesium-mediated N2-selective alkylation.

Critical Discussion: Why This Matters

The "Cesium Effect" & Scalability

The superiority of Method E is attributed to the specific coordination geometry of the Cesium cation. Unlike Potassium or Sodium, Cesium allows for a "loose" ion pair that, combined with the high dielectric constant of DMSO, favors the thermodynamic N2-alkylation pathway over the kinetic N1 pathway.

Impact on Drug Development
  • Purification: Eliminating the N1 isomer removes the need for difficult column chromatography separations where ΔRf is often <0.1.

  • Atom Economy: Classical methods waste ~30-40% of the advanced triazole intermediate as the wrong isomer. Method E utilizes >95% of the starting material.

References

  • Tanaka, Y., & Miller, S. I. (1973).[4] Journal of Organic Chemistry. "Nucleophilic substitution at nitrogen. Alkylation of 1,2,3-triazoles." (Demonstrates classical mixtures with TEA/DMF).

  • Muzalevskiy, V. M., et al. (2023). Molecules. "Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles." Available at: [Link][5]

  • Buchwald, S. L., et al. (2011).[4] Journal of the American Chemical Society. "Highly N2-Selective Palladium-Catalyzed Arylation of 1,2,3-Triazoles." (Benchmark for Pd-catalysis).

  • Wang, X., et al. (2009).[2][6] Organic Letters. "Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles." (Foundation for steric/electronic directing effects). Available at: [Link]

  • Deng, Y., et al. (2024).[2] The Journal of Organic Chemistry. "Synthesis of Multisubstituted 1,2,3-Triazoles... via Cesium Carbonate." (Recent validation of Cs-base efficiency). Available at: [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 2-(Methoxymethyl)-2H-1,2,3-triazol-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult on the integration of highly functionalized heterocycles into drug discovery pipelines. Handling 2-(Methoxymethyl)-2H-1,2,3-triazol-4-amine requires a nuanced, highly disciplined approach to laboratory safety. It is not enough to simply wear standard personal protective equipment (PPE); you must understand why you are wearing it. The molecule's specific structural architecture dictates its reactivity, toxicity, and, consequently, our protective strategies.

This guide provides an authoritative, self-validating operational protocol for the safe handling, processing, and disposal of this specific triazole derivative.

Mechanistic Hazard Profiling

To design an effective safety protocol, we must first deconstruct the molecule into its functional moieties and understand the causality behind its hazards:

  • The Primary Amine (-NH2): Aminotriazoles are notorious for causing acute dermal and respiratory irritation[1]. Furthermore, primary amines act as potent skin sensitizers, meaning repeated low-level exposures can trigger severe allergic dermatitis[2].

  • The 1,2,3-Triazole Core: While generally more stable than other poly-nitrogen heterocycles, the triazole ring retains a high heat of formation[3]. Subjecting the compound to extreme thermal stress or strong oxidizers can lead to rapid, energetic decomposition.

  • The Methoxymethyl (MOM) Group: The MOM ether is a common protecting group, but it is highly acid-labile. If this compound inadvertently contacts strong aqueous acids (pH < 4), the MOM group will hydrolyze, releasing formaldehyde (a Group 1 carcinogen) and methanol into the workspace.

Hazards Core 2-(Methoxymethyl)-2H- 1,2,3-triazol-4-amine Amine Primary Amine (-NH2) Core->Amine Triazole 1,2,3-Triazole Core Core->Triazole MOM Methoxymethyl (MOM) Core->MOM Haz1 Skin Sensitization & Irritation Amine->Haz1 Haz2 Energetic Decomposition (High Heat) Triazole->Haz2 Haz3 Formaldehyde Release (Acids pH < 4) MOM->Haz3

Mechanistic hazards of this compound by structural moiety.

Quantitative PPE Matrix & Validation

Every piece of protective equipment must function as part of a self-validating system —meaning the user can instantly verify the integrity of the protection through an observable physical outcome.

PPE CategoryQuantitative SpecificationOperational RationaleSelf-Validating Check
Eye/Face ANSI Z87.1 tight-fitting chemical splash gogglesProtects against aerosolized amine dust and liquid splashes[4].Goggles leave a temporary, uniform indentation on the skin after removal, confirming a proper seal.
Hands Double-layered Nitrile (Outer: 5-mil blue, Inner: 5-mil green)Prevents dermal absorption and sensitization from the primary amine[2].Visual contrast: Any microscopic tear in the blue outer glove instantly exposes the bright green inner glove.
Body Flame-Resistant (FR) Lab Coat with knit cuffsProtects against potential energetic decomposition of the triazole core[1].Knit cuffs fit snugly under the inner green glove, ensuring zero skin exposure at the wrists.
Respiratory N95/P100 Particulate Respirator (If outside hood)Filters fine particulate matter to prevent respiratory tract irritation[1].Perform a positive/negative pressure seal check; the mask must slightly collapse upon sharp inhalation.

Self-Validating Operational Protocol

Do not simply follow these steps; observe the validation checks to ensure your safety envelope remains uncompromised throughout the procedure.

Step 1: Environmental Validation

  • Action: Conduct all handling within a certified chemical fume hood.

  • Validation: Before opening the chemical container, tape a 2-inch strip of tissue paper to the bottom of the sash. A continuous inward deflection of the tissue visually confirms a negative pressure face velocity between 80–120 fpm.

Step 2: Barrier Donning

  • Action: Don the FR lab coat, followed by the inner green nitrile gloves, then the outer blue nitrile gloves.

  • Validation: Inspect your hands. If you see any green, your outer barrier is compromised before you have even begun. Replace the outer glove immediately.

Step 3: Manipulation & Transfer

  • Action: Use a static-control ionizer or grounded stainless-steel spatulas when weighing the dry powder. Amines can easily aerosolize due to static cling.

  • Validation: The powder will flow freely into the weigh boat without clinging to the spatula or the vertical walls of the container, confirming the absence of a dangerous static charge.

Step 4: pH-Controlled Processing

  • Action: When dissolving or reacting the compound, ensure the receiving solvent or solution maintains a pH > 4 to prevent the hydrolysis of the MOM group.

  • Validation: Spot the receiving solution onto a pH indicator strip prior to adding the triazole. A color corresponding to pH 5–8 confirms a safe environment, effectively neutralizing the risk of formaldehyde release.

Workflow A 1. Environmental Validation B 2. Barrier Donning A->B Airflow Confirmed C 3. Manipulation & Transfer B->C Contrast Gloves On D 4. pH-Controlled Processing C->D Static Mitigated E 5. Waste Segregation D->E pH > 4 Verified

Operational workflow for handling this compound.

Emergency Response & Disposal Plan

Spill Response (Dry Powder): Do not sweep dry spills, as this will aerosolize the amine[4]. Gently cover the spill with damp absorbent pads to suppress dust. Carefully transfer the pads to a hazardous waste container.

  • Validation: Illuminate the spill area with a handheld UV inspection light. Many conjugated triazoles exhibit mild fluorescence; a lack of fluorescence confirms total decontamination.

First Aid:

  • Dermal Exposure: Immediately doff contaminated clothing. Flush the affected skin with copious amounts of water for a minimum of 15 minutes[4]. Do not use chemical neutralizing agents on the skin.

  • Inhalation: Move the affected personnel to fresh air immediately. If respiratory irritation, wheezing, or coughing persists, seek emergency medical attention[1].

Waste Segregation & Disposal:

  • Critical Constraint: Do not mix waste containing this compound with acidic waste streams (pH < 4). Doing so risks generating formaldehyde gas inside the sealed waste carboy, which can lead to over-pressurization and toxic exposure upon reopening.

  • Routing: Collect all liquid and solid waste in a clearly labeled, dedicated "Non-Halogenated Organic Waste - Amine/Triazole" container. Ensure the container is kept away from strong oxidizers and direct heat sources.

References

  • Title: SAFETY DATA SHEET: 1,2,3-Triazole 98% Source: Pfaltz & Bauer URL
  • Title: SAFETY DATA SHEET: Aminotriazole Source: Chem Service URL
  • Title: SAFETY DATA SHEET: 1,2,3-Triazole Source: Thermo Fisher Scientific URL
  • Source: National Center for Biotechnology Information (NCBI)

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.